5-Methylcytosine hydrochloride
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
6-amino-5-methyl-1H-pyrimidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O.ClH/c1-3-2-7-5(9)8-4(3)6;/h2H,1H3,(H3,6,7,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWMULVRPAUPJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
554-01-8 (Parent) | |
| Record name | 5-Methylcytosine hydrochloride | |
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DSSTOX Substance ID |
DTXSID30207085 | |
| Record name | 5-Methylcytosine hydrochloride | |
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Molecular Weight |
161.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | 5-Methylcytosine hydrochloride | |
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CAS No. |
58366-64-6 | |
| Record name | 2(1H)-Pyrimidinone, 6-amino-5-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58366-64-6 | |
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| Record name | 5-Methylcytosine hydrochloride | |
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| Record name | 5-Methylcytosine hydrochloride | |
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| Record name | 4-amino-5-methyl-1H-pyrimidin-2-one hydrochloride | |
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| Record name | 5-METHYLCYTOSINE HYDROCHLORIDE | |
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Foundational & Exploratory
The Role of 5-Methylcytosine in Gene Regulation: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
5-Methylcytosine (B146107) (5mC) is a pivotal epigenetic modification that plays a critical role in the regulation of gene expression and the maintenance of genome stability. This technical guide provides a comprehensive overview of the multifaceted functions of 5mC, detailing its dynamic interplay with the cellular machinery that governs genetic programming. We delve into the enzymatic control of 5mC deposition and removal, its impact on chromatin architecture and transcription, and its profound implications in development and disease. This document serves as a resource for understanding the core mechanisms of 5mC-mediated gene regulation and provides detailed methodologies for its study, aiming to facilitate advanced research and the development of novel therapeutic strategies targeting the epigenome.
The Core Machinery of 5-Methylcytosine Dynamics
The landscape of 5mC is meticulously shaped by the coordinated action of "writer," "eraser," and "reader" proteins, ensuring the precise regulation of gene expression.
1.1. Writers of the Mark: DNA Methyltransferases (DNMTs)
The establishment and maintenance of 5mC patterns are catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs). These enzymes transfer a methyl group from S-adenosylmethionine (SAM) to the fifth carbon of a cytosine residue, primarily within CpG dinucleotides.[1]
-
De novo Methylation: DNMT3A and DNMT3B are responsible for establishing new methylation patterns during development.[2]
-
Maintenance Methylation: DNMT1 ensures the faithful propagation of methylation patterns to daughter strands during DNA replication, a crucial process for maintaining cellular identity.[3]
1.2. Erasers of the Mark: Ten-Eleven Translocation (TET) Enzymes
The removal of 5mC is not a passive process but is actively orchestrated by the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, and TET3).[2] These enzymes iteratively oxidize 5mC to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC).[4] The latter two modifications are then recognized and excised by the base excision repair (BER) pathway, ultimately restoring an unmethylated cytosine.[4]
1.3. Readers of the Mark: Methyl-CpG Binding Proteins
The biological consequences of 5mC are mediated by "reader" proteins that specifically recognize and bind to methylated CpG sites. These readers translate the methylation signal into downstream effects on chromatin structure and gene expression. Key families of 5mC readers include:
-
Methyl-CpG Binding Domain (MBD) proteins: This family, which includes MeCP2, MBD1, MBD2, and MBD4, recruits chromatin remodeling complexes and histone deacetylases to methylated DNA, leading to a more condensed and transcriptionally repressive chromatin state.
-
Zinc Finger Proteins: Some zinc finger-containing transcription factors can also bind to methylated DNA, either inhibiting or, in some cases, facilitating transcription.
Mechanisms of 5-Methylcytosine-Mediated Gene Regulation
5-Methylcytosine influences gene expression through several interconnected mechanisms:
2.1. Modulation of Chromatin Structure
The presence of 5mC can lead to a more compact chromatin structure, known as heterochromatin, which is generally associated with transcriptional silencing. This is achieved through the recruitment of MBD proteins and their associated corepressor complexes, which modify histones to create a repressive environment.[5]
2.2. Interference with Transcription Factor Binding
DNA methylation within the binding sites of many transcription factors can directly inhibit their ability to bind to DNA, thereby preventing the initiation of transcription.[6] However, it is important to note that the binding of some transcription factors is insensitive to, or can even be enhanced by, DNA methylation.[6]
2.3. Context-Dependent Regulation
The regulatory outcome of 5mC is highly dependent on its genomic context:
-
Promoters: High levels of 5mC in promoter regions, particularly within CpG islands, are strongly correlated with transcriptional repression.[7]
-
Gene Bodies: The role of 5mC within gene bodies is more complex and appears to be context-dependent. In some cases, it is associated with active transcription, while in others, it may play a role in alternative splicing or the suppression of cryptic promoters.[7][8]
-
Enhancers: Enhancers are often characterized by dynamic changes in 5mC levels, with demethylation being a key step in their activation.[9]
Quantitative Distribution of 5-Methylcytosine
The levels and distribution of 5mC vary significantly across different genomic regions, cell types, and disease states. The following tables summarize key quantitative data on 5mC distribution.
Table 1: 5-Methylcytosine and 5-Hydroxymethylcytosine Levels in Human Tissues
| Tissue | 5mC (% of total cytosines) | 5hmC (% of total cytosines) |
| Brain | ~1.0% | 0.40 - 0.67%[10][11] |
| Liver | Not specified | 0.46%[10][11] |
| Kidney | Not specified | 0.38%[10][11] |
| Colon | Not specified | 0.45%[10][11] |
| Rectum | Not specified | 0.57%[10][11] |
| Lung | Not specified | 0.14 - 0.18%[10][11] |
| Heart | Not specified | 0.05%[10][11] |
| Breast | Not specified | 0.05%[10][11] |
| Placenta | Not specified | 0.06%[10][11] |
Table 2: Comparison of 5-Hydroxymethylcytosine Levels in Normal vs. Cancerous Tissues
| Tissue Type | Normal Tissue (5hmC %) | Cancerous Tissue (5hmC %) | Fold Decrease |
| Colon | 0.46%[11] | 0.06%[11] | ~7.7x |
| Rectum | 0.57%[11] | 0.02%[11] | ~28x |
| Lung (Squamous Cell) | 0.078 - 0.182% of dG[11][12] | 2-5 fold lower than normal[11][12] | 2-5x |
| Brain (Astrocytoma) | 0.82 - 1.18% of dG[11][12] | >30 fold lower than normal[11][12] | >30x |
| Colorectal | 0.07% (median)[13] | 0.05% (median)[13] | ~1.4x |
Table 3: Distribution of 5-Methylcytosine in Different Genomic Contexts
| Genomic Region | General 5mC Level |
| CpG Islands | Generally low in active promoters[14] |
| CpG Shores (up to 2kb from island) | More dynamic methylation than islands[14] |
| CpG Shelves (2-4kb from island) | Variable methylation[14] |
| Open Sea (isolated CpGs) | Variable methylation[14] |
| Repetitive Elements | High |
| Gene Promoters | Low in active genes, high in silenced genes[7] |
| Gene Bodies | Positively correlated with expression in some cases[7] |
| Enhancers | Dynamically regulated, often low in active enhancers[9] |
Experimental Protocols for 5-Methylcytosine Analysis
Several powerful techniques are available to study 5mC at a genome-wide scale. Below are detailed methodologies for three commonly used approaches.
4.1. Whole-Genome Bisulfite Sequencing (WGBS)
WGBS is considered the gold standard for single-base resolution mapping of 5mC. The protocol involves treating genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while 5mC residues remain unchanged. Subsequent sequencing and comparison to a reference genome allow for the precise identification of methylated sites.[15][16]
Methodology:
-
DNA Extraction and Fragmentation:
-
End Repair, A-tailing, and Adapter Ligation:
-
Perform end-repair to create blunt-ended fragments.
-
Add a single 'A' nucleotide to the 3' ends of the fragments (A-tailing).
-
Ligate methylated sequencing adapters to the DNA fragments. It is crucial to use methylated adapters to protect them from bisulfite conversion.[17]
-
-
Bisulfite Conversion:
-
Treat the adapter-ligated DNA with a sodium bisulfite conversion reagent (e.g., Zymo EZ DNA Methylation-Gold™ Kit).
-
This reaction typically involves incubation at high temperatures (e.g., 98°C for 10 min, then 64°C for 2.5 hours).[18]
-
Purify the bisulfite-converted DNA.
-
-
PCR Amplification:
-
Amplify the bisulfite-converted library using primers that are complementary to the ligated adapters.
-
The number of PCR cycles should be minimized to avoid amplification bias.
-
-
Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform (e.g., Illumina).
-
Align the sequencing reads to a reference genome using specialized software (e.g., Bismark).
-
Calculate methylation levels at each CpG site.
-
4.2. Reduced Representation Bisulfite Sequencing (RRBS)
RRBS is a cost-effective alternative to WGBS that enriches for CpG-rich regions of the genome. This is achieved by digesting the DNA with a methylation-insensitive restriction enzyme (e.g., MspI) that cuts at CCGG sites, followed by size selection and bisulfite sequencing.[19][20]
Methodology:
-
Genomic DNA Digestion:
-
Digest genomic DNA (typically 100 ng to 1 µg) with the MspI restriction enzyme.[20]
-
-
End Repair, A-tailing, and Adapter Ligation:
-
Perform end-repair and A-tailing on the digested DNA fragments.
-
Ligate methylated sequencing adapters.[19]
-
-
Size Selection:
-
Select DNA fragments in a specific size range (e.g., 40-220 bp) using gel electrophoresis or beads. This step enriches for CpG-rich regions.[19]
-
-
Bisulfite Conversion:
-
Perform bisulfite conversion on the size-selected, adapter-ligated DNA.[19]
-
-
PCR Amplification and Sequencing:
-
Amplify the library and perform high-throughput sequencing.
-
4.3. Methylated DNA Immunoprecipitation Sequencing (MeDIP-Seq)
MeDIP-Seq is an antibody-based method used to enrich for methylated DNA fragments. It involves immunoprecipitating fragmented genomic DNA with an antibody that specifically recognizes 5mC. The enriched DNA is then sequenced to identify methylated regions.[21][22]
Methodology:
-
DNA Extraction and Fragmentation:
-
Extract and fragment genomic DNA as described for WGBS.[23]
-
-
Immunoprecipitation:
-
Denature the fragmented DNA by heating.
-
Incubate the single-stranded DNA with a monoclonal antibody specific for 5mC overnight at 4°C.[24]
-
Capture the antibody-DNA complexes using magnetic beads coupled to a secondary antibody (e.g., anti-mouse IgG).
-
Wash the beads to remove non-specifically bound DNA.
-
-
DNA Elution and Purification:
-
Elute the methylated DNA from the antibody-bead complexes, often by proteinase K digestion.[23]
-
Purify the eluted DNA.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the enriched DNA.
-
Perform high-throughput sequencing.
-
Visualizing the World of 5-Methylcytosine
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to 5-Methylcytosine.
5.1. The DNA Methylation and Demethylation Cycle
Caption: The dynamic cycle of DNA methylation and demethylation.
5.2. Experimental Workflow for Whole-Genome Bisulfite Sequencing (WGBS)
Caption: A streamlined workflow for WGBS.
5.3. Logical Relationship of 5-Methylcytosine and Gene Expression
Caption: Context-dependent role of 5mC in gene regulation.
Conclusion and Future Directions
5-Methylcytosine is a dynamic and integral component of the epigenetic regulatory network. Its precise placement and removal are fundamental for normal development and cellular function. Aberrations in 5mC patterning are a hallmark of numerous diseases, most notably cancer, making the enzymes and pathways that govern DNA methylation attractive targets for therapeutic intervention. The continued development of high-resolution mapping techniques and functional genomic approaches will undoubtedly provide deeper insights into the complex language of the epigenome and pave the way for novel diagnostic and therapeutic strategies. The data and protocols presented in this guide offer a solid foundation for researchers and clinicians to further explore the critical role of 5-Methylcytosine in health and disease.
References
- 1. Nano-MeDIP-seq Methylome Analysis Using Low DNA Concentrations | Springer Nature Experiments [experiments.springernature.com]
- 2. Tissue type is a major modifier of the 5-hydroxymethylcytosine content of human genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 6. DNA methylation presents distinct binding sites for human transcription factors | eLife [elifesciences.org]
- 7. oncotarget.com [oncotarget.com]
- 8. r-bloggers.com [r-bloggers.com]
- 9. 5mC oxidation by Tet2 modulates enhancer activity and timing of transcriptome reprogramming during differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mundopedalpr.com [mundopedalpr.com]
- 11. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring quantitative effects of methylation on transcription factor-DNA binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Global changes of 5-hydroxymethylcytosine and 5-methylcytosine from normal to tumor tissues are associated with carcinogenesis and prognosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Introduction to DNA Methylation Analysis — methylprep 1.6 documentation [life-epigenetics-methylprep.readthedocs-hosted.com]
- 15. chayon.co.kr [chayon.co.kr]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Genome-wide 5-hydroxymethylcytosine (5hmC) reassigned in Pten-depleted mESCs along neural differentiation [frontiersin.org]
- 18. Genome-wide analysis of 5-hydroxymethylcytosine distribution reveals its dual function in transcriptional regulation in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Genome-wide mapping of 5-hydroxymethylcytosine in embryonic stem cells. – CIRM [cirm.ca.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. MeDIP Sequencing Protocol - CD Genomics [cd-genomics.com]
- 24. MeDIP Application Protocol | EpigenTek [epigentek.com]
The Core Mechanism of 5-Methylcytosine in Epigenetics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the epigenetic role of 5-methylcytosine (B146107) (5mC), detailing its mechanism of action, the enzymatic players involved, and its impact on gene regulation. The document includes a compilation of quantitative data, detailed experimental protocols for studying DNA methylation, and visualizations of the key pathways.
The Central Role of 5-Methylcytosine in Epigenetic Regulation
5-methylcytosine is a fundamental epigenetic modification where a methyl group is added to the fifth carbon of the cytosine pyrimidine (B1678525) ring, most commonly within a CpG dinucleotide context in mammals.[1][2][3] This seemingly simple modification has profound effects on gene expression and is a cornerstone of cellular differentiation, genomic imprinting, X-chromosome inactivation, and the silencing of transposable elements.[2][3][4] The epigenetic landscape, including the pattern of 5mC, is dynamic and is meticulously regulated by a series of enzymatic reactions that add, maintain, and remove this critical mark.
The functional consequence of 5mC is highly dependent on its genomic location. When present in promoter regions and CpG islands, 5mC is strongly associated with transcriptional repression.[1][2] This silencing can occur through two primary mechanisms: by directly blocking the binding of transcription factors to their cognate DNA sequences or by recruiting methyl-CpG-binding domain (MBD) proteins, which in turn recruit chromatin remodeling complexes and histone deacetylases to create a repressive chromatin environment.[2][5] Conversely, the role of 5mC within gene bodies is more complex and can be associated with active transcription.[1]
The Enzymatic Machinery of DNA Methylation and Demethylation
The establishment and maintenance of 5mC patterns are orchestrated by a family of DNA methyltransferases (DNMTs), while the removal of this mark is a multi-step process initiated by the Ten-eleven translocation (TET) family of dioxygenases.
DNA Methyltransferases (DNMTs): The Writers of the Methylome
DNMTs catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C5 position of cytosine.[1] In mammals, there are three active DNMTs:
-
DNMT1: This is the maintenance methyltransferase that preferentially recognizes hemimethylated DNA (where only the parental strand is methylated after DNA replication) and methylates the newly synthesized daughter strand, thus faithfully propagating the methylation pattern through cell division.[6][7]
-
DNMT3A and DNMT3B: These are the de novo methyltransferases responsible for establishing new methylation patterns during development and cellular differentiation.[1][7] They do not have a preference for hemimethylated DNA and can methylate previously unmethylated CpG sites.[6]
TET Enzymes and the Base Excision Repair Pathway: The Erasers of the Methylome
Once considered a stable and permanent mark, it is now understood that 5mC can be actively removed. This process is initiated by the TET family of enzymes (TET1, TET2, and TET3) , which are Fe(II) and α-ketoglutarate-dependent dioxygenases.[8][9] TET enzymes iteratively oxidize 5mC into a series of intermediates:
-
5-hydroxymethylcytosine (5hmC): The first oxidation product, 5hmC, is not simply an intermediate but is now recognized as a distinct epigenetic mark with its own regulatory functions.[10] It is particularly enriched in the brain and embryonic stem cells.[10]
-
5-formylcytosine (5fC): Further oxidation of 5hmC by TET enzymes produces 5fC.[8][11]
-
5-carboxylcytosine (5caC): The final oxidation product is 5caC.[8][11]
Both 5fC and 5caC are recognized and excised by the DNA glycosylase, Thymine-DNA Glycosylase (TDG) . This action creates an abasic site, which is then repaired by the Base Excision Repair (BER) machinery, ultimately replacing the modified cytosine with an unmodified cytosine, thus completing the demethylation process.[8][9]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the enzymes and binding proteins involved in the 5-methylcytosine lifecycle.
Table 1: Kinetic Parameters of DNA Methyltransferases (DNMTs)
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Human DNMT1 | Hemimethylated DNA | ~1 | - | - | |
| Murine Dnmt3a (catalytic domain) | Unmethylated DNA | 0.4 ± 0.1 | 0.0025 ± 0.0002 | 6250 | [12] |
| Murine Dnmt3b (catalytic domain) | Unmethylated DNA | 0.5 ± 0.1 | 0.0033 ± 0.0003 | 6600 | [12] |
Table 2: Kinetic Parameters of TET Enzymes
| Enzyme | Substrate | Initial Reaction Rate (nM/min) | Reference |
| TET2 | 5mC-containing DNA | 429 | [13] |
| TET2 | 5hmC-containing DNA | 87.4 | [13] |
| TET2 | 5fC-containing DNA | 56.6 | [13] |
Table 3: Binding Affinities of Methyl-CpG-Binding Domain (MBD) Proteins
| Protein | DNA Probe | Kd (nM) | Reference |
| MeCP2 MBD | mCG | 22.25 ± 3.12 | [14] |
| MeCP2 MBD | mCAC | 13.90 ± 0.64 | [14] |
| MeCP2 MBD | mCAT | 63.71 ± 6.94 | [14] |
| MeCP2 MBD | Unmethylated C/C | 398 | [15] |
| MeCP2 MBD | Hemimethylated C/mC | 38.3 | [15] |
| MeCP2 MBD | Fully methylated mC/mC | 6.3 | [15] |
| MBD1 | Methylated DNA | ~10 | [16] |
| MBD2 | Methylated DNA | ~1.25 | [17] |
Table 4: Examples of Gene Expression Changes Induced by 5-Azacytidine (B1684299)
| Cell Line | Gene | Fold Change in Expression | p-value | Reference |
| A549 (NSCLC) | Apoptosis-related genes | Upregulated | 0.0029 (average) | [11] |
| A549 (NSCLC) | Cell proliferation-related genes | Downregulated | 0.0029 (average) | [11] |
| Mouse Utricular Macular Cells | Atoh1 | ~5.74 | < 0.05 | [18] |
| Mouse Utricular Macular Cells | Myo7a | ~3.10 | < 0.05 | [18] |
| Mouse Utricular Macular Cells | Pou4f3 | ~274.42 | < 0.05 | [18] |
| MV4-11 (AML) | PRG2 | >300 | 0.001 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study 5-methylcytosine.
Whole-Genome Bisulfite Sequencing (WGBS)
WGBS is the gold standard for single-base resolution mapping of DNA methylation across the entire genome. The principle relies on the chemical conversion of unmethylated cytosines to uracil (B121893) by sodium bisulfite, while 5-methylcytosines remain unchanged. Subsequent sequencing and comparison to a reference genome reveal the methylation status of each cytosine.
Protocol:
-
DNA Extraction and QC:
-
Extract high-quality genomic DNA from cells or tissues.
-
Quantify the DNA using a fluorometric method (e.g., Qubit) and assess its integrity via gel electrophoresis.
-
Treat the gDNA solution with RNase A (100 µg/mL) for 1 hour at 37 °C to remove RNA contamination.[19]
-
Purify the gDNA using AMPure XP beads.[19]
-
-
DNA Fragmentation:
-
Fragment the DNA to a desired size range (e.g., 200-400 bp) using a Covaris sonicator or other mechanical shearing method.[20]
-
Verify the fragment size distribution using a Bioanalyzer or similar instrument.
-
-
End Repair and A-tailing:
-
Perform end repair to create blunt-ended DNA fragments.
-
Add a single 'A' nucleotide to the 3' ends of the fragments (A-tailing) to prepare for adapter ligation.
-
-
Adapter Ligation:
-
Ligate methylated sequencing adapters to the A-tailed DNA fragments. The use of methylated adapters is crucial to prevent their conversion during the subsequent bisulfite treatment.[20]
-
-
Bisulfite Conversion:
-
Treat the adapter-ligated DNA with sodium bisulfite using a commercial kit (e.g., Zymo Research EZ DNA Methylation-Gold™ Kit).
-
Incubate the DNA with the bisulfite conversion reagent at the recommended temperatures and durations (e.g., 98°C for 10 min, then 64°C for 2.5 hours).[4]
-
Purify the bisulfite-converted DNA using the provided spin columns.
-
-
Library Amplification:
-
Amplify the bisulfite-converted DNA library using a polymerase that can read uracil-containing templates (e.g., PfuTurbo Cx Hotstart DNA Polymerase).
-
Use a minimal number of PCR cycles to avoid amplification bias.
-
-
Library QC and Sequencing:
-
Purify the final library using AMPure XP beads.
-
Assess the library concentration and size distribution.
-
Perform sequencing on an appropriate platform (e.g., Illumina NovaSeq).
-
Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq)
MeDIP-seq is an enrichment-based method that uses an antibody specific to 5-methylcytosine to immunoprecipitate methylated DNA fragments. The enriched fragments are then sequenced to identify methylated regions of the genome.
Protocol:
-
DNA Preparation and Fragmentation:
-
Extract and purify high-quality genomic DNA.
-
Sonicate the DNA to an average fragment size of 200-500 bp.
-
-
Immunoprecipitation:
-
Denature the fragmented DNA by heating to 95°C for 10 minutes, followed by rapid cooling on ice.
-
Incubate the denatured DNA overnight at 4°C with a monoclonal antibody against 5-methylcytosine (typically 1-2 µg of antibody per 1 µg of DNA).[9]
-
Add magnetic beads (e.g., Dynabeads Protein G) and incubate for 2-4 hours at 4°C to capture the antibody-DNA complexes.[21]
-
-
Washing:
-
Wash the beads multiple times with IP buffer to remove non-specifically bound DNA. A typical wash series consists of three washes with cold IP buffer.[21]
-
-
Elution and DNA Recovery:
-
Elute the methylated DNA from the beads using a digestion buffer containing Proteinase K at 55°C for 2-3 hours.[21]
-
Purify the eluted DNA using phenol-chloroform extraction and ethanol (B145695) precipitation or a column-based purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the enriched DNA and a corresponding input control library (from the initial fragmented DNA).
-
Perform sequencing and analyze the data by comparing the enrichment in the MeDIP sample to the input control.
-
LC-MS/MS for Global 5mC and 5hmC Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of global levels of 5mC and its derivatives.
Protocol:
-
DNA Digestion:
-
Digest genomic DNA (typically 1 µg) to individual nucleosides using a cocktail of enzymes, including DNase I, nuclease P1, and alkaline phosphatase.
-
-
Chromatographic Separation:
-
Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC).
-
-
Mass Spectrometry Analysis:
-
Introduce the separated nucleosides into a tandem mass spectrometer.
-
Use electrospray ionization (ESI) to generate ions.
-
Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect and quantify the parent and fragment ions for cytosine, 5-methylcytosine, and 5-hydroxymethylcytosine.[5]
-
-
Quantification:
-
Calculate the percentage of 5mC and 5hmC relative to the total cytosine content by comparing the peak areas of the respective analytes. The use of stable isotope-labeled internal standards is recommended for absolute quantification.
-
Pyrosequencing for Locus-Specific Methylation Analysis
Pyrosequencing is a real-time sequencing-by-synthesis method that allows for the quantitative analysis of DNA methylation at specific CpG sites.
Protocol:
-
Bisulfite Conversion:
-
Treat genomic DNA with sodium bisulfite as described in the WGBS protocol.
-
-
PCR Amplification:
-
Amplify the target region using PCR primers designed to be specific for the bisulfite-converted DNA. One of the PCR primers should be biotinylated to allow for the purification of a single-stranded template.[22]
-
-
Template Preparation:
-
Capture the biotinylated PCR products on streptavidin-coated Sepharose beads.
-
Wash the beads and denature the DNA to obtain a single-stranded template.
-
Anneal a sequencing primer to the single-stranded template.
-
-
Pyrosequencing Reaction:
-
Perform the pyrosequencing reaction by sequentially adding the four deoxynucleotide triphosphates (dNTPs).
-
The incorporation of a dNTP is detected as a light signal, and the height of the peak in the resulting pyrogram is proportional to the number of incorporated nucleotides.
-
At a CpG site, the relative peak heights for the incorporation of C and T reflect the proportion of methylated and unmethylated cytosines in the original sample.[6]
-
-
Data Analysis:
-
The pyrosequencing software automatically calculates the percentage of methylation at each CpG site based on the C/T peak height ratio.
-
Visualizing the 5-Methylcytosine Pathway
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows related to 5-methylcytosine epigenetics.
Caption: The DNA methylation and demethylation cycle.
Caption: Workflow for Whole-Genome Bisulfite Sequencing (WGBS).
Caption: Workflow for Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq).
References
- 1. DNA methylation analysis by pyrosequencing | Springer Nature Experiments [experiments.springernature.com]
- 2. qiagen.com [qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. MeDIP Sequencing Protocol - CD Genomics [cd-genomics.com]
- 5. chayon.co.kr [chayon.co.kr]
- 6. DNA methylation analysis by pyrosequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Library Preparation for Genome-Wide DNA Methylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elearning.unite.it [elearning.unite.it]
- 10. researchgate.net [researchgate.net]
- 11. MeDIP Application Protocol | EpigenTek [epigentek.com]
- 12. Molecular enzymology of the catalytic domains of the Dnmt3a and Dnmt3b DNA methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. qiagen.com [qiagen.com]
- 15. Binding Analysis of Methyl-CpG Binding Domain of MeCP2 and Rett Syndrome Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Active Repression of Methylated Genes by the Chromosomal Protein MBD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mRNA expression of genes altered by 5-azacytidine treatment in cancer cell lines is associated with clinicopathological parameters of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Genome-wide analysis reveals TET- and TDG-dependent 5-methylcytosine oxidation dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. research.ed.ac.uk [research.ed.ac.uk]
- 20. support.illumina.com [support.illumina.com]
- 21. Genome-Wide Mapping of DNA Methylation 5mC by Methylated DNA Immunoprecipitation (MeDIP)-Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analysis of DNA Methylation by Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
The Fifth Base: A Technical Guide to the Discovery and Significance of 5-Methylcytosine in DNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylcytosine (B146107) (5mC), often termed the "fifth base" of DNA, represents a critical epigenetic modification that plays a pivotal role in regulating gene expression and maintaining genome stability without altering the primary DNA sequence. Its discovery marked the dawn of epigenetics, revealing a new layer of genomic control. This technical guide provides an in-depth exploration of the historical discovery of 5mC, the enzymatic machinery governing its dynamic turnover, and its profound biological significance in health and disease. We delve into the molecular mechanisms by which 5mC influences chromatin structure and gene transcription, its role in fundamental processes such as X-chromosome inactivation and genomic imprinting, and its dysregulation in pathologies like cancer. Furthermore, this guide offers detailed protocols for key experimental techniques used to study 5mC and presents quantitative data to illustrate its prevalence and impact, serving as a comprehensive resource for professionals in biomedical research and drug development.
A Historical Perspective: The Discovery of 5-Methylcytosine
The journey to understanding 5-Methylcytosine (5mC) began in the mid-20th century, predating the discovery of the DNA double helix. This timeline highlights the landmark discoveries that unveiled the existence and functional importance of this crucial epigenetic mark.
-
1898: W.G. Ruppel, while isolating tuberculinic acid from Tubercle bacillus, identified a novel methylated nucleotide, providing the first hint of modified DNA bases.[1]
-
1925: Johnson and Coghill successfully identified a methylated cytosine derivative from the hydrolysis of tuberculinic acid, confirming the chemical nature of this modification.[1]
-
1940s: Covalent modifications on nucleotides were more broadly recognized, setting the stage for further investigation.[2][3]
-
1948: Rollin Hotchkiss, using paper chromatography to analyze DNA from calf thymus, definitively detected a unique methylated cytosine, which he termed "epicytosine," distinct from the canonical bases.[1][4] This is widely considered the first rigorous identification of 5mC in higher eukaryotes.[4]
-
1964: P.R. Srinivasan and E. Borek proposed that DNA methylation could serve as a protective mechanism, preventing DNA from being degraded by enzymes.[2][3]
-
1975: The functional significance of 5mC began to be conceptualized. Arthur Riggs suggested that DNA methylation could be involved in the inactivation of the X chromosome in female mammals.[3] Concurrently and independently, Robin Holliday and John Pugh proposed that DNA methylation patterns could act as heritable epigenetic switches to control gene expression during development.[3][5]
-
1978: Adrian Bird and Edwin Southern developed a method using methylation-sensitive restriction enzymes to study DNA methylation patterns in eukaryotes, providing the first experimental tools to investigate the distribution of 5mC.[2][3]
-
1983: Andrew Feinberg and Bert Vogelstein demonstrated that the global levels of 5mC were significantly lower in human cancer cells compared to their normal tissue of origin, linking aberrant DNA methylation to disease for the first time.[2]
This series of discoveries transformed 5mC from a chemical curiosity into a central player in the field of epigenetics, recognized for its critical role in gene regulation and cellular identity.[4]
The Enzymatic Machinery of DNA Methylation
The establishment, maintenance, and removal of 5mC are tightly regulated by two key families of enzymes: DNA methyltransferases (DNMTs) and Ten-Eleven Translocation (TET) dioxygenases.
DNA Methyltransferases (DNMTs): The "Writers"
DNMTs are responsible for catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 5th carbon of a cytosine residue, primarily within CpG dinucleotides.[6][7] In mammals, there are three catalytically active DNMTs.
-
DNMT1 (Maintenance Methyltransferase): This enzyme has a high affinity for hemimethylated DNA (where only one strand of a CpG site is methylated), which is the state of DNA immediately following replication.[8] DNMT1 recognizes the methylated parent strand and methylates the newly synthesized daughter strand, ensuring the faithful propagation of methylation patterns through cell division.[7][9]
-
DNMT3A and DNMT3B (De Novo Methyltransferases): These enzymes establish new DNA methylation patterns during embryonic development and gametogenesis.[7][9][10] They do not require a hemimethylated substrate and can methylate previously unmodified CpG sites, which is crucial for processes like genomic imprinting and the silencing of specific genes.[10]
TET Enzymes and the Demethylation Pathway: The "Erasers"
DNA demethylation is not a simple removal of the methyl group but rather a multi-step oxidative process initiated by the TET family of enzymes (TET1, TET2, TET3).
-
Oxidation: TET enzymes iteratively oxidize 5mC into 5-hydroxymethylcytosine (B124674) (5hmC), then to 5-formylcytosine (B1664653) (5fC), and finally to 5-carboxylcytosine (5caC).[2][11]
-
Excision and Repair: The modified bases 5fC and 5caC are recognized and excised by Thymine DNA Glycosylase (TDG).[2]
-
Base Restoration: The resulting abasic site is then repaired by the Base Excision Repair (BER) pathway, which inserts an unmodified cytosine, thereby completing the demethylation process.[2]
Alternatively, the oxidized forms (5hmC, 5fC, 5caC) can lead to passive demethylation during DNA replication if they are not recognized and maintained by DNMT1.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of DNMT Methyltransferases and TET Dioxygenases in the Maintenance of the DNA Methylation Level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MeDIP Application Protocol | EpigenTek [epigentek.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. 5-methylcytosine turnover: Mechanisms and therapeutic implications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epigenetics - Wikipedia [en.wikipedia.org]
- 9. grantome.com [grantome.com]
- 10. The Role of DNMT Methyltransferases and TET Dioxygenases in the Maintenance of the DNA Methylation Level - PMC [pmc.ncbi.nlm.nih.gov]
- 11. whatisepigenetics.com [whatisepigenetics.com]
The Dichotomy of a Fifth Base: A Technical Guide to 5-Methylcytosine Function in Prokaryotes versus Eukaryotes
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylcytosine (5mC), often termed the "fifth base" of DNA, is a pivotal epigenetic modification with remarkably divergent roles across the domains of life. In prokaryotes, 5mC primarily functions as a key component of restriction-modification systems, a form of innate immunity, and also contributes to the regulation of gene expression and DNA replication. Conversely, in eukaryotes, 5mC is a cornerstone of epigenetic regulation, intricately involved in gene silencing, genomic imprinting, X-chromosome inactivation, and the long-term maintenance of cellular identity. This technical guide provides an in-depth exploration of the contrasting functions of 5mC in prokaryotes and eukaryotes, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering insights into the fundamental biology of 5mC and its potential as a therapeutic target.
Introduction to 5-Methylcytosine
5-Methylcytosine is a covalent modification of the DNA molecule where a methyl group is added to the 5th carbon of the cytosine pyrimidine (B1678525) ring. This modification is catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs). While the chemical modification is identical, its genomic context, regulatory mechanisms, and functional consequences differ profoundly between prokaryotic and eukaryotic organisms.
The Role of 5-Methylcytosine in Prokaryotes
In the prokaryotic realm, 5mC is a versatile tool employed for a range of cellular processes, with its most prominent role being in cellular defense.
2.1. Restriction-Modification Systems: A Primitive Immune Defense
The primary function of 5mC in many bacteria is as a molecular signature within restriction-modification (R-M) systems.[1][2] These systems act as a defense mechanism against foreign DNA, such as bacteriophages.[2]
-
Mechanism: An R-M system consists of two key enzymatic activities: a methyltransferase and a restriction endonuclease. The methyltransferase recognizes a specific DNA sequence and methylates a cytosine residue within it, creating 5mC. The cognate restriction endonuclease recognizes the same sequence but will only cleave the DNA if it is unmethylated. This allows the bacterium to distinguish its own "self" DNA, which is methylated, from foreign "non-self" DNA, which is not, leading to the degradation of the invading DNA. Some E. coli strains have systems that specifically restrict DNA containing 5-methylcytosine.[3]
-
Signaling Pathway: The interplay between the methyltransferase and the restriction enzyme forms a simple yet effective signaling pathway for cellular defense.
References
The Enzymatic Dance of Methylation: An In-depth Guide to the Addition of Methyl Groups to Cytosine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of epigenetics, the addition of a methyl group to a cytosine residue in DNA is a fundamental and powerful mechanism for regulating gene expression. This seemingly simple modification, catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs), plays a pivotal role in cellular differentiation, embryonic development, and the maintenance of genomic stability. Conversely, aberrant DNA methylation patterns are a hallmark of numerous diseases, most notably cancer, making the enzymes that orchestrate this process prime targets for therapeutic intervention. This technical guide provides a comprehensive exploration of the enzymatic addition of methyl groups to cytosine, detailing the molecular mechanisms, the enzymes involved, and the state-of-the-art experimental approaches used to study this critical epigenetic modification.
The Key Players: DNA Methyltransferases (DNMTs)
The enzymatic machinery responsible for DNA methylation in mammals is primarily composed of three active enzymes: DNMT1, DNMT3A, and DNMT3B. These enzymes catalyze the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the C5 position of a cytosine pyrimidine (B1678525) ring, resulting in the formation of 5-methylcytosine (B146107) (5mC).
-
DNMT1: The Maintenance Methyltransferase DNMT1 is predominantly responsible for maintaining existing methylation patterns during DNA replication. It exhibits a strong preference for hemimethylated DNA—DNA strands where only the parental strand is methylated—ensuring the faithful propagation of methylation patterns to daughter cells. This fidelity is crucial for maintaining cell-type-specific gene expression profiles.
-
DNMT3A and DNMT3B: The De Novo Methyltransferases In contrast to DNMT1, DNMT3A and DNMT3B are responsible for establishing new methylation patterns during development. These enzymes are highly active during embryogenesis and cellular differentiation, where they play a critical role in silencing pluripotent genes and establishing tissue-specific methylation landscapes. DNMT3A and DNMT3B also have distinct, albeit sometimes overlapping, targeting preferences within the genome.
-
DNMT3L: The Regulatory Partner DNMT3L is a catalytically inactive member of the DNMT3 family that acts as a crucial regulator of de novo methylation. It interacts with DNMT3A and DNMT3B, enhancing their catalytic activity and guiding them to specific genomic regions.
The coordinated action of these enzymes ensures the precise establishment and maintenance of the DNA methylome, a critical component of the epigenetic code.
The Catalytic Mechanism: A Step-by-Step View
The enzymatic addition of a methyl group to cytosine is a sophisticated process that involves a series of coordinated molecular events. A key feature of this mechanism is the "base-flipping" of the target cytosine out of the DNA helix and into the catalytic pocket of the DNMT enzyme. This conformational change makes the C5 position of the cytosine accessible for the chemical reaction.
The catalytic cycle can be summarized in the following key steps:
-
Substrate Binding: The DNMT enzyme binds to the DNA, recognizing specific CpG dinucleotides.
-
Base Flipping: The target cytosine is flipped out of the DNA double helix and into the enzyme's active site.
-
Nucleophilic Attack: A conserved cysteine residue in the active site of the DNMT performs a nucleophilic attack on the C6 position of the cytosine ring, forming a transient covalent intermediate.
-
Methyl Group Transfer: The methyl group from the cofactor S-adenosyl-L-methionine (SAM) is transferred to the C5 position of the activated cytosine.
-
Resolution: The covalent bond between the enzyme and the now-methylated cytosine is resolved, and the 5-methylcytosine is flipped back into the DNA helix.
This intricate mechanism ensures the highly specific and efficient methylation of cytosine residues within the genome.
Signaling and Regulation of DNA Methylation
The activity of DNMTs is tightly regulated through a complex interplay of protein-protein interactions, post-translational modifications, and the influence of non-coding RNAs. This regulatory network ensures that DNA methylation patterns are established and maintained with high fidelity and are responsive to developmental and environmental cues. Dysregulation of these pathways can lead to aberrant methylation and is a common feature in cancer. For instance, the overexpression of DNMTs is frequently observed in tumors, leading to the hypermethylation and silencing of tumor suppressor genes.
Quantitative Analysis of DNMT Activity and DNA Methylation
A variety of experimental techniques are available to study DNA methylation, each with its own strengths and limitations. The choice of method often depends on the specific research question, the amount of starting material, and the desired resolution.
| Method | Principle | Resolution | Coverage | Input DNA | Advantages | Disadvantages |
| Whole-Genome Bisulfite Sequencing (WGBS) | Bisulfite conversion of unmethylated cytosines to uracil, followed by sequencing. | Single-base | Genome-wide | High (µg) | Gold standard, comprehensive | High cost, complex data analysis |
| Reduced Representation Bisulfite Sequencing (RRBS) | Restriction enzyme digestion to enrich for CpG-rich regions, followed by bisulfite sequencing. | Single-base | CpG islands and shores | Low (ng) | Cost-effective for CpG-rich areas | Biased towards CpG-dense regions |
| Methylated DNA Immunoprecipitation (MeDIP-Seq) | Immunoprecipitation of methylated DNA fragments using an antibody against 5mC, followed by sequencing. | ~150-200 bp | Genome-wide (enriched in methylated regions) | Moderate (µg) | Good for identifying hypermethylated regions | Lower resolution, antibody-dependent |
| Methylation-Sensitive Restriction Enzyme Sequencing (MSR-Seq) | Digestion of DNA with methylation-sensitive and -insensitive restriction enzymes, followed by sequencing. | Restriction site dependent | Genome-wide (at restriction sites) | Moderate (µg) | No bisulfite conversion needed | Limited to restriction sites |
| Pyrosequencing | Sequencing-by-synthesis method to quantify methylation at specific CpG sites. | Single-base | Targeted loci | Low (ng) | Highly quantitative for specific sites | Low throughput |
Experimental Protocols
Detailed Protocol for Bisulfite Sequencing
Bisulfite sequencing is the gold standard for single-base resolution analysis of DNA methylation. The following is a generalized protocol; specific details may vary depending on the chosen kit and sequencing platform.
1. DNA Extraction and Quantification:
-
Extract high-quality genomic DNA from cells or tissues using a standard protocol.
-
Quantify the DNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio of ~1.8).
2. Bisulfite Conversion:
-
Denature 200-500 ng of genomic DNA by incubating with NaOH at 37°C for 15 minutes.
-
Add freshly prepared sodium bisulfite and hydroquinone (B1673460) solution to the denatured DNA.
-
Incubate the mixture at 55°C for 16 hours in the dark, with intermittent incubations at 95°C for 5 minutes every 3 hours to prevent renaturation.
-
Desalt the DNA using a purification column according to the manufacturer's instructions.
-
Desulfonate the DNA by incubating with NaOH at 37°C for 15 minutes.
-
Precipitate the DNA with ethanol (B145695) and resuspend in a suitable buffer.
3. Library Preparation and Sequencing:
-
Perform end-repair, A-tailing, and adapter ligation on the bisulfite-converted DNA.
-
Amplify the library using PCR with primers that are specific to the adapters.
-
Purify the PCR product and quantify the library concentration.
-
Sequence the library on a next-generation sequencing platform.
4. Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Determine the methylation status of each cytosine by comparing the sequenced reads to the reference.
5-Methylcytosine: A Stable Epigenetic Mark - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylcytosine (5mC) is a fundamental epigenetic modification in mammals, playing a crucial role in the stable silencing of gene expression and the maintenance of genome integrity. This covalent addition of a methyl group to the C5 position of a cytosine residue, predominantly within CpG dinucleotides, is a key mechanism in cellular differentiation, genomic imprinting, and X-chromosome inactivation. While once considered a static and permanent mark, it is now understood that 5mC is a dynamic and reversible modification, meticulously regulated by a suite of enzymes that "write," "read," and "erase" this epigenetic information. Dysregulation of these processes is a hallmark of numerous diseases, most notably cancer, making the enzymes involved attractive targets for therapeutic intervention.
This technical guide provides an in-depth overview of 5-Methylcytosine as a stable epigenetic mark, detailing the enzymatic machinery that governs its lifecycle, the mechanisms by which it is interpreted by the cell, and its profound implications in health and disease. Furthermore, this guide includes detailed experimental protocols for the study of 5mC and its derivatives, as well as a compilation of key quantitative data to serve as a valuable resource for researchers in the field.
The Lifecycle of 5-Methylcytosine: Writers, Erasers, and Readers
The establishment, maintenance, and removal of 5mC patterns are tightly controlled by three classes of proteins: DNA methyltransferases (DNMTs), Ten-Eleven Translocation (TET) enzymes, and 5mC reader proteins.
Writers: The DNA Methyltransferases (DNMTs)
DNMTs are the "writers" of the DNA methylation code, catalyzing the transfer of a methyl group from S-adenosylmethionine (SAM) to cytosine. In mammals, this family primarily consists of DNMT1, DNMT3A, and DNMT3B.
-
DNMT1: This enzyme is responsible for the faithful maintenance of methylation patterns during DNA replication. It recognizes hemimethylated CpG sites on the newly synthesized DNA strand and methylates the corresponding cytosine, ensuring the propagation of the epigenetic information to daughter cells.
-
DNMT3A and DNMT3B: These are the de novo methyltransferases that establish new methylation patterns during development and cellular differentiation. Their activity is crucial for setting up the unique methylomes of different cell types.
The fidelity of this process is critical for maintaining cellular identity. DNMT1, for instance, exhibits a strong preference for hemimethylated DNA, ensuring accurate propagation of the methylation landscape.
Erasers: The Ten-Eleven Translocation (TET) Enzymes
The "erasure" of 5mC is not a direct removal of the methyl group but rather an iterative oxidation process initiated by the TET family of dioxygenases (TET1, TET2, and TET3). These enzymes convert 5mC into a series of oxidized derivatives:
-
5-Hydroxymethylcytosine (5hmC): The first product of TET-mediated oxidation. 5hmC is not simply a transient intermediate but is now recognized as a stable epigenetic mark in its own right, with distinct functions and reader proteins.
-
5-Formylcytosine (B1664653) (5fC): Further oxidation of 5hmC by TET enzymes produces 5fC.
-
5-Carboxylcytosine (5caC): The final oxidation product in this pathway is 5caC.
Both 5fC and 5caC are recognized and excised by Thymine (B56734) DNA Glycosylase (TDG), followed by the base excision repair (BER) pathway, which ultimately replaces the modified cytosine with an unmodified one, completing the demethylation process.
// Nodes C [label="Cytosine (C)"]; mC [label="5-Methylcytosine (5mC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hmC [label="5-Hydroxymethylcytosine (5hmC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; fC [label="5-Formylcytosine (5fC)", fillcolor="#FBBC05", fontcolor="#202124"]; caC [label="5-Carboxylcytosine (5caC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; unmodC [label="Unmodified Cytosine"];
// Edges C -> mC [label="DNMTs (de novo & maintenance)"]; mC -> hmC [label="TET Enzymes"]; hmC -> fC [label="TET Enzymes"]; fC -> caC [label="TET Enzymes"]; caC -> unmodC [label="TDG/BER Pathway"]; }
Readers: Interpreting the Methylation Signal
5mC exerts its regulatory effects by being recognized by a diverse group of "reader" proteins that contain methyl-CpG-binding domains (MBDs) or other motifs that specifically bind to methylated DNA. These readers translate the methylation mark into downstream biological outcomes, primarily gene silencing.
Prominent families of 5mC readers include:
-
MBD-containing proteins: This family includes MeCP2, MBD1, MBD2, and MBD4. Upon binding to methylated DNA, they recruit corepressor complexes that lead to chromatin condensation and transcriptional repression.
-
UHRF1: This protein contains a SET and RING-associated (SRA) domain that recognizes hemimethylated DNA and is crucial for recruiting DNMT1 to replication forks, thus linking DNA methylation maintenance to DNA replication.
-
ZBTB family proteins: A growing number of zinc finger and BTB domain-containing (ZBTB) proteins have been identified as readers of DNA methylation, expanding the repertoire of proteins that can interpret this epigenetic mark.
The binding of these reader proteins to 5mC prevents the binding of transcription factors and recruits chromatin-modifying enzymes, leading to a repressive chromatin state and stable gene silencing.
// Nodes mC [label="5-Methylcytosine (5mC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reader [label="Reader Protein (e.g., MeCP2, MBD1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CoRepressor [label="Corepressor Complex (e.g., HDACs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chromatin [label="Condensed Chromatin"]; GeneSilencing [label="Gene Silencing"];
// Edges mC -> Reader [label="Binds to"]; Reader -> CoRepressor [label="Recruits"]; CoRepressor -> Chromatin [label="Induces"]; Chromatin -> GeneSilencing [label="Leads to"]; }
Quantitative Data on 5-Methylcytosine Dynamics
The stability and function of 5mC are underpinned by quantifiable biochemical parameters. The following tables summarize key data on the abundance of 5mC and its derivatives, the binding affinities of reader proteins, and the kinetic properties of the enzymes involved in its metabolism.
| Tissue | 5-Methylcytosine (% of total cytosines) | 5-Hydroxymethylcytosine (% of total cytosines) | Reference |
| Human Brain | 0.98% | 0.40 - 0.67% | |
| Human Thymus | 1.00% | - | |
| Human Liver | - | 0.46% | |
| Human Kidney | - | 0.38% | |
| Human Colon | - | 0.45% | |
| Human Lung | - | 0.14 - 0.18% | |
| Human Heart | - | 0.05% | |
| Human Placenta | 0.76% | 0.06% | |
| Human Sperm | 0.84% | - |
| Reader Protein | DNA Substrate | Dissociation Constant (Kd) | Reference(s) |
| MeCP2 (MBD) | Unmethylated CpG | 398 nM | |
| Hemimethylated mCpG | 38.3 nM | ||
| Fully methylated mCpG | 6.3 nM | ||
| Hemimethylated hmCpG | 187.9 nM | ||
| Hemimethylated fCpG | 115.7 nM | ||
| Hemimethylated caCpG | 179.0 nM | ||
| MBD1 | Methylated CpG | ~1.25 nM (footprinting) | |
| MBD2 | Methylated CpG | 157 nM | |
| UHRF1 (SRA) | Hemimethylated mCpG | 0.28 µM | |
| Unmethylated CpG | 1.01 µM |
| Enzyme | Substrate | Km | Vmax | Reference |
| TET1 | 5mC | Low µM range | - | |
| TET2 | 5mC | Low nM range | Near maximal activity at 50 nM enzyme | |
| 5hmC | Lower affinity than 5mC | - | ||
| 5fC | Lower affinity than 5mC | - |
5-Methylcytosine in Cancer
Aberrant DNA methylation is a well-established hallmark of cancer. This includes both global hypomethylation, which can lead to genomic instability, and promoter-specific hypermethylation of tumor suppressor genes, resulting in their silencing. The enzymes that regulate DNA methylation are frequently mutated or dysregulated in various cancers, making them prime targets for drug development. For instance, mutations in TET2 are commonly found in myeloid malignancies.
Experimental Protocols for 5-Methylcytosine Analysis
A variety of techniques have been developed to map and quantify 5mC and its derivatives at both the genome-wide and locus-specific levels.
Bisulfite Sequencing
This is the gold-standard method for single-base resolution analysis of 5mC. Treatment of DNA with sodium bisulfite deaminates unmethylated cytosines to uracil (B121893), while 5mC residues remain unchanged. Subsequent PCR amplification converts uracils to thymines. By comparing the sequenced DNA to the original sequence, methylated cytosines can be identified.
Detailed Protocol:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from cells or tissues of interest using a standard protocol.
-
Bisulfite Conversion:
-
Fragment 1-5 µg of genomic DNA to a desired size range (e.g., 200-500 bp) by sonication.
-
Perform bisulfite conversion using a commercial kit (e.g., Zymo Research EZ DNA Methylation-Gold™ Kit) following the manufacturer's instructions. This process involves denaturation of the DNA, followed by treatment with sodium bisulfite at an elevated temperature for several hours.
-
Clean up the bisulfite-converted DNA using the provided columns to remove residual bisulfite and other salts.
-
-
Library Preparation for Next-Generation Sequencing:
-
Perform end-repair and A-tailing of the bisulfite-converted DNA fragments.
-
Ligate sequencing adapters containing methylated cytosines to protect them from subsequent bisulfite treatment steps in some protocols.
-
Amplify the adapter-ligated library using a proofreading DNA polymerase that can read through uracil residues.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared library on a next-generation sequencing platform.
-
Align the sequencing reads to a reference genome using a bisulfite-aware aligner (e.g., Bismark).
-
Calculate the methylation level at each CpG site as the ratio of reads with a 'C' to the total number of reads covering that site.
-
// Nodes gDNA [label="Genomic DNA"]; Fragmentation [label="Fragmentation"]; Bisulfite [label="Bisulfite Treatment\n(C -> U, 5mC remains C)"]; LibraryPrep [label="Library Preparation\n(PCR: U -> T)"]; Sequencing [label="Sequencing"]; Analysis [label="Data Analysis\n(Alignment & Methylation Calling)"];
// Edges gDNA -> Fragmentation; Fragmentation -> Bisulfite; Bisulfite -> LibraryPrep; LibraryPrep -> Sequencing; Sequencing -> Analysis; }
Methylated DNA Immunoprecipitation (MeDIP-Seq)
MeDIP-Seq is an antibody-based method for enriching methylated DNA fragments from the genome.
Detailed Protocol:
-
Genomic DNA Extraction and Fragmentation: Isolate genomic DNA and fragment it to an average size of 200-800 bp by sonication.
-
Immunoprecipitation:
-
Denature the fragmented DNA by heating.
-
Incubate the single-stranded DNA fragments with a specific antibody against 5-methylcytosine.
-
Capture the antibody-DNA complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specifically bound DNA.
-
-
DNA Elution and Purification: Elute the enriched methylated DNA from the beads and purify it.
-
Library Preparation and Sequencing: Prepare a sequencing library from the enriched DNA and sequence it.
-
Data Analysis: Align the sequencing reads to the reference genome and identify enriched regions, which correspond to methylated areas of the genome.
Oxidative Bisulfite Sequencing (oxBS-Seq)
This method allows for the discrimination between 5mC and 5hmC at single-base resolution. It involves a chemical oxidation step prior to bisulfite treatment that specifically converts 5hmC to 5-formylcytosine (5fC). 5fC is then susceptible to bisulfite-mediated deamination to uracil. By comparing the results of oxBS-Seq with standard BS-Seq, the levels of both 5mC and 5hmC can be determined.
Methods for Detecting 5fC and 5caC
-
Methylation-Assisted Bisulfite Sequencing (MAB-seq): This technique enables the simultaneous mapping of 5fC and 5caC. It involves treating the DNA with M.SssI CpG methyltransferase to convert all unmodified cytosines to 5mC. Subsequent bisulfite treatment then specifically deaminates 5fC and 5caC to uracil, allowing for their detection as thymine after sequencing.
-
fC-CET (5fC chemical-labeling-enabled C-to-T transition): This is a bisulfite-free method that relies on the selective chemical labeling of 5fC, which then leads to a C-to-T transition during PCR, enabling its detection.
-
Chemical Labeling and Sequencing of 5caC: Specific chemical methods have been developed to label the carboxyl group of 5caC, making it resistant to bisulfite deamination. This allows for its identification as a cytosine after sequencing, while unmodified cytosines are converted to thymine.
Conclusion
5-Methylcytosine is a remarkably stable yet dynamic epigenetic mark that is central to the regulation of the mammalian genome. The intricate interplay between the enzymes that write, read, and erase this mark provides a sophisticated mechanism for the long-term control of gene expression. Understanding the molecular details of these processes is not only fundamental to our knowledge of biology but also holds immense promise for the development of novel therapeutic strategies for a wide range of diseases, including cancer. The experimental techniques and quantitative data presented in this guide offer a solid foundation for researchers to further explore the fascinating world of DNA methylation.
The Role of 5-Methylcytosine in Genomic Imprinting and X-Chromosome Inactivation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic modifications are heritable changes in gene function that do not involve alterations to the underlying DNA sequence. Among the most crucial and well-studied epigenetic marks is the methylation of cytosine residues, primarily at the 5th position of the pyrimidine (B1678525) ring, to form 5-methylcytosine (B146107) (5mC). This modification predominantly occurs in the context of CpG dinucleotides and is a fundamental mechanism in the regulation of gene expression.[1][2] Two of the most profound examples of epigenetic regulation orchestrated by 5-methylcytosine are genomic imprinting and X-chromosome inactivation.
Genomic imprinting is an epigenetic phenomenon that results in the monoallelic expression of a small subset of genes in a parent-of-origin-specific manner.[3] This process is critical for normal mammalian development, and its dysregulation is associated with various developmental disorders and cancers.[3] X-chromosome inactivation (XCI) is a dosage compensation mechanism in female mammals, where one of the two X chromosomes is transcriptionally silenced to equalize the expression of X-linked genes between females (XX) and males (XY).[4] Both processes rely heavily on the precise establishment and maintenance of 5-methylcytosine patterns to achieve and sustain the silenced state of specific alleles or entire chromosomes.
This technical guide provides an in-depth exploration of the role of 5-methylcytosine in genomic imprinting and X-chromosome inactivation, targeting researchers, scientists, and professionals in drug development. It delves into the molecular mechanisms, presents quantitative data, details key experimental protocols for studying 5mC, and provides visual representations of the associated pathways and workflows.
The Molecular Machinery of DNA Methylation
The establishment and maintenance of 5-methylcytosine patterns are carried out by a family of enzymes called DNA methyltransferases (DNMTs).[1]
-
De novo methyltransferases (DNMT3A and DNMT3B): These enzymes are responsible for establishing new methylation patterns during development, particularly in the germline and early embryogenesis.[1][5]
-
Maintenance methyltransferase (DNMT1): This enzyme recognizes hemi-methylated DNA (where only the parental strand is methylated after replication) and methylates the newly synthesized daughter strand, thus faithfully propagating the methylation pattern through cell divisions.[1]
The removal of DNA methylation, or demethylation, can occur passively through the lack of maintenance methylation during DNA replication or actively through a series of enzymatic reactions initiated by the Ten-Eleven Translocation (TET) family of enzymes, which oxidize 5mC.
5-Methylcytosine in Genomic Imprinting
Genomic imprinting relies on differentially methylated regions (DMRs), which are specific genomic loci that exhibit parent-of-origin-specific DNA methylation.[6][7] These DMRs act as imprinting control regions (ICRs) that regulate the expression of a cluster of imprinted genes.
The methylation marks at these ICRs are established in the germline (sperm or egg) and are resistant to the global demethylation that occurs after fertilization.[8] This gametic methylation mark is then maintained throughout somatic cell development, ensuring the parent-of-origin-specific gene expression.[6]
Mechanisms of 5mC-mediated imprinting:
-
Insulator Model: In the well-studied H19/IGF2 locus, the ICR on the maternal chromosome is unmethylated, allowing the binding of the CCCTC-binding factor (CTCF), an insulator protein. CTCF blocks the access of a downstream enhancer to the IGF2 promoter, leading to its silencing. On the paternal chromosome, the ICR is methylated, preventing CTCF binding and allowing the enhancer to activate IGF2 expression.
-
Non-coding RNA Model: At the Kcnq1 locus, the ICR on the paternal chromosome is unmethylated, leading to the expression of a long non-coding RNA (lncRNA), Kcnq1ot1. This lncRNA coats the surrounding region in cis and recruits repressive chromatin modifiers to silence several genes in the cluster. On the maternal chromosome, the ICR is methylated, which silences Kcnq1ot1 expression, allowing the other genes in the cluster to be expressed.
Quantitative Data on 5-Methylcytosine in Imprinted Regions
The methylation status of DMRs is a key indicator of imprinting. In somatic tissues, these regions are expected to show approximately 50% methylation, reflecting the methylation of one of the two parental alleles.[9]
| Imprinted Locus | Differentially Methylated Region (DMR) | Parental Allele Methylated | Average Methylation in Somatic Tissues (%) | References |
| H19/IGF2 | H19 ICR | Paternal | ~50 | [5] |
| KCNQ1 | KvDMR1 | Maternal | ~50 | [6] |
| SNRPN | SNRPN DMR | Maternal | ~50 | [6] |
| GNAS | GNAS Exon 1A DMR | Maternal | 42-44 | [5] |
| GRB10 | GRB10 DMR | Maternal | ~35-40 | [5][6] |
Note: The exact percentage can vary slightly between tissues and individuals.
5-Methylcytosine in X-Chromosome Inactivation
X-chromosome inactivation is a complex process initiated early in female embryonic development. The process is triggered by the expression of the long non-coding RNA Xist from the future inactive X chromosome (Xi). Xist RNA coats the chromosome in cis, leading to a cascade of epigenetic modifications that establish and maintain the silent state.[10][11]
DNA methylation plays a crucial role in locking in the inactive state of the X chromosome, making it a stable and heritable feature of female somatic cells.[12] While Xist is essential for the initiation of XCI, DNA methylation is critical for the long-term maintenance of silencing.[12]
Key roles of 5mC in XCI:
-
Promoter Hypermethylation: The promoters of many genes on the inactive X chromosome become heavily methylated.[13] This hypermethylation is a key mechanism for preventing the binding of transcription factors and RNA polymerase, thus ensuring transcriptional silencing.
-
CpG Island Methylation: CpG islands, which are often located in gene promoter regions, are generally unmethylated on the active X chromosome (Xa) but become methylated on the inactive X.[12][13]
-
Global Methylation Patterns: While promoter regions of silenced genes are hypermethylated on the Xi, some studies suggest that, globally, the inactive X chromosome may be hypomethylated compared to the active X and autosomes in certain tissues.[14]
Quantitative Data on 5-Methylcytosine in X-Chromosome Inactivation
| Genomic Region | Active X Chromosome (Xa) | Inactive X Chromosome (Xi) | References |
| Promoters of Inactivated Genes (CpG Islands) | Unmethylated/Low Methylation | Hypermethylated (~50% in a cell population) | [12][13] |
| Promoters of Genes that Escape Inactivation | Unmethylated/Low Methylation | Unmethylated/Low Methylation | [13] |
| Gene Bodies | Generally higher methylation | Generally lower methylation | [15] |
| Intergenic Regions | Generally higher methylation | Generally lower methylation | [15] |
| Global Methylation | Higher global methylation | Lower global methylation (in some tissues) | [14] |
Experimental Protocols for Analyzing 5-Methylcytosine
Several techniques are available to study DNA methylation patterns. The choice of method depends on the specific research question, the required resolution, and the amount of starting material.
Bisulfite Sequencing
Bisulfite sequencing is considered the gold standard for DNA methylation analysis as it provides single-nucleotide resolution.[16] The principle is based on the chemical conversion of unmethylated cytosines to uracil (B121893) by sodium bisulfite, while methylated cytosines remain unchanged.[16] Subsequent PCR amplification and sequencing reveal the methylation status of every cytosine in the region of interest.
Detailed Methodology for Targeted Bisulfite Sequencing:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the cells or tissues of interest.
-
Bisulfite Conversion:
-
Denature 200-500 ng of genomic DNA.
-
Treat the denatured DNA with sodium bisulfite. This is often done using commercially available kits (e.g., Qiagen EpiTect Bisulfite Kit) which include specific reagents and optimized incubation times and temperatures.[17]
-
The reaction typically involves incubation at elevated temperatures (e.g., cycling between 95°C for denaturation and 60°C for conversion) for several hours.
-
Purify the bisulfite-converted DNA using the columns provided in the kit to remove residual bisulfite and other reagents.
-
-
PCR Amplification (Target Enrichment):
-
Design primers specific to the bisulfite-converted DNA sequence of the target region. Primers should not contain CpG sites if possible.
-
Perform PCR to amplify the region of interest. The PCR product will have thymine (B56734) in place of the original unmethylated cytosines.
-
-
Library Preparation and Sequencing:
-
Purify the PCR products.
-
Prepare sequencing libraries from the amplified DNA. This may involve a second round of PCR to add sequencing adapters and barcodes for multiplexing.[17]
-
Sequence the libraries on a next-generation sequencing platform (e.g., Illumina MiSeq).
-
-
Data Analysis:
-
Align the sequencing reads to an in silico bisulfite-converted reference genome.
-
Calculate the methylation level for each CpG site by determining the ratio of reads with a cytosine (methylated) to the total number of reads covering that site (cytosine + thymine).
-
Methylated DNA Immunoprecipitation Sequencing (MeDIP-Seq)
MeDIP-Seq is an enrichment-based method that uses an antibody specific to 5-methylcytosine to immunoprecipitate methylated DNA fragments.[18][19] These enriched fragments are then sequenced to identify methylated regions across the genome.
Detailed Methodology for MeDIP-Seq:
-
Genomic DNA Extraction and Fragmentation:
-
Isolate high-quality genomic DNA.
-
Fragment the DNA to a size range of 200-800 bp using sonication.[20] Verify the fragment size on an agarose (B213101) gel.
-
-
Immunoprecipitation:
-
Denature the fragmented DNA by heating to 95°C and then rapidly cooling on ice.[20]
-
Incubate the denatured DNA with an anti-5-methylcytosine antibody overnight at 4°C with rotation.[20]
-
Add magnetic beads coupled with a secondary antibody (e.g., anti-mouse IgG) to capture the DNA-antibody complexes. Incubate for 2 hours at 4°C.[18]
-
Wash the beads multiple times with IP buffer to remove non-specifically bound DNA.[18]
-
-
Elution and DNA Purification:
-
Elute the methylated DNA from the antibody-bead complex, often by proteinase K digestion.[18]
-
Purify the eluted DNA using a standard DNA purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.[18]
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the immunoprecipitated DNA and an input control (fragmented DNA that did not undergo immunoprecipitation).
-
Sequence the libraries on a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads from both the MeDIP and input samples to the reference genome.
-
Identify enriched regions (peaks) in the MeDIP sample compared to the input control. These peaks represent methylated regions of the genome.
-
Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Histone Modifications
While not directly measuring 5mC, ChIP-Seq is crucial for understanding the interplay between DNA methylation and histone modifications in gene silencing. For example, repressive histone marks like H3K9me3 and H3K27me3 are often associated with methylated DNA.
Detailed Methodology for ChIP-Seq:
-
Cross-linking and Cell Lysis:
-
Cross-link proteins to DNA in living cells using formaldehyde (B43269).[21]
-
Lyse the cells to release the chromatin.
-
-
Chromatin Fragmentation:
-
Fragment the chromatin to a size range of 200-600 bp by sonication.[21]
-
-
Immunoprecipitation:
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the formaldehyde cross-links by heating at 65°C for several hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.[23]
-
-
DNA Purification:
-
Purify the DNA using a standard DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the ChIP DNA and an input control (chromatin that did not undergo immunoprecipitation).
-
Sequence the libraries on a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the reads to the reference genome.
-
Identify regions of enrichment (peaks) in the ChIP sample relative to the input control, indicating the locations of the specific histone modification.
-
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: Insulator model of genomic imprinting at the H19/IGF2 locus.
Caption: Cascade of events in X-chromosome inactivation.
Experimental Workflows
Caption: Workflow for targeted bisulfite sequencing.
Caption: Workflow for Methylated DNA Immunoprecipitation Sequencing (MeDIP-Seq).
Conclusion
5-Methylcytosine is a cornerstone of epigenetic regulation, playing an indispensable role in the complex processes of genomic imprinting and X-chromosome inactivation. The precise deposition and faithful maintenance of these methylation marks by DNMTs are essential for normal development and cellular function. As our understanding of these fundamental mechanisms deepens, so does our appreciation for their implications in human health and disease. The experimental techniques outlined in this guide provide powerful tools for researchers and drug development professionals to investigate the intricacies of DNA methylation, paving the way for novel diagnostic and therapeutic strategies targeting the epigenome. The continued exploration of 5-methylcytosine dynamics will undoubtedly uncover further layers of gene regulation and offer new avenues for therapeutic intervention.
References
- 1. Dynamic stage-specific changes in imprinted differentially methylated regions during early mammalian development and prevalence of non-CpG methylation in oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Methylation is maintained specifically at imprinting control regions but not other DMRs associated with imprinted genes in mice bearing a mutation in the Dnmt1 intrinsically disordered domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA methylation at differentially methylated regions of imprinted genes is resistant to developmental programming by maternal nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of DNA methylation of imprinted genes in single human blastocysts by pyrosequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. Profiling the DNA methylation patterns of imprinted genes in abnormal semen samples by next-generation bisulfite sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of DNA methylation at all human imprinted regions reveals preservation of epigenetic stability in adult somatic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The inactive X chromosome in the human female is enriched in 5-methylcytosine to an unusual degree and appears to contain more of this modified nucleotide than the remainder of the genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. DNA methylation profiles of human active and inactive X chromosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Bisulfite sequencing in DNA methylation analysis | Abcam [abcam.com]
- 17. med.upenn.edu [med.upenn.edu]
- 18. MeDIP Sequencing Protocol - CD Genomics [cd-genomics.com]
- 19. MeDIP-Seq/DIP-Seq [illumina.com]
- 20. MeDIP Application Protocol | EpigenTek [epigentek.com]
- 21. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
The Core Impact of 5-Methylcytosine on Chromatin Architecture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of epigenetics, 5-methylcytosine (B146107) (5mC) stands as a cornerstone modification, exerting profound influence over the structure and function of the eukaryotic genome. This covalent addition of a methyl group to the fifth carbon of a cytosine residue, predominantly within CpG dinucleotides, is a dynamic and reversible process catalyzed by DNA methyltransferases (DNMTs).[1][2][3] While seemingly subtle, this modification acts as a critical signaling hub, translating into significant alterations in chromatin architecture. The presence of 5mC can directly impact the physical properties of DNA and, more significantly, serves as a docking site for a host of proteins that interpret and transduce this epigenetic mark into downstream consequences for gene expression, genome stability, and cellular identity.[4][5] This guide provides an in-depth examination of the mechanisms by which 5mC sculpts the chromatin environment, details the experimental methodologies used to investigate these effects, and presents quantitative data to illustrate these interactions.
Mechanisms of 5-Methylcytosine-Mediated Chromatin Remodeling
The influence of 5mC on chromatin is multifaceted, operating through direct biophysical effects and indirect recruitment of protein complexes.
Direct Influence on DNA Structure and Nucleosome Stability
The addition of a methyl group into the major groove of the DNA helix can alter its local conformation and flexibility.[6] While some studies suggest that methylation increases DNA rigidity, others indicate it can lead to increased flexibility in a sequence-dependent manner.[5][6] This altered biophysical state can influence the wrapping of DNA around the histone octamer, thereby affecting nucleosome positioning and stability.
The relationship is not straightforward; methylation's effect on nucleosome assembly is highly context-dependent. While unmethylated CpG islands are often refractory to nucleosome formation, methylation of these regions can reverse this trend, promoting nucleosome association.[7] Conversely, in other sequence contexts, methylation can be disruptive to nucleosome formation.[8] Recent molecular dynamics simulations reveal that methylation can lead to a more curved and under-twisted DNA structure, enhancing interactions between the DNA and the histone octamer, which in turn suppresses the spontaneous unwrapping of DNA from the nucleosome.[5] Furthermore, derivatives of 5mC, such as 5-formylcytosine (B1664653) (5fC), have been shown to significantly enhance nucleosome occupancy, suggesting a complex regulatory code embedded within cytosine modifications.[9]
Indirect Remodeling via "Reader" Protein Recruitment
The primary mechanism by which 5mC influences chromatin structure is through the recruitment of specific "reader" proteins that recognize and bind to the methylated CpG sites.[4] These readers translate the DNA methylation signal into downstream chromatin remodeling and transcriptional repression.
-
Methyl-CpG-Binding Domain (MBD) Proteins: This family, including MeCP2, MBD1, MBD2, and MBD3, are the most well-characterized readers of 5mC.[10] Upon binding to methylated DNA, these proteins act as scaffolds to recruit larger co-repressor complexes.[4][10]
-
Co-repressor Complex Recruitment: MBD proteins, particularly MeCP2, recruit complexes containing histone deacetylases (HDACs) and chromatin remodeling enzymes.[11][12] HDACs remove acetyl groups from histone tails, leading to a more positive charge and tighter association with the negatively charged DNA backbone. Concurrently, chromatin remodelers utilize ATP to actively reposition or evict nucleosomes, resulting in a condensed, transcriptionally silent chromatin state known as heterochromatin.[11][12]
This pathway from 5mC to transcriptional silencing is a fundamental mechanism in long-term gene regulation, X-chromosome inactivation, and the suppression of transposable elements.[3][13]
The Role of 5mC Oxidation States
The discovery of Ten-Eleven Translocation (TET) enzymes added another layer of complexity, revealing that 5mC is not a static mark but the first step in a dynamic demethylation pathway.[3][14] TET enzymes iteratively oxidize 5mC to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[3][14]
These oxidized forms can disrupt the binding of MBD proteins, thereby alleviating repression. Furthermore, 5hmC, in particular, is now recognized as a distinct epigenetic mark often associated with active gene bodies and enhancers, and it appears to play a role in promoting a more open chromatin state.[12][15][16] The final products, 5fC and 5caC, are recognized and excised by Thymine DNA Glycosylase (TDG) as part of the base excision repair (BER) pathway, restoring the original unmethylated cytosine.[14] This active demethylation cycle is crucial for dynamic changes in gene expression during development and cellular differentiation.
Quantitative Analysis of 5-Methylcytosine's Impact
The effects of 5mC and its derivatives on chromatin can be quantified using next-generation sequencing approaches. The following tables summarize key quantitative findings from the literature.
Table 1: Impact of Cytosine Modifications on Nucleosome Occupancy
| DNA Modification | Effect on Nucleosome Occupancy (Relative to Unmodified DNA) | Key Finding | Reference |
|---|---|---|---|
| 5-methylcytosine (5mC) | Increased | Methylation of CpG islands, which are normally nucleosome-depleted, promotes nucleosome assembly. | [7] |
| 5-hydroxymethylcytosine (5hmC) | Increased | Shows a positive effect on nucleosome formation, similar to 5mC. | [6][9] |
| 5-formylcytosine (5fC) | Significantly Increased | Displays the strongest positive effect on nucleosome occupancy compared to 5mC and 5hmC. |[9] |
Table 2: Correlation of 5mC and 5hmC with Chromatin Features in Mouse Embryonic Stem Cells
| Feature | Correlation with 5mC | Correlation with 5hmC | Observation | Reference |
|---|---|---|---|---|
| CpG Density | Inverse | Inverse | Both modifications are less prevalent in regions of high CpG density, such as CpG islands. | [17][18] |
| Chromatin Accessibility | Negative | Positive | 5mC is generally associated with closed chromatin, while 5hmC levels track closely with gains in accessibility. | [16][19] |
| Gene Location (CpG Islands) | Enriched in Intergenic | Enriched in Intragenic | 5hmC is more abundant within the bodies of genes, particularly those for transcriptional regulators. | [18] |
| Intermediate 5mC Levels (25-75%) | N/A | High Abundance | 5hmC is most prevalent in regions with intermediate methylation, suggesting these are dynamic, epigenetically plastic areas. |[18] |
Experimental Protocols for Studying 5mC and Chromatin
A suite of powerful techniques allows for the genome-wide analysis of 5mC and its impact on chromatin structure.
Bisulfite Sequencing (BS-Seq)
This is the gold-standard method for single-base resolution mapping of DNA methylation.
-
Principle: Treatment of DNA with sodium bisulfite deaminates unmethylated cytosines into uracil, while 5mC residues remain unchanged.[13] During subsequent PCR amplification, uracils are replaced with thymines. By comparing the sequenced reads to a reference genome, cytosines that remain as cytosines are identified as methylated.
-
Workflow:
-
DNA Fragmentation: Genomic DNA is fragmented to a suitable size (e.g., 100-300 bp) via sonication.[20]
-
End Repair and Adapter Ligation: DNA ends are repaired, A-tailed, and ligated to sequencing adapters.
-
Bisulfite Conversion: Adapter-ligated DNA is treated with sodium bisulfite under specific temperature and pH conditions.
-
PCR Amplification: The converted DNA is amplified using primers that bind to the ligated adapters to generate the sequencing library.
-
Sequencing: The library is sequenced using a high-throughput platform.
-
Data Analysis: Reads are aligned to a converted reference genome (in silico C-to-T conversion) to determine the methylation status of each cytosine.
-
-
Variations:
-
Oxidative Bisulfite Sequencing (oxBS-Seq): Involves an initial chemical oxidation step that converts 5hmC to 5fC.[17] Subsequent bisulfite treatment converts 5fC to uracil. By comparing results from BS-Seq and oxBS-Seq, one can deduce the levels of 5mC and 5hmC at single-base resolution.[17][20][21]
-
Tet-Assisted Bisulfite Sequencing (TAB-Seq): Uses the TET enzyme to convert 5mC to 5caC, protecting 5hmC from oxidation. This allows for the direct sequencing of 5hmC.[20]
-
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
ChIP-Seq is used to map the genome-wide binding sites of DNA-associated proteins, including histone modifications and 5mC reader proteins like MeCP2.
-
Principle: Proteins are cross-linked to DNA in vivo. The chromatin is then sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and sequenced.
-
Workflow:
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.[1]
-
Chromatin Fragmentation: Chromatin is isolated and fragmented into small pieces (150-500 bp) by sonication or enzymatic digestion.[1]
-
Immunoprecipitation (IP): A specific antibody against the target protein is added to pull down the protein-DNA complexes.[1]
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified from the protein.
-
Library Preparation and Sequencing: Sequencing adapters are ligated to the purified DNA fragments, which are then amplified and sequenced.
-
Data Analysis: Sequenced reads are mapped to the genome to identify "peaks" of enrichment, indicating the binding sites of the target protein.
-
Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-Seq)
ATAC-seq provides a genome-wide map of chromatin accessibility, which is often inversely correlated with repressive marks like dense 5mC.
-
Principle: The hyperactive Tn5 transposase is used to simultaneously fragment DNA and integrate sequencing adapters into accessible, or "open," regions of chromatin that are not tightly wrapped by nucleosomes.
-
Workflow:
-
Nuclei Isolation: Intact nuclei are isolated from cells.
-
Tagmentation: Nuclei are incubated with the Tn5 transposase, which cuts and ligates adapters into accessible DNA regions.
-
DNA Purification and PCR: The "tagmented" DNA is purified and amplified via PCR to create the sequencing library.
-
Sequencing and Analysis: The library is sequenced, and reads are mapped to identify regions of high read density, corresponding to open chromatin.
-
-
Combined Approach (mATAC-seq): This method combines ATAC-seq with a bisulfite-like conversion step to simultaneously measure chromatin accessibility and DNA methylation at single-molecule resolution.[22]
Conclusion
5-Methylcytosine is far more than a simple chemical modification; it is a central regulator of the chromatin landscape. Through a combination of direct structural influence and, more critically, the recruitment of a sophisticated machinery of reader proteins and remodeling complexes, 5mC initiates a cascade that leads to chromatin compaction and stable gene silencing. The dynamic interplay with its oxidized derivatives, orchestrated by TET enzymes, provides a mechanism for reversing this silencing and enabling cellular plasticity. The advanced experimental techniques now available allow for an unprecedented view of these processes at a genome-wide scale, continuing to unravel the intricate connections between the methylome and the functional architecture of the genome. A thorough understanding of these fundamental mechanisms is paramount for professionals in basic research and for the development of novel therapeutic strategies targeting the epigenetic dysregulation inherent in many diseases, including cancer.
References
- 1. frontlinegenomics.com [frontlinegenomics.com]
- 2. dovepress.com [dovepress.com]
- 3. Frontiers | 5-methylcytosine turnover: Mechanisms and therapeutic implications in cancer [frontiersin.org]
- 4. Reading cytosine modifications within chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Enhanced nucleosome assembly at CpG sites containing an extended 5-methylcytosine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Are there specific readers of oxidized 5-methylcytosine bases? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epigenetics - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Methods for Analyzing the Role of DNA Methylation and Chromatin Structure in Regulating T Lymphocyte Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-methylcytosine turnover: Mechanisms and therapeutic implications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dynamics of 5-hydroxymethylcytosine and chromatin marks in mammalian neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. babraham.ac.uk [babraham.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. Chromatin accessibility, not 5mC methylation covaries with partial dosage compensation in crows | PLOS Genetics [journals.plos.org]
- 20. Bisulfite Sequencing: Introduction, Features, Workflow, and Applications - CD Genomics [cd-genomics.com]
- 21. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 5-Methylcytosine Hydrochloride as an HPLC Standard
Introduction
5-Methylcytosine (B146107) (5-mC) is a crucial epigenetic modification in DNA, playing a significant role in gene regulation, cellular differentiation, and various disease processes. Accurate quantification of global 5-mC levels is essential for research in epigenetics, cancer biology, and drug development. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for this purpose. 5-Methylcytosine hydrochloride is a stable, soluble salt of 5-methylcytosine, making it an ideal standard for the calibration and validation of HPLC-based analytical methods. These application notes provide a detailed protocol for the use of this compound as a standard for the quantitative analysis of global DNA methylation.
Data Presentation
Table 1: Properties of this compound Standard
| Property | Value |
| Molecular Formula | C₅H₇N₃O · HCl |
| Molecular Weight | 161.59 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water (up to 50 mg/mL) |
| Purity (Typical) | ≥99% (HPLC) |
Table 2: Example HPLC Calibration Curve Data for 5-Methylcytosine
| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 12,500 |
| 5 | 63,000 |
| 10 | 124,500 |
| 25 | 310,000 |
| 50 | 625,000 |
| Correlation Coefficient (r²) | >0.999 |
Table 3: Typical HPLC-UV Method Parameters for 5-Methylcytosine Analysis
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or similar |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 50 mM Potassium Phosphate Monobasic (pH 4.0) with 5% Methanol |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 280 nm |
| Expected Retention Time | ~6-8 minutes |
Experimental Protocols
Preparation of this compound Stock and Standard Solutions
Objective: To prepare a series of standard solutions of this compound for generating a calibration curve.
Materials:
-
This compound (≥99% purity)
-
HPLC-grade water
-
0.22 µm syringe filters
-
Calibrated analytical balance
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Micropipettes
Protocol:
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh 10 mg of this compound using an analytical balance.
-
Transfer the powder to a 10 mL volumetric flask.
-
Add approximately 7 mL of HPLC-grade water and sonicate for 5-10 minutes to dissolve completely.
-
Bring the volume to 10 mL with HPLC-grade water and mix thoroughly.
-
Filter the stock solution through a 0.22 µm syringe filter into a clean, labeled vial. This stock solution is stable for up to 1 month when stored at 2-8°C.
-
-
Working Standard Solutions Preparation:
-
Perform serial dilutions of the 1 mg/mL stock solution with HPLC-grade water to prepare a series of working standards. The following is an example dilution scheme to achieve the concentrations listed in Table 2:
-
50 µg/mL: Dilute 2.5 mL of the stock solution to 50 mL.
-
25 µg/mL: Dilute 1.25 mL of the stock solution to 50 mL.
-
10 µg/mL: Dilute 0.5 mL of the stock solution to 50 mL.
-
5 µg/mL: Dilute 0.25 mL of the stock solution to 50 mL.
-
1 µg/mL: Dilute 0.1 mL of the stock solution to 100 mL.
-
-
Mix each working standard thoroughly. These solutions should be prepared fresh daily for optimal results.
-
HPLC Analysis and Calibration Curve Generation
Objective: To generate a standard curve for the quantification of 5-methylcytosine.
Protocol:
-
HPLC System Setup and Equilibration:
-
Set up the HPLC system according to the parameters outlined in Table 3.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Standard Injection and Data Acquisition:
-
Inject 10 µL of each working standard solution, starting from the lowest concentration.
-
Perform at least two injections for each standard to ensure reproducibility.
-
Record the peak area and retention time for the 5-methylcytosine peak in each chromatogram.
-
-
Calibration Curve Construction:
-
Plot the average peak area for each standard against its corresponding concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value greater than 0.999 is desirable.
-
Sample Preparation and Analysis for Global DNA Methylation
Objective: To determine the percentage of 5-methylcytosine in a genomic DNA sample.
Materials:
-
Genomic DNA sample (high purity, A260/A280 ratio of 1.8-2.0)
-
Nuclease P1
-
Alkaline Phosphatase
-
Appropriate enzyme buffers
-
Centrifugal filters (e.g., Amicon Ultra 0.5 mL, 3 kDa cutoff)
Protocol:
-
DNA Hydrolysis:
-
To 1-5 µg of genomic DNA, add the appropriate buffer and 5-10 units of Nuclease P1.
-
Incubate at 37°C for 2 hours.
-
Add alkaline phosphatase buffer and 5-10 units of alkaline phosphatase.
-
Incubate at 37°C for an additional 1-2 hours to digest the deoxynucleotides into deoxynucleosides.
-
-
Sample Cleanup:
-
Filter the hydrolyzed sample through a 3 kDa cutoff centrifugal filter to remove enzymes.
-
Collect the filtrate containing the deoxynucleosides.
-
Adjust the final volume with HPLC-grade water as needed.
-
-
HPLC Analysis of Sample:
-
Inject 10 µL of the prepared sample into the equilibrated HPLC system.
-
Identify and integrate the peaks corresponding to cytosine and 5-methylcytosine based on the retention times obtained from the standards.
-
-
Quantification of 5-Methylcytosine:
-
Use the calibration curve to determine the concentration of 5-methylcytosine in the sample from its peak area.
-
Similarly, determine the concentration of cytosine using a cytosine standard curve.
-
Calculate the percentage of 5-methylcytosine using the following formula:
% 5-mC = [ (5-mC concentration) / (5-mC concentration + Cytosine concentration) ] x 100
-
Visualizations
DNA Methylation and Demethylation Pathway
Caption: DNA methylation and the TET-mediated oxidation pathway.
Experimental Workflow for HPLC Analysis of 5-mC
Caption: Workflow for quantifying global DNA methylation using HPLC.
protocol for estimating global DNA methylation with 5-Methylcytosine hydrochloride
An essential method for studying epigenetic alterations in a variety of biological processes, including development and disease, is the estimate of global DNA methylation. A crucial tool in this procedure is 5-Methylcytosine (B146107) hydrochloride, which is used as a standard to guarantee the precise measurement of the total amount of 5-methylcytosine (5mC) in the genome. For researchers, scientists, and drug development experts, this article offers comprehensive application notes and procedures for determining global DNA methylation.
Application Notes
The covalent attachment of a methyl group to the C5 position of a cytosine residue, which primarily happens in the context of CpG dinucleotides in mammals, is known as DNA methylation.[1] Gene silencing and the regulation of gene expression are two processes in which this epigenetic marker is essential.[2] Global DNA hypomethylation or hypermethylation has been linked to a number of diseases, most notably cancer, and is a hallmark of cellular aging. Thus, a useful biomarker for illness diagnosis, prognosis, and treatment response can be obtained by measuring the total amount of 5mC in the genome.
A number of methods, such as high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and enzyme-linked immunosorbent assays (ELISA), can be used to evaluate global DNA methylation.[2][3] Because of its great precision and reproducibility, HPLC is a widely utilized technique. To precisely measure the amount of 5mC in a sample, this technique necessitates the use of a standard curve created from a pure source of 5-methylcytosine. Because 5-Methylcytosine hydrochloride is a stable, crystalline salt of 5-methylcytosine, it is the perfect material for this application.[4][5]
The fundamental idea is to hydrolyze genomic DNA into its individual nucleoside components, use reverse-phase HPLC to separate these nucleosides, and then use UV detection to measure the amount of each nucleoside. By comparing the peak area of 5-methyl-deoxycytidine (5-mdC) in the biological sample to a standard curve created using this compound, the global DNA methylation level can be ascertained.
Comparison of Methods for Global DNA Methylation Analysis
| Method | Principle | DNA Input | Resolution | Throughput | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| HPLC-UV | Chromatographic separation and UV detection of hydrolyzed nucleosides. | 1-10 µg | Global | Medium | High accuracy, reproducible, relatively low cost. | Requires specialized equipment, not sequence-specific. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometry for highly sensitive detection. | 50-500 ng | Global | Medium | High sensitivity and specificity, can detect other modifications.[6] | Expensive equipment, technically complex.[6] |
| ELISA-based | Antibody-based detection of 5mC in denatured DNA. | 100 ng | Global | High | High throughput, relatively simple and fast. | Can have lower precision and be semi-quantitative. |
| LUMA | Restriction enzyme digestion followed by Pyrosequencing.[7] | 0.5-1 µg | CpG sites within specific restriction sites | High | Cost-effective, high throughput.[7] | Not genome-wide, biased by restriction site distribution. |
| Bisulfite Sequencing | Chemical conversion of unmethylated cytosines to uracil, followed by sequencing.[8] | 100 ng - 1 µg | Single-base | Low-High | Gold standard for sequence-specific methylation.[8] | Harsh chemical treatment can degrade DNA.[8] |
Experimental Protocols
Protocol 1: Genomic DNA Isolation
High-quality genomic DNA is a prerequisite for accurate global methylation analysis.
Materials:
-
Cells or tissue sample
-
Genomic DNA isolation kit (e.g., Qiagen DNeasy Blood & Tissue Kit)
-
Phosphate-buffered saline (PBS)
-
RNase A
-
Microcentrifuge
-
Spectrophotometer (e.g., NanoDrop)
Procedure:
-
Sample Collection: For cell cultures, harvest 1-5 million cells and wash with cold PBS. For tissues, weigh out 10-20 mg of tissue.[9]
-
Lysis: Follow the instructions of the chosen genomic DNA isolation kit. This typically involves cell lysis using a specialized buffer.
-
RNA Removal: Treat the lysate with RNase A to remove contaminating RNA.
-
Purification: Apply the lysate to a silica-based spin column, wash with the provided buffers to remove proteins and other contaminants.
-
Elution: Elute the purified genomic DNA in a low-salt buffer (e.g., 10 mM Tris-HCl, pH 8.0).
-
Quality Control:
-
Assess DNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~1.8 and an A260/A230 ratio of >2.0 indicates high purity.[10]
-
Verify DNA integrity by running an aliquot on a 1% agarose (B213101) gel. High molecular weight DNA should appear as a single, sharp band.[9]
-
Protocol 2: Enzymatic Hydrolysis of Genomic DNA
This protocol describes the digestion of DNA into its constituent nucleosides.
Materials:
-
Purified genomic DNA (1-10 µg)
-
Nuclease P1
-
Alkaline Phosphatase
-
Nuclease P1 digestion buffer (e.g., 20 mM Sodium Acetate, 10 mM Zinc Sulfate, pH 5.2)
-
Alkaline Phosphatase buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heating block or water bath
Procedure:
-
In a microcentrifuge tube, mix 1-10 µg of genomic DNA with the Nuclease P1 digestion buffer.
-
Add 10 units of Nuclease P1 to the reaction.
-
Incubate at 50°C for 2 hours.
-
Add Alkaline Phosphatase buffer to the reaction.
-
Add 10 units of Alkaline Phosphatase.
-
Incubate at 37°C for 1 hour.
-
The hydrolyzed sample is now ready for HPLC analysis. It can be stored at -20°C until use.
Protocol 3: Preparation of Standard Curve using this compound
Accurate quantification requires a precise standard curve.
Materials:
-
This compound (≥99% purity)[5]
-
Deoxycytidine hydrochloride
-
Ultrapure water
-
Microbalance
-
Volumetric flasks
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in ultrapure water.
-
Prepare a 1 mg/mL stock solution of deoxycytidine hydrochloride in ultrapure water.
-
From these stock solutions, prepare a series of calibration standards containing known concentrations of both 5-methyl-deoxycytidine and deoxycytidine. The ratios should reflect the expected physiological range of DNA methylation (e.g., 0% to 15% 5-mdC relative to total cytosine).
-
A typical standard series might include 0%, 1%, 2.5%, 5%, 7.5%, 10%, and 15% 5-mdC.
Protocol 4: Global DNA Methylation Quantification by HPLC-UV
Materials:
-
HPLC system with a UV detector and a reverse-phase C18 column
-
Mobile Phase A: 20 mM Potassium Phosphate, pH 4.0
-
Mobile Phase B: 100% Methanol
-
Hydrolyzed DNA sample
-
Calibration standards
Procedure:
-
HPLC Setup: Equilibrate the C18 column with the mobile phase. A typical gradient could be 0-15% B over 30 minutes at a flow rate of 1 mL/min.
-
Standard Curve Analysis: Inject each calibration standard onto the HPLC system and record the peak areas for deoxycytidine (dC) and 5-methyl-deoxycytidine (5-mdC) at 280 nm.
-
Plot the ratio of the peak areas (5-mdC / (5-mdC + dC)) against the known percentage of 5-mdC to generate a standard curve.
-
Sample Analysis: Inject the hydrolyzed genomic DNA sample onto the HPLC system and record the peak areas for dC and 5-mdC.
-
Quantification: Calculate the ratio of the peak areas from the sample and determine the percentage of global DNA methylation by interpolating from the standard curve. The percentage of global methylation is calculated as: % 5-mC = [5-mdC peak area / (5-mdC peak area + dC peak area)] * 100
Data Presentation
Expected Global DNA Methylation Levels
| Sample Type | Organism | Global 5mC % (of total cytosines) | Reference |
|---|---|---|---|
| Healthy Blood | Human | 1.025 ± 0.081 | [11] |
| Lung Cancer Blood | Human | 0.013 ± 0.003 (for 5hmC) | [11] |
| Mammalian DNA | General | ~1% of all bases are 5mC | [12] |
| Vertebrate CpG sites | General | 70-80% methylated |[12] |
Performance Characteristics of HPLC-UV Method
| Parameter | Value |
|---|---|
| Limit of Detection | ~0.1 pmol |
| Limit of Quantification | ~0.5 pmol |
| Linear Range | 0.5 - 100 pmol |
| Reproducibility (RSD) | < 5% |
| DNA Input Requirement | 1-10 µg |
Visualizations
References
- 1. DNA methylation methods: global DNA methylation and methylomic analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple method for estimating global DNA methylation using bisulfite PCR of repetitive DNA elements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of global DNA methylation level using 5-methylcytosine dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientificlabs.com [scientificlabs.com]
- 5. 5-Methylcytosine = 99 58366-64-6 [sigmaaldrich.com]
- 6. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. epicypher.com [epicypher.com]
- 9. activemotif.jp [activemotif.jp]
- 10. Sample preparation for genome wide DNA methylation analysis [protocols.io]
- 11. Quantification of 5-methylcytosine, 5-hydroxymethylcytosine and 5-carboxylcytosine from the blood of cancer patients by an Enzyme-based Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Methylcytosine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 5-Methylcytosine Hydrochloride in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylcytosine (B146107) (5-mC) is a crucial epigenetic modification in DNA, playing a significant role in regulating gene expression, genomic imprinting, and the silencing of transposable elements.[1] The study of DNA methylation patterns is fundamental to understanding normal development and the pathogenesis of various diseases, including cancer. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as a highly sensitive and selective method for the quantitative analysis of 5-mC and its oxidized derivatives. 5-Methylcytosine hydrochloride serves as a critical analytical standard in these methods, enabling accurate quantification and validation of results.[1]
These application notes provide an overview of the use of this compound in mass spectrometry-based DNA methylation analysis, along with detailed experimental protocols and data presentation guidelines.
Application: Standard for Quantitative Analysis of Global DNA Methylation
This compound is widely utilized as a reference standard in high-performance liquid chromatography (HPLC) and high-resolution mass spectroscopic analysis to determine global DNA methylation levels.[1] Its stable, crystalline form and high purity (≥99%) make it an ideal material for preparing accurate calibration curves, which are essential for the precise quantification of 5-mC in biological samples.
The general workflow involves the enzymatic or acid hydrolysis of genomic DNA to its constituent nucleosides or bases, followed by chromatographic separation and detection by mass spectrometry. By comparing the signal intensity of the endogenous 5-methylcytosine (or its corresponding nucleoside, 5-methyl-2'-deoxycytidine) to a standard curve generated with this compound, researchers can accurately determine the percentage of methylated cytosines in the genome.
Quantitative Data Summary
The use of this compound as a standard has facilitated the development of highly sensitive LC-MS/MS methods for the quantification of 5-mC and its derivatives. The following table summarizes key quantitative parameters from published studies.
| Analyte | Linearity Range (% molar ratio) | Limit of Detection (LOD) (fmol) | Limit of Quantification (LOQ) (fmol) | Reference |
| 5-methyl-2'-deoxycytidine (5-mdC) | 0.05% - 10% | 0.06 | 0.20 | [2] |
| 5-hydroxymethyl-2'-deoxycytidine (5-hmdC) | 0.05% - 10% | 0.19 | 0.64 | [2] |
| 5-mdC (derivatized) | Not Specified | 0.10 | Not Specified | [3] |
| 5-hmdC (derivatized) | Not Specified | 0.06 | Not Specified | [3] |
| 5-formyl-2'-deoxycytidine (5-fodC) (derivatized) | Not Specified | 0.11 | Not Specified | [3] |
| 5-carboxyl-2'-deoxycytidine (5-cadC) (derivatized) | Not Specified | 0.23 | Not Specified | [3] |
Experimental Protocol: Quantification of Global DNA 5-Methylcytosine by LC-MS/MS
This protocol outlines a general method for the quantification of global 5-mC in genomic DNA using this compound as a standard.
1. Materials and Reagents
-
Genomic DNA samples
-
This compound (analytical standard)
-
Deoxycytidine (dC) (for internal standard or calibration)
-
Nuclease P1
-
Alkaline Phosphatase
-
LC-MS grade water, acetonitrile, and formic acid
-
DNA extraction kit
-
Ultrafiltration units (10 kDa cutoff)
2. Preparation of Standards and Calibration Curve
-
Stock Solution: Accurately weigh a known amount of this compound and dissolve it in LC-MS grade water to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standards: Perform serial dilutions of the stock solution with LC-MS grade water to create a series of working standards with concentrations spanning the expected range of 5-mC in the samples.
-
Calibration Curve: Prepare a calibration curve by mixing the working standards with a constant amount of an internal standard (e.g., a stable isotope-labeled 5-mC or another nucleoside like deoxycytidine) and analyzing them by LC-MS/MS. Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
3. Sample Preparation (Genomic DNA Hydrolysis)
-
DNA Extraction: Extract high-quality genomic DNA from cells or tissues using a commercial DNA extraction kit.
-
DNA Quantification: Accurately quantify the extracted DNA using a spectrophotometer or a fluorometric method.
-
Enzymatic Hydrolysis:
-
To a specific amount of genomic DNA (e.g., 1-5 µg), add a buffer (e.g., 20 mM sodium acetate, pH 5.2) and Nuclease P1.
-
Incubate at 37°C for 2 hours.
-
Add alkaline phosphatase and an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Incubate at 37°C for an additional 2 hours.[3]
-
-
Protein Removal: After hydrolysis, remove the enzymes by ultrafiltration using a 10 kDa cutoff filter.[3]
-
Dilution: Dilute the resulting nucleoside mixture with LC-MS grade water to a final concentration suitable for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient program should be developed to achieve optimal separation of the nucleosides.
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is highly specific and sensitive for quantification.
-
MRM Transitions:
-
5-methyl-2'-deoxycytidine (5-mdC): Monitor the transition from the precursor ion (protonated molecule) to a specific product ion.
-
Deoxycytidine (dC): Monitor the transition for the internal standard.
-
-
Optimize other MS parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.
-
5. Data Analysis
-
Integrate the peak areas for 5-mdC and the internal standard in both the samples and the calibration standards.
-
Calculate the peak area ratio of 5-mdC to the internal standard for all samples.
-
Determine the concentration of 5-mdC in the samples by interpolating their peak area ratios on the calibration curve.
-
Calculate the percentage of global DNA methylation using the following formula: % 5-mC = [(moles of 5-mC) / (moles of 5-mC + moles of dC)] x 100
Visualizations
Caption: Workflow for quantifying global DNA methylation by LC-MS/MS.
Caption: The active DNA demethylation pathway via TET enzyme oxidation.
References
- 1. 5-Methylcytosine = 99 58366-64-6 [sigmaaldrich.com]
- 2. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vitro DNA Methylation Studies Using 5-Methylcytosine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 5-Methylcytosine (B146107) hydrochloride in in vitro DNA methylation studies. The information is intended to guide researchers in designing and executing experiments to investigate the mechanisms and consequences of DNA methylation.
Introduction to 5-Methylcytosine and DNA Methylation
5-Methylcytosine (5mC) is a critical epigenetic modification of DNA where a methyl group is added to the fifth carbon of the cytosine ring.[1] This modification primarily occurs in the context of CpG dinucleotides in mammals and is essential for regulating gene expression, genomic imprinting, X-chromosome inactivation, and maintaining genome stability.[1] The enzymes responsible for establishing and maintaining DNA methylation patterns are DNA methyltransferases (DNMTs).[1] Dysregulation of DNA methylation is implicated in various diseases, including cancer.[2] 5-Methylcytosine hydrochloride is a stable, water-soluble form of 5-methylcytosine, making it a suitable standard and component for in vitro studies.
Key Applications of this compound in In Vitro Studies:
-
Standard for Analytical Techniques: Used as a reference standard in techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the absolute quantification of 5mC in genomic DNA.
-
Substrate for In Vitro Methylation Assays: While not a direct methyl group donor, oligonucleotides containing 5-methylcytosine are used as substrates to study the binding of methyl-binding domain (MBD) proteins, such as MeCP2.
-
Investigating the Effects of Demethylating Agents: Serves as a control in studies evaluating the efficacy of demethylating agents like 5-azacytidine (B1684299).[2][3]
Quantitative Data in DNA Methylation Research
The following tables summarize key quantitative data relevant to in vitro DNA methylation studies.
Table 1: Global DNA Methylation Levels in Various Human Tissues
| Tissue/Cell Type | Global Mean Methylation (%) | Predominantly Hypomethylated CpGs (%) | Predominantly Hypermethylated CpGs (%) | Reference |
| Cervix | 38 | 15 | 2 | [4] |
| Retina | 63 | 15 | 2 | [4] |
| Brain | >180,000 DMPs | - | - | [4] |
| Liver | >180,000 DMPs | - | - | [4] |
| Lung | >180,000 DMPs | - | - | [4] |
| Pancreas | Minimal DMPs | - | - | [4] |
| Prostate | Minimal DMPs* | - | - | [4] |
| Melanoma Tumor Tissue (Patient 53) | 27 | - | - | [5] |
| Melanoma Cell Line (Patient 53) | 37 | - | - | [5] |
| Melanoma Tumor Tissue (Patient 60) | 11 | - | - | [5] |
| Melanoma Cell Line (Patient 60) | 21 | - | - | [5] |
*DMPs: Differentially Methylated Positions, indicating significant age-associated changes.
Table 2: Binding Affinities (Kd) of MeCP2's Methyl-Binding Domain (MBD) to DNA
| DNA Substrate | Dissociation Constant (Kd) | Fold Increase in Affinity vs. Unmethylated | Reference |
| Unmethylated C/C | 398 nM | 1 | [6] |
| Hemi-methylated C/mC | 38.3 nM | >10 | [6] |
| Fully-methylated mC/mC | - (Lowest Kd) | 63 | [6] |
| Hemi-hydroxymethylated C/hmC | 187.9 nM | ~2 | [6] |
| Hemi-formylated C/fC | 115.7 nM | ~3 | [6] |
| Hemi-carboxylated C/caC | 179.0 nM | ~2 | [6] |
| Single Methylated CpG DNA | 4.5 x 10⁻⁸ M | ~3 | [7][8] |
| Unmethylated DNA (identical sequence) | - | - | [7] |
Signaling and Experimental Workflows
The following diagrams illustrate key pathways and experimental procedures in DNA methylation research.
Experimental Protocols
Protocol 1: In Vitro Enzymatic DNA Methylation using DNMT1
This protocol describes the in vitro methylation of a DNA substrate using recombinant DNMT1 enzyme.
Materials:
-
Recombinant human DNMT1 enzyme
-
Unmethylated DNA substrate (e.g., plasmid DNA, PCR product)
-
S-Adenosylmethionine (SAM)
-
Methylation Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM EDTA, 1 mM DTT, 5% glycerol)
-
DNA purification kit
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, prepare the following reaction mixture on ice:
-
Unmethylated DNA substrate: 1 µg
-
10x Methylation Reaction Buffer: 5 µL
-
SAM (10 mM stock): 1 µL (final concentration 200 µM)
-
Recombinant DNMT1: 1-5 units
-
Nuclease-free water: to a final volume of 50 µL
-
-
Incubation: Gently mix the components and incubate at 37°C for 1-4 hours.
-
Enzyme Inactivation: Stop the reaction by heating at 65°C for 20 minutes.
-
DNA Purification: Purify the methylated DNA using a suitable DNA purification kit according to the manufacturer's instructions.
-
Quantification: Quantify the concentration of the purified methylated DNA.
-
Analysis: The methylation status of the DNA can now be analyzed using methods such as pyrosequencing (Protocol 2) or LC-MS/MS (Protocol 3).
Protocol 2: Analysis of DNA Methylation by Pyrosequencing
This protocol provides a general outline for analyzing the methylation status of a specific DNA region using pyrosequencing.[9][10][11][12]
Materials:
-
Methylated DNA sample (from Protocol 1 or other sources)
-
Bisulfite conversion kit
-
PCR primers (one biotinylated) for the target region
-
Taq DNA polymerase and dNTPs
-
Streptavidin-coated beads
-
Sequencing primer
-
Pyrosequencing instrument and reagents
Procedure:
-
Bisulfite Conversion: Treat approximately 500 ng of the DNA sample with sodium bisulfite using a commercial kit. This converts unmethylated cytosines to uracil, while 5-methylcytosines remain unchanged.
-
PCR Amplification: Amplify the target region from the bisulfite-converted DNA using a biotinylated primer. A typical PCR program is: 95°C for 15 min, followed by 45 cycles of 94°C for 30s, 56°C for 30s, and 72°C for 30s, with a final extension at 72°C for 10 min.
-
Single-Strand Separation: Capture the biotinylated PCR product on streptavidin-coated beads. Denature the DNA to obtain a single-stranded template.
-
Sequencing Primer Annealing: Anneal the sequencing primer to the single-stranded template by heating to 80°C for 2 minutes, followed by cooling to room temperature.
-
Pyrosequencing: Perform the pyrosequencing reaction according to the instrument manufacturer's instructions. The instrument will sequentially add dNTPs and detect light signals generated upon nucleotide incorporation.
-
Data Analysis: The resulting pyrogram is analyzed to determine the ratio of cytosine to thymine (B56734) at each CpG site, which corresponds to the percentage of methylation.
Protocol 3: Quantification of Global 5-Methylcytosine by LC-MS/MS
This protocol describes the quantification of total 5-methylcytosine content in a DNA sample using liquid chromatography-tandem mass spectrometry.[13][14][15][16]
Materials:
-
Purified DNA sample
-
DNA hydrolysis enzyme cocktail (e.g., DNA degradase) or formic acid
-
This compound standard
-
LC-MS/MS system with a suitable C18 column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
DNA Hydrolysis:
-
Enzymatic: Digest 1-2 µg of DNA to individual nucleosides using a DNA degradase enzyme cocktail according to the manufacturer's protocol.
-
Acidic: Alternatively, hydrolyze the DNA to nucleobases using formic acid.
-
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations.
-
LC-MS/MS Analysis:
-
Inject the hydrolyzed DNA sample and the standard solutions onto the LC-MS/MS system.
-
Separate the nucleosides/nucleobases using a gradient elution. A typical gradient might be: 0-5% B over 5 min, 5-95% B over 10 min, hold at 95% B for 5 min, and re-equilibrate at 5% B.
-
Detect and quantify 5-methylcytosine using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Construct a standard curve by plotting the peak area of the 5-methylcytosine standard against its concentration. Use this curve to determine the concentration of 5-methylcytosine in the DNA sample. The percentage of 5-methylcytosine can be calculated relative to the total amount of cytosine.
Conclusion
This compound is an indispensable tool for in vitro DNA methylation research. The protocols and data presented here provide a foundation for researchers to explore the intricate role of DNA methylation in various biological processes and disease states. Careful experimental design and adherence to established protocols are crucial for obtaining reliable and reproducible results.
References
- 1. 5-Methylcytosine - Wikipedia [en.wikipedia.org]
- 2. High throughput screen identifies the DNMT1 inhibitor, 5-azacytidine, as a potent inducer of PTEN: central role for PTEN in 5-azacytidine protection against pathological vascular remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. biorxiv.org [biorxiv.org]
- 5. Comparison of Global DNA Methylation Patterns in Human Melanoma Tissues and Their Derivative Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding Analysis of Methyl-CpG Binding Domain of MeCP2 and Rett Syndrome Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding of the Rett Syndrome Protein, MeCP2, to Methylated and Unmethylated DNA and Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple Modes of Interaction between the Methylated DNA Binding Protein MeCP2 and Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of DNA Methylation by Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA methylation analysis by pyrosequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. academic.oup.com [academic.oup.com]
- 14. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
5-Methylcytosine Hydrochloride: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylcytosine (B146107) (5-mC) is a critical epigenetic modification of DNA, primarily occurring at CpG dinucleotides in mammalian genomes. This methylation is catalyzed by DNA methyltransferases (DNMTs) and plays a pivotal role in regulating gene expression, genomic imprinting, and X-chromosome inactivation.[1][2][3] The hydrochloride salt of 5-Methylcytosine serves as a stable form of this modified nucleobase for various research applications. While cells endogenously control DNA methylation patterns, the exogenous application of 5-Methylcytosine hydrochloride is not a standard method for inducing widespread, targeted DNA methylation in cell culture. Instead, its primary use in this context is as a standard for analytical techniques, a precursor in certain metabolic labeling studies, or as a component in in vitro enzymatic assays. These application notes provide an overview of its utility and protocols for its use in cell culture-related experiments.
Principle of Action
In cellular systems, DNA methylation is a dynamic process regulated by the opposing actions of DNMTs, which add methyl groups, and the Ten-eleven translocation (TET) family of enzymes, which initiate demethylation by oxidizing 5-mC to 5-hydroxymethylcytosine (B124674) (5-hmC) and further derivatives.[2][3][4] The addition of a methyl group to the fifth carbon of cytosine can sterically hinder the binding of transcription factors to DNA, leading to gene silencing.[5]
Applications in Cell Culture Experiments
While not used to directly methylate genomic DNA within living cells, this compound is valuable in the following applications:
-
Analytical Standard: It is an essential standard for quantifying global DNA methylation levels using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS).[6]
-
In Vitro DNA Methylation Assays: It can be used as a component in in vitro reactions with purified DNMT enzymes to generate methylated DNA substrates for subsequent analysis.
-
Control for Methylation-Specific Analyses: Can be incorporated into synthetic DNA oligonucleotides to serve as positive controls in methylation-specific PCR (MSP) or for validating the specificity of 5-mC antibodies.
-
Investigating DNA Demethylation Pathways: Although indirect, understanding the baseline and changes in 5-mC levels is crucial when studying the effects of compounds that modulate the activity of TET enzymes or DNMTs.
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the study of 5-Methylcytosine. It is important to note that concentrations for exogenous application in cell culture are not established for the purpose of altering cellular DNA methylation patterns.
| Parameter | Value | Application Context | Reference |
| Typical Global 5-mC Levels in Mammalian DNA | 2-5% of all cytosines | Baseline for methylation studies | [7] |
| Solubility in Water | 50 mg/mL | Stock solution preparation | [6] |
| Molar Mass (HCl salt) | 161.59 g/mol | Calculation of molar concentrations | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for use as an analytical standard or in enzymatic assays.
Materials:
-
This compound (powder)
-
Nuclease-free water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Weigh the powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of nuclease-free water.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.[6]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Use as a Standard for Global DNA Methylation Analysis by HPLC
Objective: To quantify the percentage of 5-mC in a genomic DNA sample using HPLC with a this compound standard curve.
Materials:
-
Genomic DNA sample
-
DNA hydrolysis buffer (e.g., 88% formic acid)
-
This compound stock solution (from Protocol 1)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
DNA Hydrolysis:
-
Take 1-5 µg of purified genomic DNA and dry it completely.
-
Add 100 µL of DNA hydrolysis buffer.
-
Incubate at 140°C for 90 minutes to hydrolyze the DNA into individual bases.
-
Dry the sample to remove the acid.
-
Resuspend the hydrolyzed bases in a suitable mobile phase for HPLC analysis.
-
-
Standard Curve Preparation:
-
Prepare a series of dilutions from the this compound stock solution to create a standard curve (e.g., ranging from 0.1 to 10 µM).
-
-
HPLC Analysis:
-
Inject the hydrolyzed DNA sample and the standards onto the HPLC system.
-
Separate the bases using an appropriate gradient of mobile phases.
-
Detect the bases by UV absorbance at a suitable wavelength (e.g., 280 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to 5-Methylcytosine in the sample chromatogram by comparing its retention time to that of the standard.
-
Quantify the amount of 5-mC in the sample by interpolating its peak area against the standard curve.
-
Calculate the percentage of 5-mC relative to the total amount of cytosine.
-
Signaling Pathways and Experimental Workflows
DNA Methylation and Demethylation Cycle
The following diagram illustrates the central role of 5-Methylcytosine in the epigenetic cycle of DNA methylation and demethylation.
Caption: The dynamic cycle of DNA methylation and demethylation.
Experimental Workflow for Global DNA Methylation Analysis
This diagram outlines the key steps in quantifying global 5-mC levels in a biological sample.
Caption: Workflow for quantifying global DNA 5-methylcytosine levels.
Conclusion
This compound is a fundamental tool for researchers studying the epigenetics of gene regulation. While not a direct agent for modifying methylation in cell culture, its role as a certified standard is indispensable for accurate quantification and for the preparation of controlled experimental substrates. The provided protocols and diagrams offer a foundational guide for incorporating this compound into experimental designs aimed at understanding the complex landscape of DNA methylation.
References
- 1. 5-Methylcytosine - Wikipedia [en.wikipedia.org]
- 2. 5-methylcytosine turnover: Mechanisms and therapeutic implications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Hydroxymethylcytosine: a key epigenetic mark in cancer and chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. 5-Methylcytosine = 99 58366-64-6 [sigmaaldrich.com]
- 7. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 5-Methylcytosine into Synthetic Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the incorporation of 5-methylcytosine (B146107) (5mC) into synthetic oligonucleotides. This document covers the chemical synthesis, purification, and key applications of 5mC-modified oligonucleotides, offering detailed protocols and quantitative data to support your research and development endeavors.
Introduction to 5-Methylcytosine Oligonucleotides
5-Methylcytosine is a critical epigenetic modification in eukaryotes, playing a pivotal role in the regulation of gene expression, genomic imprinting, and X-chromosome inactivation.[1][2] The incorporation of 5mC into synthetic oligonucleotides provides researchers with powerful tools to investigate the mechanisms of DNA methylation, develop diagnostic assays for methylation-related diseases, and design novel epigenetic-based therapeutics.[3] 5mC-modified oligonucleotides are widely used in applications such as methylation-specific PCR (MSP), studies of DNA-protein interactions, and as antisense therapies.[3][4] The presence of 5-methylcytosine in an oligonucleotide is known to increase the thermal stability of DNA duplexes.[5][6]
Chemical Synthesis of 5-Methylcytosine Oligonucleotides
The gold-standard method for synthesizing oligonucleotides containing 5-methylcytosine is phosphoramidite (B1245037) solid-phase synthesis.[7][8] This automated process involves the sequential addition of nucleotide phosphoramidites to a growing DNA chain attached to a solid support.
Synthesis Workflow
The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation. This cycle is repeated for each nucleotide addition until the desired sequence is synthesized.
Caption: Figure 1: Solid-Phase Oligonucleotide Synthesis Cycle for 5mC Incorporation.
Quantitative Data for 5-Methylcytosine Incorporation
The efficiency of incorporating 5-methylcytosine phosphoramidite is comparable to that of standard deoxycytidine phosphoramidites.
| Parameter | 5-Methyl-dC Phosphoramidite | Standard dC Phosphoramidite | Reference |
| Coupling Efficiency | 95-99% | ~99% | [9] |
| Duplex Tm Increase per Substitution | +1.3 °C | N/A | [6] |
| Stability during Deprotection (Ammonia) | Minor deamination (~0.5%) | Stable | [10] |
Experimental Protocol: Solid-Phase Synthesis of a 5mC-Containing Oligonucleotide
This protocol outlines the steps for synthesizing an oligonucleotide containing 5-methylcytosine using an automated DNA synthesizer.
Materials:
-
5-Me-dC-CE Phosphoramidite (and other required base phosphoramidites)
-
Solid support (e.g., Controlled Pore Glass - CPG) with the initial nucleoside
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., Tetrazole or a derivative)
-
Capping solutions (A and B)
-
Oxidizing solution (Iodine/water/pyridine)
-
Detritylation solution (Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection reagent (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or AMA)
Procedure:
-
Reagent Preparation:
-
Dissolve the 5-Me-dC-CE phosphoramidite and other base phosphoramidites in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer. Note: Some modified phosphoramidites may require a different solvent mixture.[11]
-
Prepare all other synthesis reagents according to the instrument's specifications.
-
-
Automated Synthesis:
-
Program the desired oligonucleotide sequence into the DNA synthesizer.
-
Install the reagent bottles and the appropriate solid support column.
-
Initiate the synthesis program. The synthesizer will perform the following steps for each nucleotide addition:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.[12]
-
Coupling: Activation of the incoming phosphoramidite and its reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 3-15 minutes) may be required for modified phosphoramidites.[6][13]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.[8]
-
Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate (B84403) triester.[8]
-
-
-
Cleavage and Deprotection:
-
Upon completion of the synthesis, transfer the solid support to a vial.
-
Add the cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).
-
Incubate at the recommended temperature and duration (e.g., 55°C for 8-12 hours). For faster deprotection, AMA (a mixture of ammonium hydroxide and methylamine) can be used, but ensure compatibility with other modifications.[14][15]
-
After incubation, cool the vial and transfer the supernatant containing the cleaved oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a vacuum concentrator.
-
Purification of 5-Methylcytosine Oligonucleotides
High-Performance Liquid Chromatography (HPLC) is a reliable method for purifying synthetic oligonucleotides, separating the full-length product from shorter failure sequences and other impurities.[16][17] Reverse-phase HPLC is commonly used for this purpose.
Experimental Protocol: Reverse-Phase HPLC Purification
Materials:
-
Crude, deprotected oligonucleotide pellet
-
Nuclease-free water
-
HPLC system with a reverse-phase column (e.g., C18)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water
-
Detritylation solution (if DMT-on purification is performed)
Procedure:
-
Sample Preparation:
-
Resuspend the dried oligonucleotide pellet in nuclease-free water.
-
-
HPLC Separation:
-
Equilibrate the HPLC column with a low percentage of Mobile Phase B.
-
Inject the oligonucleotide sample onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B concentration (e.g., 0-50% over 20-30 minutes).
-
Monitor the elution profile at 260 nm. The full-length product is typically the major, most retained peak.
-
-
Fraction Collection and Desalting:
-
Collect the fractions corresponding to the main peak.
-
Combine the fractions and evaporate the solvent.
-
Desalt the purified oligonucleotide using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column) to remove the TEAA buffer salts.
-
-
Quantification and Quality Control:
-
Resuspend the final product in nuclease-free water.
-
Determine the concentration by measuring the absorbance at 260 nm.
-
Verify the purity and identity of the oligonucleotide using analytical HPLC, mass spectrometry, or capillary electrophoresis.
-
Applications of 5-Methylcytosine Oligonucleotides
Application Note: Methylation-Specific PCR (MSP)
Methylation-Specific PCR is a sensitive technique used to determine the methylation status of CpG islands in a DNA sample.[4][18] The method relies on the differential amplification of methylated versus unmethylated DNA following bisulfite treatment. Oligonucleotides containing 5-methylcytosine are crucial as positive controls in MSP assays.
Workflow for Methylation-Specific PCR
Caption: Figure 2: Workflow of Methylation-Specific PCR.
Experimental Protocol: Using 5mC Oligonucleotides as Controls in MSP
Materials:
-
Synthesized and purified oligonucleotide containing a known CpG site with 5-methylcytosine.
-
An equivalent oligonucleotide with unmethylated cytosine.
-
Bisulfite-treated genomic DNA sample.
-
Primer sets specific for the methylated and unmethylated sequences.
-
PCR master mix (including Taq polymerase, dNTPs, and buffer).
-
Agarose (B213101) gel and electrophoresis equipment.
Procedure:
-
Control Preparation:
-
Perform sodium bisulfite treatment on the 5mC-containing and unmethylated control oligonucleotides in parallel with the genomic DNA samples. This will validate the bisulfite conversion process.
-
-
PCR Amplification:
-
Set up separate PCR reactions for the bisulfite-treated genomic DNA and the control oligonucleotides using both the methylated and unmethylated primer sets.
-
A typical PCR program includes an initial denaturation step, followed by 35-40 cycles of denaturation, annealing, and extension, and a final extension step. The annealing temperature should be optimized for the specific primers.
-
-
Analysis of Results:
-
Run the PCR products on an agarose gel.
-
Expected Results for Controls:
-
The 5mC-containing oligonucleotide should only be amplified by the methylated-specific primers.
-
The unmethylated oligonucleotide should only be amplified by the unmethylated-specific primers.
-
-
Interpretation of Sample Methylation:
-
Amplification with the methylated-specific primers indicates methylation at the CpG sites of interest in the genomic DNA.
-
Amplification with the unmethylated-specific primers indicates the absence of methylation.
-
Amplification with both primer sets suggests partial methylation in the sample.
-
-
Role of 5-Methylcytosine in Gene Silencing
DNA methylation is a key component of the gene silencing machinery in many organisms. In plants, for example, RNA-directed DNA methylation (RdDM) is a well-characterized pathway that establishes and maintains DNA methylation at specific loci, leading to transcriptional gene silencing.
Caption: Figure 3: Simplified DNA Methylation and Gene Silencing Pathway.
Conclusion
The ability to incorporate 5-methylcytosine into synthetic oligonucleotides provides an invaluable tool for researchers in the fields of epigenetics, molecular diagnostics, and drug development. The protocols and data presented in these application notes offer a solid foundation for the successful synthesis, purification, and application of these modified oligonucleotides. Careful adherence to these methodologies will enable the generation of high-quality reagents for advancing our understanding of the biological roles of DNA methylation.
References
- 1. New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-methylcytosine turnover: Mechanisms and therapeutic implications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. difference between chemical synthesis and enzymatic synthesis [biosyn.com]
- 4. news-medical.net [news-medical.net]
- 5. Effect of 5-methylcytosine on the structure and stability of DNA. Formation of triple-stranded concatenamers by overlapping oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dC (Ac) (5-Me) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 7. Infographic: Chemical Versus Enzymatic DNA Synthesis | The Scientist [the-scientist.com]
- 8. data.biotage.co.jp [data.biotage.co.jp]
- 9. mdpi.com [mdpi.com]
- 10. Chemical stability of 2'-deoxy-5-methylisocytidine during oligodeoxynucleotide synthesis and deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. glenresearch.com [glenresearch.com]
- 12. atdbio.com [atdbio.com]
- 13. LNA-5-Me-C (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 14. glenresearch.com [glenresearch.com]
- 15. glenresearch.com [glenresearch.com]
- 16. atdbio.com [atdbio.com]
- 17. labcluster.com [labcluster.com]
- 18. Secure Verification [vinar.vin.bg.ac.rs]
Application Notes and Protocols for the Detection of 5-Methylcytosine in Genomic DNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the principal methods used to detect 5-methylcytosine (B146107) (5mC), a key epigenetic modification in genomic DNA. The selection of an appropriate method is critical for accurate and reliable methylation analysis in research, diagnostics, and therapeutic development. This document outlines and compares three major approaches: bisulfite-based sequencing, enzymatic conversion-based sequencing, and affinity enrichment-based sequencing.
Overview of 5-Methylcytosine Detection Methods
The study of DNA methylation is crucial for understanding its role in gene regulation, cellular differentiation, and various disease states. Several techniques have been developed to identify 5mC, each with distinct principles, advantages, and limitations. The primary methods can be categorized as follows:
-
Bisulfite Conversion Sequencing (e.g., Whole Genome Bisulfite Sequencing - WGBS): This method has long been the gold standard for single-base resolution methylation analysis. Treatment of DNA with sodium bisulfite deaminates unmethylated cytosines to uracil, while 5-methylcytosines remain unchanged. Subsequent sequencing reads uracils as thymines, allowing for the identification of methylated cytosines by comparison to a reference genome.
-
Enzymatic Conversion Sequencing (e.g., Enzymatic Methyl-seq - EM-seq): This newer approach offers a gentler alternative to bisulfite treatment, minimizing DNA degradation. It employs a series of enzymes to achieve the same outcome: unmethylated cytosines are converted to uracil, while methylated cytosines are protected from conversion. This results in higher quality libraries, more uniform genome coverage, and requires less starting material.
-
Affinity Enrichment Sequencing (e.g., Methylated DNA Immunoprecipitation - MeDIP-seq): This method utilizes an antibody that specifically binds to 5-methylcytosine to immunoprecipitate and enrich for methylated DNA fragments. The enriched DNA is then sequenced. While this method does not provide single-base resolution, it is a cost-effective way to identify methylated regions across the genome.
-
Oxidative Bisulfite Sequencing (oxBS-seq): This is a modification of the bisulfite sequencing method that allows for the discrimination between 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (B124674) (5hmC). An oxidation step converts 5hmC to 5-formylcytosine (B1664653) (5fC), which is then susceptible to bisulfite-mediated deamination to uracil. By comparing the results of oxBS-seq with standard BS-seq, the locations of both 5mC and 5hmC can be determined at single-base resolution.[1]
Quantitative Comparison of Key 5mC Detection Methods
The choice of method often depends on the specific research question, available sample amount, desired resolution, and budget. The following table summarizes key quantitative performance metrics for WGBS, EM-seq, and MeDIP-seq to facilitate an informed decision.
| Feature | Whole Genome Bisulfite Sequencing (WGBS) | Enzymatic Methyl-seq (EM-seq) | Methylated DNA Immunoprecipitation (MeDIP-seq) |
| Principle | Chemical conversion of unmethylated C to U | Enzymatic conversion of unmethylated C to U | Antibody-based enrichment of methylated DNA |
| Resolution | Single-base | Single-base | ~150-200 bp (depends on fragment size) |
| DNA Input Requirement | 1 ng - 5 µg[2] | 10 ng - 200 ng[2][3] | 100 ng - 1 µg |
| Genome Coverage | Whole-genome | Whole-genome, more uniform than WGBS[2] | Enriched in methylated regions, biased towards CpG-dense areas |
| Sensitivity | High | High, superior for low methylation levels[4] | Moderate, dependent on antibody affinity and methylation density |
| Specificity | High (for 5mC + 5hmC) | High (for 5mC + 5hmC)[4] | Dependent on antibody specificity[4] |
| DNA Damage | High, due to harsh bisulfite treatment[5] | Minimal, gentle enzymatic treatment[5] | Minimal |
| Library Yield | Lower, due to DNA degradation[3] | Higher, better preservation of DNA integrity[3] | Variable, dependent on enrichment efficiency |
| GC Bias | Prone to GC bias[3] | More uniform GC coverage[3] | Can be biased by antibody affinity for GC-rich regions |
| Cost per Sample | High | High (comparable to or slightly higher than WGBS) | Moderate |
| Time per Sample Prep | ~2 days | ~1-2 days | ~2 days |
Experimental Workflows and Signaling Pathways
Visualizing the experimental workflows is essential for understanding the core principles of each 5mC detection method.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step protocols for the key 5mC detection methods. These protocols are intended as a guide and may require optimization based on specific experimental conditions and sample types.
Protocol: Whole Genome Bisulfite Sequencing (WGBS)
This protocol outlines the key steps for performing WGBS, from genomic DNA to a sequence-ready library.
Materials:
-
High-quality genomic DNA (1 ng - 5 µg)
-
DNA fragmentation system (e.g., Covaris sonicator)
-
DNA library preparation kit for Illumina
-
Bisulfite conversion kit (e.g., Zymo Research EZ DNA Methylation-Gold™ Kit)
-
PCR amplification reagents
-
DNA purification beads (e.g., AMPure XP)
-
Qubit fluorometer and Bioanalyzer for QC
Procedure:
-
DNA Fragmentation:
-
Fragment genomic DNA to the desired size range (typically 200-400 bp) using a Covaris sonicator or other appropriate method.
-
Assess fragment size distribution using a Bioanalyzer.
-
-
Library Preparation (Pre-Bisulfite):
-
Perform end-repair and A-tailing of the fragmented DNA.
-
Ligate methylated sequencing adapters to the DNA fragments. These adapters contain 5mC instead of cytosine to protect them from bisulfite conversion.
-
Purify the adapter-ligated DNA using purification beads.
-
-
Bisulfite Conversion:
-
Treat the adapter-ligated DNA with sodium bisulfite according to the manufacturer's protocol of the chosen kit. This step typically involves denaturation of the DNA followed by a long incubation with the bisulfite reagent at a specific temperature.
-
Purify the bisulfite-converted DNA using the columns provided in the kit.
-
-
PCR Amplification:
-
Amplify the bisulfite-converted library using a polymerase that can read uracil-containing templates (e.g., PfuTurbo Cx Hotstart DNA Polymerase).
-
Use a minimal number of PCR cycles to avoid amplification bias.
-
-
Library Purification and Quality Control:
-
Purify the amplified library using DNA purification beads to remove primers and artifacts.
-
Quantify the final library using a Qubit fluorometer.
-
Assess the final library size and purity using a Bioanalyzer.
-
-
Sequencing:
-
Sequence the prepared library on an Illumina sequencing platform.
-
Protocol: Enzymatic Methyl-seq (EM-seq)
This protocol describes the workflow for EM-seq, a less harsh alternative to WGBS.
Materials:
-
High-quality genomic DNA (10 ng - 200 ng)
-
DNA fragmentation system
-
EM-seq kit (e.g., NEBNext® Enzymatic Methyl-seq Kit)
-
PCR amplification reagents
-
DNA purification beads
-
Qubit fluorometer and Bioanalyzer for QC
Procedure:
-
DNA Fragmentation and Library Preparation:
-
Fragment genomic DNA to the desired size.
-
Perform end-repair, A-tailing, and ligate sequencing adapters to the DNA fragments as per the library preparation kit instructions.
-
-
Enzymatic Conversion:
-
Step 1: Oxidation of 5mC and 5hmC. Incubate the adapter-ligated DNA with the TET2 enzyme to oxidize 5mC and 5hmC. This protects them from the subsequent deamination step.
-
Step 2: Deamination of Cytosine. Add the APOBEC enzyme to the reaction to deaminate unmethylated cytosines to uracils.
-
-
PCR Amplification:
-
Amplify the enzymatically converted library using a uracil-tolerant DNA polymerase.
-
-
Library Purification and Quality Control:
-
Purify the amplified library using DNA purification beads.
-
Quantify the final library and assess its size and purity.
-
-
Sequencing:
-
Sequence the library on an Illumina platform.
-
Protocol: Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq)
This protocol details the steps for enriching and sequencing methylated DNA fragments.
Materials:
-
High-quality genomic DNA (100 ng - 1 µg)
-
DNA fragmentation system
-
Anti-5-methylcytosine antibody
-
Protein A/G magnetic beads
-
Buffers for immunoprecipitation, washing, and elution
-
DNA library preparation kit for Illumina
-
PCR amplification reagents
-
DNA purification beads
-
Qubit fluorometer and Bioanalyzer for QC
Procedure:
-
DNA Fragmentation:
-
Fragment genomic DNA to a size range of 150-300 bp.
-
-
Denaturation:
-
Denature the fragmented DNA by heating to 95°C for 10 minutes, followed by rapid cooling on ice.
-
-
Immunoprecipitation:
-
Incubate the denatured DNA with an anti-5mC antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads to the DNA-antibody mixture and incubate for 2 hours at 4°C to capture the immune complexes.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffers to remove non-specifically bound DNA.
-
Elute the methylated DNA from the beads.
-
-
DNA Purification:
-
Purify the eluted DNA.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the enriched methylated DNA.
-
Amplify the library by PCR.
-
Perform quality control and sequence the library on an Illumina platform.
-
Protocol: Oxidative Bisulfite Sequencing (oxBS-seq)
This protocol describes the additional steps required to distinguish 5mC from 5hmC.
Materials:
-
High-quality genomic DNA
-
Oxidation reagent (e.g., potassium perruthenate)
-
All materials required for WGBS
Procedure:
-
DNA Fragmentation and Oxidation:
-
Fragment genomic DNA as for WGBS.
-
Perform a chemical oxidation step to convert 5hmC to 5fC. This step needs to be carefully optimized.[1]
-
-
Bisulfite Conversion and Library Preparation:
-
Proceed with the standard WGBS protocol, including bisulfite conversion, library preparation, and PCR amplification. In parallel, a standard WGBS library should be prepared from the same genomic DNA without the oxidation step.
-
-
Sequencing and Data Analysis:
-
Sequence both the oxBS-seq and the standard BS-seq libraries.
-
Align the reads from both experiments to a reference genome.
-
The methylation level at each cytosine in the oxBS-seq data represents the level of 5mC.
-
The methylation level in the standard BS-seq data represents the combined level of 5mC and 5hmC.
-
The level of 5hmC at each cytosine can be inferred by subtracting the 5mC level (from oxBS-seq) from the total methylation level (from BS-seq).[1]
-
References
Application Notes and Protocols for the Study of 5-Methylcytosine in Developmental Biology
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-methylcytosine (B146107) (5mC) is a critical epigenetic modification of DNA that plays a fundamental role in the regulation of gene expression during mammalian development.[1][2][3] It is established by DNA methyltransferases (DNMTs) and is crucial for numerous biological processes, including genomic imprinting, X-chromosome inactivation, silencing of retrotransposons, and the orchestration of cell fate decisions.[1][3][4][5][6] The discovery of the Ten-eleven translocation (TET) family of enzymes, which oxidize 5mC to 5-hydroxymethylcytosine (B124674) (5hmC) and further to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC), has revealed a dynamic DNA demethylation pathway and established these oxidized forms as distinct epigenetic marks.[1][7][8]
Dynamic changes in the levels and genomic distribution of 5mC and 5hmC are hallmarks of key developmental events, including early embryogenesis and the differentiation of stem cells into various lineages.[1][2][9][10] This document provides an overview of the role of 5mC in developmental biology and presents protocols for its study. 5-Methylcytosine hydrochloride is a stable, water-soluble salt of 5-methylcytosine, widely used as a certified standard in analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry for the accurate quantification of global and locus-specific DNA methylation.[11][12]
The DNA Methylation and Demethylation Cycle
The balance between DNA methylation and demethylation is essential for proper development. DNMTs establish and maintain 5mC marks, which can be passively diluted during DNA replication or actively removed through the TET-mediated oxidation pathway, followed by base excision repair.[1][3][13]
Application Note 1: Analysis of Global DNA Methylation Changes During Stem Cell Differentiation
Principle
Mammalian development, from the early embryo to specific cell lineages, involves extensive epigenetic reprogramming.[9] A common feature of stem cell differentiation is the dynamic change in global 5mC and 5hmC levels. Typically, pluripotent stem cells exhibit a certain level of these marks, which is globally remodeled upon differentiation to establish a lineage-specific epigenetic landscape.[10][14] Quantifying the total percentage of 5mC and 5hmC in genomic DNA provides a valuable indicator of the cellular epigenetic state. HPLC combined with mass spectrometry (HPLC-MS) is a gold-standard method for this purpose, requiring enzymatic hydrolysis of genomic DNA into individual nucleosides for analysis.
Protocol: Quantification of Global 5mC and 5hmC by HPLC-MS
This protocol provides a general method for preparing and analyzing genomic DNA to determine the percentage of modified cytosines.
1. Genomic DNA Isolation:
-
Harvest undifferentiated (e.g., embryonic stem cells) and differentiated cells (e.g., neurons, cardiomyocytes).
-
Isolate high-quality genomic DNA (gDNA) using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit) according to the manufacturer's instructions.
-
Assess DNA purity and concentration using a spectrophotometer (A260/A280 ratio should be ~1.8).
2. Genomic DNA Hydrolysis:
-
To 1-5 µg of gDNA, add nuclease P1 (e.g., 10 U) in a buffer containing zinc acetate (B1210297).
-
Incubate at 42°C for 2 hours.
-
Add ammonium (B1175870) acetate buffer and alkaline phosphatase (e.g., 10 U).
-
Incubate at 37°C for an additional 2 hours to hydrolyze the DNA into individual nucleosides.
-
Centrifuge the sample to pellet any undigested material and proteins. Collect the supernatant.
3. HPLC-MS Analysis:
-
Prepare a standard curve using known concentrations of unmodified (dC) and modified nucleosides, including 5-methyl-2'-deoxycytidine (B118692) (from this compound) and 5-hydroxymethyl-2'-deoxycytidine.
-
Inject the hydrolyzed DNA sample and the standards onto a C18 reverse-phase HPLC column.
-
Perform separation using a gradient of two mobile phases (e.g., Mobile Phase A: aqueous ammonium acetate; Mobile Phase B: methanol).
-
Detect and quantify the nucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
4. Data Analysis:
-
Calculate the concentration of each nucleoside from the standard curve.
-
Determine the percentage of 5mC and 5hmC relative to the total cytosine content:
-
% 5mC = [5mdC / (dC + 5mdC + 5hmdC)] * 100
-
% 5hmC = [5hmdC / (dC + 5mdC + 5hmdC)] * 100
-
Data Presentation: Expected Global Methylation Changes
The following table illustrates hypothetical data showing how global methylation might change during the differentiation of mouse embryonic stem cells (mESCs) into neural progenitor cells (NPCs).
| Cell Type | Global 5mC (% of total C) | Global 5hmC (% of total C) |
| mESCs | ~4.5% | ~0.15% |
| NPCs | ~4.2% | ~0.30% |
Note: These are representative values. Actual percentages can vary based on cell line, culture conditions, and differentiation protocol.
Application Note 2: Locus-Specific DNA Methylation Analysis of Developmental Genes
Principle
While global methylation levels provide a broad overview, developmental pathways are controlled by precise epigenetic regulation of specific genes. During differentiation, pluripotency-associated genes (e.g., Oct4, Nanog) are silenced, often accompanied by an increase in 5mC at their promoter regions.[4] Conversely, lineage-specific genes gain activating marks, and 5hmC is often enriched at the enhancers and gene bodies of these actively transcribed genes.[4][10][15] Oxidative bisulfite sequencing (oxBS-Seq) is a powerful technique that can distinguish 5mC from 5hmC at single-base resolution, providing a detailed map of the methylation landscape at specific genomic loci.
Protocol: Oxidative Bisulfite Sequencing (oxBS-Seq) Workflow
1. Genomic DNA Preparation:
-
Isolate high-quality gDNA as described in Application Note 1.
-
Divide the gDNA sample into two aliquots.
2. Oxidation Step (for the oxBS aliquot):
-
Treat one aliquot of gDNA with potassium perruthenate (KRuO4). This selectively oxidizes 5hmC to 5-formylcytosine (5fC).[16] 5mC remains unaffected.
3. Bisulfite Conversion (for both aliquots):
-
Perform sodium bisulfite conversion on both the oxidized and non-oxidized gDNA samples using a commercial kit (e.g., Zymo Research EZ DNA Methylation-Gold™ Kit).
-
During this treatment:
-
In the standard bisulfite sample, unmethylated C is converted to uracil (B121893) (U), while both 5mC and 5hmC remain as C.
-
In the oxidized (oxBS) sample, unmethylated C and the newly formed 5fC (from 5hmC) are converted to U, while only 5mC remains as C.
-
4. PCR and Sequencing:
-
Design primers specific to the bisulfite-converted DNA for your target gene promoters or enhancers.
-
Amplify the target regions from both bisulfite-treated samples.
-
Prepare sequencing libraries and perform next-generation sequencing.
5. Data Analysis:
-
Align sequencing reads to an in-silico converted reference genome.
-
By comparing the results from the BS and oxBS samples, the status of each CpG site can be determined:
-
Unmethylated C: Read as T in both BS and oxBS.
-
5mC: Read as C in both BS and oxBS.
-
5hmC: Read as C in BS but as T in oxBS.
-
Data Presentation: Expected Locus-Specific Methylation Changes
This table summarizes the expected epigenetic changes at key gene promoters during neural differentiation.
| Gene Locus | Gene Function | Cell Type | Expected 5mC Level | Expected 5hmC Level | Gene Expression |
| Oct4 Promoter | Pluripotency | ESCs | Low | Low | High |
| NPCs | High | Low | Silenced | ||
| Pax6 Enhancer | Neural Lineage | ESCs | High | Low | Silenced |
| NPCs | Low | High | Active |
Logical Relationship of 5mC/5hmC in Gene Regulation
The interplay between 5mC and 5hmC at regulatory elements like promoters and enhancers is a key mechanism for controlling gene expression during development. High 5mC at promoters is generally associated with transcriptional silencing, while the presence of 5hmC in gene bodies and enhancers often correlates with active transcription.
References
- 1. Tet family of 5-methylcytosine dioxygenases in mammalian development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Lexicon of DNA Modifications: Their Roles in Embryo Development and the Germline [frontiersin.org]
- 3. 5-methylcytosine turnover: Mechanisms and therapeutic implications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. dovepress.com [dovepress.com]
- 7. mdpi.com [mdpi.com]
- 8. A Complete Guide to 5-Methylcytosine (5-mC) Derivatives | EpigenTek [epigentek.com]
- 9. The link between 5-hydroxymethylcytosine and DNA demethylation in early embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell identity and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | 58366-64-6 [chemicalbook.com]
- 13. 5-Methylcytosine - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. pnas.org [pnas.org]
- 16. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Methylcytosine in Cancer Epigenetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 5-methylcytosine (B146107) (5mC) in cancer epigenetics, including its application as a biomarker, its function in gene regulation, and its potential as a therapeutic target. Detailed protocols for key experimental techniques are also provided.
Introduction to 5-Methylcytosine in Cancer
5-methylcytosine is a critical epigenetic modification involved in the regulation of gene expression, genomic stability, and cellular differentiation.[1] In cancer, the landscape of DNA methylation is profoundly altered, characterized by both global hypomethylation and locus-specific hypermethylation. Global hypomethylation can lead to genomic instability and the activation of oncogenes, while hypermethylation at promoter regions of tumor suppressor genes can result in their silencing.[2] This aberrant methylation is orchestrated by DNA methyltransferases (DNMTs), which establish and maintain methylation patterns, and the Ten-Eleven Translocation (TET) family of enzymes, which are involved in demethylation through the oxidation of 5mC to 5-hydroxymethylcytosine (B124674) (5hmC).[1][3][4] The dysregulation of these enzymes is a common feature in many cancers.[1] Consequently, the analysis of 5mC and its derivatives has emerged as a powerful tool for cancer diagnosis, prognosis, and the development of targeted therapies.
Data Presentation: Quantitative Analysis of 5mC and Related Enzymes in Cancer
The following tables summarize quantitative data on the levels of 5mC, 5hmC, and the expression of DNMT and TET enzymes in various cancers compared to normal tissues.
Table 1: Global Levels of 5-Methylcytosine (5mC) and 5-Hydroxymethylcytosine (5hmC) in Cancer
| Cancer Type | Change in 5mC Levels in Tumor vs. Normal Tissue | Change in 5hmC Levels in Tumor vs. Normal Tissue | Reference(s) |
| Colorectal Cancer | Significantly lower | Significantly lower (7.7 to 28-fold decrease) | [5][6] |
| Lung Cancer | Depleted in most tumor samples | Substantially depleted (up to 5-fold reduction) | [7][8] |
| Breast Cancer | Modest decrease | Profound reduction | [9] |
| Prostate Cancer | Modest decrease | Profound reduction | [9] |
| Brain Tumors | - | Drastically reduced (up to >30-fold lower) | [7][8] |
| Bladder Cancer | No statistically significant change detected | - | [10] |
| Pancreatic Cancer | - | No significant difference observed in blood | [11] |
Table 2: Expression of DNMT and TET Enzymes in Cancer Tissues Compared to Normal Tissues
| Gene | Cancer Type(s) with Upregulation | Cancer Type(s) with Downregulation | Reference(s) |
| DNMT1 | Colon, Gastric, various cancer cell lines | - | [1][4][12] |
| DNMT3A | Gastric, various cancer cell lines | - | [1][4][12] |
| DNMT3B | BLCA, BRCA, CESC, CHOL, COAD, ESCA, GBM, HNSC, KIRC, KIRP, LIHC, LUAD, LUSC, PRAD, READ, STAD, UCEC | - | [12] |
| TET1 | CHOL, HNSC, LIHC, LUAD, LUSC | BRCA, KICH, KIRC, KIRP, THCA | [13] |
| TET2 | - | BRCA, KICH, KIRC, KIRP, LUAD, LUSC, THCA | [13] |
| TET3 | HNSC, LIHC | BRCA, KICH, KIRC, KIRP, LUAD, LUSC, THCA | [13] |
(Note: BLCA: Bladder Urothelial Carcinoma, BRCA: Breast invasive carcinoma, CESC: Cervical squamous cell carcinoma and endocervical adenocarcinoma, CHOL: Cholangiocarcinoma, COAD: Colon adenocarcinoma, ESCA: Esophageal carcinoma, GBM: Glioblastoma multiforme, HNSC: Head and Neck squamous cell carcinoma, KICH: Kidney Chromophobe, KIRC: Kidney renal clear cell carcinoma, KIRP: Kidney renal papillary cell carcinoma, LIHC: Liver hepatocellular carcinoma, LUAD: Lung adenocarcinoma, LUSC: Lung squamous cell carcinoma, PRAD: Prostate adenocarcinoma, READ: Rectum adenocarcinoma, STAD: Stomach adenocarcinoma, THCA: Thyroid carcinoma, UCEC: Uterine Corpus Endometrial Carcinoma)
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by 5mC alterations in cancer and generalized workflows for common 5mC analysis techniques.
Signaling Pathway Diagrams
Figure 1: Inactivation of the Wnt signaling pathway antagonist APC via promoter hypermethylation. This leads to the accumulation of β-catenin, which promotes the transcription of target genes involved in cell proliferation.[14][15][16]
Figure 2: The p53 signaling pathway is often disrupted in cancer. Hypermethylation of the p16 (INK4a) promoter leads to its silencing, which in turn allows for uncontrolled cell cycle progression.[17][18][19][20]
Figure 3: The PI3K-Akt signaling pathway is frequently hyperactivated in cancer. Silencing of the tumor suppressor PTEN by promoter hypermethylation prevents the dephosphorylation of PIP3, leading to constitutive activation of Akt and downstream signaling promoting cell growth, proliferation, and survival.[21][22][23][24]
Experimental Workflow Diagrams
Figure 4: A generalized workflow for Whole-Genome Bisulfite Sequencing (WGBS).
Figure 5: A generalized workflow for Reduced Representation Bisulfite Sequencing (RRBS).
Figure 6: A generalized workflow for Methylated DNA Immunoprecipitation Sequencing (MeDIP-Seq).
Experimental Protocols
Whole-Genome Bisulfite Sequencing (WGBS)
This protocol provides a comprehensive analysis of DNA methylation at single-nucleotide resolution across the entire genome.
1. Library Preparation:
- DNA Fragmentation: Start with high-quality genomic DNA. Fragment the DNA to the desired size range (typically 100-500 bp) using sonication (e.g., Covaris) or enzymatic digestion.
- End Repair and A-tailing: Repair the ends of the fragmented DNA to create blunt ends and add a single adenine (B156593) (A) nucleotide to the 3' ends.
- Adapter Ligation: Ligate methylated sequencing adapters to the A-tailed DNA fragments. The use of methylated adapters is crucial to protect them from bisulfite conversion.
2. Bisulfite Conversion:
- Treat the adapter-ligated DNA with sodium bisulfite. This chemical treatment converts unmethylated cytosines to uracils, while 5-methylcytosines remain unchanged.
- Purify the bisulfite-converted DNA using a spin column or magnetic beads.
3. PCR Amplification:
- Amplify the bisulfite-converted DNA using PCR with primers that are complementary to the ligated adapters. This step enriches for fragments that have adapters on both ends and creates a sufficient quantity of DNA for sequencing.
- Purify the PCR product to remove primers and other reaction components.
4. Sequencing and Data Analysis:
- Sequence the prepared library on a next-generation sequencing platform.
- Align the sequencing reads to a reference genome.
- Perform methylation calling to determine the methylation status of each cytosine.
- Identify differentially methylated regions (DMRs) between samples.
Reduced Representation Bisulfite Sequencing (RRBS)
RRBS is a cost-effective method for analyzing DNA methylation in CpG-rich regions of the genome.
1. Library Preparation:
- Restriction Enzyme Digestion: Digest genomic DNA with a methylation-insensitive restriction enzyme, most commonly MspI, which cuts at CCGG sites. This enriches for CpG-rich regions.[14]
- End Repair and A-tailing: Repair the ends of the digested DNA fragments and add a single 'A' nucleotide to the 3' ends.[14]
- Adapter Ligation: Ligate methylated sequencing adapters to the DNA fragments.[14]
- Size Selection: Select fragments of a specific size range (e.g., 40-220 bp) using gel electrophoresis or magnetic beads.[9]
2. Bisulfite Conversion:
- Perform sodium bisulfite treatment on the size-selected, adapter-ligated DNA to convert unmethylated cytosines to uracils.[9][14]
3. PCR Amplification and Sequencing:
- Amplify the bisulfite-converted library by PCR.[9][14]
- Sequence the library on a next-generation sequencing platform.[9]
4. Data Analysis:
- Align reads to a reference genome and perform methylation calling to identify methylated cytosines within the enriched genomic regions.[9]
Methylated DNA Immunoprecipitation Sequencing (MeDIP-Seq)
MeDIP-Seq is an antibody-based method to enrich for and sequence methylated DNA regions.
1. Enrichment of Methylated DNA:
- DNA Fragmentation: Shear genomic DNA into small fragments (200-800 bp) by sonication.
- Denaturation: Denature the fragmented DNA to create single-stranded DNA.
- Immunoprecipitation: Incubate the single-stranded DNA with a specific antibody that recognizes 5-methylcytosine.
- Capture: Capture the antibody-DNA complexes using magnetic beads coupled with a secondary antibody.
- Washing and Elution: Wash the beads to remove non-specifically bound DNA and then elute the enriched methylated DNA.
2. Library Preparation and Sequencing:
- Prepare a sequencing library from the enriched methylated DNA.
- Sequence the library using a next-generation sequencing platform.
3. Data Analysis:
- Align the sequencing reads to a reference genome.
- Perform peak calling to identify genomic regions that are enriched for DNA methylation.
- Analyze the distribution of methylated regions in relation to genomic features such as promoters and gene bodies.
References
- 1. DNA Methyltransferases in Cancer: Biology, Paradox, Aberrations, and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Systematic Characterization of DNA Methyltransferases Family in Tumor Progression and Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global changes of 5-hydroxymethylcytosine and 5-methylcytosine from normal to tumor tissues are associated with carcinogenesis and prognosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-hydroxymethylcytosine is strongly depleted in human cancers but its levels do not correlate with IDH1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. oncotarget.com [oncotarget.com]
- 10. medrxiv.org [medrxiv.org]
- 11. Quantification of 5-methylcytosine, 5-hydroxymethylcytosine and 5-carboxylcytosine from the blood of cancer patients by an Enzyme-based Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive Analysis Reveals Genomics and Clinical Characteristics of the DNMT Family and TET Enzyme Family in Pan-Cancer [journalononcology.org]
- 13. medrxiv.org [medrxiv.org]
- 14. Frontiers | APC Promoter Methylation in Gastrointestinal Cancer [frontiersin.org]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. APC hypermethylation for early diagnosis of colorectal cancer: a meta-analysis and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aberrant methylation of p16INK4a is an early event in lung cancer and a potential biomarker for early diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aberrant methylation of p16(INK4a) is an early event in lung cancer and a potential biomarker for early diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cigarette Smoking and p16INK4α Gene Promoter Hypermethylation in Non-Small Cell Lung Carcinoma Patients: A Meta-Analysis | PLOS One [journals.plos.org]
- 20. sid.ir [sid.ir]
- 21. PTEN mutation, methylation and expression in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PTEN, PIK3CA, p-AKT, and p-p70S6K Status: Association with Trastuzumab Response and Survival in Patients with HER2-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The association of PTEN hypermethylation and breast cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying DNA Methyltransferase Activity Using 5-Methylcytosine-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA methylation, a fundamental epigenetic modification, plays a crucial role in regulating gene expression, cellular differentiation, and genome stability. This process involves the transfer of a methyl group to the C5 position of cytosine, creating 5-methylcytosine (B146107) (5-mC), a reaction catalyzed by DNA methyltransferases (DNMTs). In mammals, the primary DNMTs are DNMT1, responsible for maintaining methylation patterns during DNA replication, and DNMT3A and DNMT3B, which carry out de novo methylation.[1] Aberrant DNMT activity and altered DNA methylation patterns are hallmarks of various diseases, particularly cancer, making DNMTs attractive targets for therapeutic intervention.[2]
These application notes provide a comprehensive guide to studying DNMT activity using assays that specifically detect the formation of 5-mC. We will cover the principles of common assay methodologies, provide detailed experimental protocols, and present quantitative data to aid in assay selection and data interpretation.
Assay Principles and Methodologies
Several methods are available for quantifying DNMT activity, with colorimetric and fluorometric assays being the most common for their simplicity, safety, and suitability for high-throughput screening. These assays typically follow an ELISA-like format where a DNA substrate is immobilized on a microplate. The DNMT enzyme in the sample (e.g., nuclear extract or purified enzyme) methylates the DNA substrate using S-adenosyl-L-methionine (SAM) as a methyl donor. The newly synthesized 5-mC is then detected by a specific anti-5-methylcytosine antibody. A secondary antibody conjugated to an enzyme (for colorimetric assays) or a fluorophore (for fluorometric assays) is then used for signal generation and quantification.[3][4]
Key Methodologies:
-
Colorimetric Assays: These assays generate a colored product that is measured using a standard microplate spectrophotometer. They are cost-effective and straightforward to perform.[5]
-
Fluorometric Assays: These assays utilize fluorescent probes for detection, offering higher sensitivity compared to colorimetric methods. They require a fluorescence microplate reader for measurement.[4]
-
Luminometric Assays: While less common, these assays are based on the detection of light produced from a chemical reaction and can offer very high sensitivity.
-
Radioactive Assays: Historically, radioactive assays using tritiated SAM ([³H]-SAM) were the gold standard for their high sensitivity and direct measurement of methyl group incorporation. However, due to safety concerns and the requirement for specialized equipment and disposal procedures, non-radioactive methods are now preferred for most applications.[6]
Quantitative Data Summary
The selection of an appropriate DNMT activity assay depends on factors such as the required sensitivity, sample type, and available equipment. The following tables provide a summary of quantitative data for commercially available colorimetric and fluorometric DNMT activity assay kits, as well as IC50 values for common DNMT inhibitors.
Table 1: Comparison of DNMT Activity Assay Kits
| Feature | Colorimetric Assay (e.g., Abcam ab113467) | Fluorometric Assay (e.g., EpiQuik P-3004) |
| Detection Method | Colorimetric (Absorbance at 450 nm) | Fluorometric (Excitation/Emission ~530/590 nm) |
| Assay Time | ~3 hours 45 minutes[7] | ~3 hours[8] |
| Detection Limit | 0.5 µg of nuclear extract or 0.5 ng of purified enzyme[9] | As low as 2 ng of purified enzyme[8] |
| Optimal Range | 0.5 - 20 µg of nuclear extract; 0.5 - 200 ng of purified enzyme | 4 - 10 µg of nuclear extract |
| Throughput | High (96-well plate format) | High (96-well plate format) |
| Equipment | Microplate Spectrophotometer | Fluorescence Microplate Reader |
Table 2: IC50 Values of Common DNMT Inhibitors
| Inhibitor | Target DNMT(s) | Cell Line | IC50 Value | Reference |
| 5-Azacytidine | Pan-DNMT | Various cancer cells | Varies | [10] |
| Decitabine (5-Aza-2'-deoxycytidine) | Pan-DNMT | MCF-7 | ~25% inhibition at 5 days treatment | [11] |
| Zebularine | Pan-DNMT | HSC-3 | Inhibition observed at 220 µM | [12] |
| SW155246 | DNMT1 | - | 1.2 µM | [13] |
| Sinefungin | Pan-DNMT | K-562 SNE | ~10 µM | [6] |
Experimental Protocols
This section provides detailed protocols for performing colorimetric and fluorometric DNMT activity assays. These protocols are based on commercially available kits and can be adapted for specific research needs.
Protocol 1: Colorimetric DNMT Activity/Inhibition Assay
This protocol is based on the principles of the Abcam DNMT Activity Quantification Kit (Colorimetric) (ab113467).
Materials:
-
DNMT Activity Quantification Kit (Colorimetric) components (assay plate, buffers, antibodies, etc.)
-
Nuclear extracts or purified DNMT enzyme
-
DNMT inhibitors (for inhibition assay)
-
Microplate spectrophotometer capable of reading absorbance at 450 nm
-
Pipettes and pipette tips
-
Distilled water
Procedure:
-
Reagent Preparation:
-
Prepare 1X Wash Buffer by diluting the provided 10X Wash Buffer with distilled water.
-
Prepare the Adomet Working Buffer by adding 2 µL of 50X Adomet to 98 µL of DNMT Assay Buffer for each well.
-
Prepare other reagents (antibodies, enhancer solution, developer solution) as per the kit manual.
-
-
Enzymatic Reaction:
-
Determine the number of wells required and set up the plate for blank, positive control, and samples (with and without inhibitor).
-
Blank Wells: Add 50 µL of Adomet Working Buffer.
-
Positive Control Wells: Add 50 µL of Adomet Working Buffer and 1 µL of DNMT Enzyme Control.
-
Sample Wells (No Inhibitor): Add 45-49 µL of Adomet Working Buffer and 1-5 µL of nuclear extract (5-10 µg) or purified DNMT enzyme (10-100 ng). The total volume should be 50 µL.
-
Sample Wells (With Inhibitor): Add 40-44 µL of Adomet Working Buffer, 1-5 µL of nuclear extract or purified DNMT enzyme, and 5 µL of the inhibitor solution. The total volume should be 50 µL.
-
Cover the plate and incubate at 37°C for 90-120 minutes.
-
-
Detection:
-
Wash each well three times with 150 µL of 1X Wash Buffer.
-
Add 50 µL of the diluted Capture Antibody to each well and incubate at room temperature for 60 minutes.
-
Wash each well three times with 1X Wash Buffer.
-
Add 50 µL of the diluted Detection Antibody to each well and incubate at room temperature for 30 minutes.
-
Wash each well four times with 1X Wash Buffer.
-
Add 50 µL of the Enhancer Solution to each well and incubate at room temperature for 30 minutes.
-
Wash each well five times with 1X Wash Buffer.
-
Add 100 µL of Developer Solution and incubate at room temperature for 1-10 minutes, protected from light.
-
Add 100 µL of Stop Solution to stop the reaction.
-
-
Data Analysis:
-
Read the absorbance at 450 nm within 15 minutes of adding the Stop Solution.
-
Calculate the DNMT activity or inhibition using the formulas provided in the kit manual. The activity is proportional to the optical density.[7]
-
Protocol 2: Fluorometric DNMT Activity/Inhibition Assay
This protocol is based on the principles of the EpiQuik™ DNA Methyltransferase Activity/Inhibition Assay Kit (Fluorometric).
Materials:
-
EpiQuik™ DNA Methyltransferase Activity/Inhibition Assay Kit (Fluorometric) components
-
Nuclear extracts or purified DNMT enzyme
-
DNMT inhibitors (for inhibition assay)
-
Fluorescence microplate reader
-
Pipettes and pipette tips
-
Distilled water
Procedure:
-
Reagent Preparation:
-
Prepare 1X Wash Buffer (MD1) by diluting the 10X concentrate with distilled water.
-
Prepare the reaction mixture by adding 24 µL of DNMT Assay Buffer (MD2) and 3 µL of diluted Adomet (MD3) to each well.[14]
-
-
Enzymatic Reaction:
-
Sample Wells: Add 3 µL of nuclear extract (4-10 µg) or purified DNMT enzyme.
-
Positive Control: Add 0.5-1 µL of DNMT Positive Control (MD4) and 2-2.5 µL of MD2.[14]
-
Inhibition Wells: Add 3 µL of the inhibitor at various concentrations and reduce the volume of MD2 to 21 µL.[14]
-
Blank Wells: Add 3 µL of MD2.[14]
-
Mix, cover the plate, and incubate at 37°C for 90 minutes.
-
-
Detection:
-
Wash each well three times with 150 µL of 1X Wash Buffer.
-
Add 50 µL of diluted Capture Antibody (MD5) and incubate for 60 minutes at room temperature on an orbital shaker.[14]
-
Wash each well four times with 1X Wash Buffer.
-
Add 50 µL of diluted Detection Antibody (MD6) and incubate for 30 minutes at room temperature.[14]
-
Wash each well five times with 1X Wash Buffer.
-
Prepare the Fluoro-Development Solution by adding 1 µL of Fluoro Developer (MD7) and 1 µL of Fluoro Enhancer (MD8) to every 400 µL of Fluoro Dilution buffer (MD9).[14]
-
Add 50 µL of the Fluoro-Development Solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Read the fluorescence on a fluorescence microplate reader.
-
Calculate the DNMT activity or inhibition using the provided formulas. The activity is proportional to the relative fluorescence units (RFU).[14]
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for measuring DNMT activity from cell samples.
Caption: General workflow for DNMT activity measurement.
DNA Methylation Signaling Pathway
The diagram below outlines the central players and processes in the DNA methylation pathway.
Caption: Key components of the DNA methylation pathway.
Conclusion
The study of DNMT activity is essential for understanding the epigenetic regulation of normal cellular processes and the pathogenesis of diseases like cancer. The 5-methylcytosine-based assays described in these application notes offer robust, sensitive, and high-throughput methods for quantifying DNMT activity and screening for potential inhibitors. By providing detailed protocols, comparative data, and visual representations of the experimental workflow and underlying biological pathways, this guide aims to equip researchers, scientists, and drug development professionals with the necessary tools to advance their research in this critical field of epigenetics.
References
- 1. benchchem.com [benchchem.com]
- 2. DNA Methyltransferases in Cancer: Biology, Paradox, Aberrations, and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of protein-protein interactions in allosteric drug design for DNA methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. researchgate.net [researchgate.net]
- 6. Development of a universal radioactive DNA methyltransferase inhibition test for high-throughput screening and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conflicts of CpG density and DNA methylation are proximally and distally involved in gene regulation in human and mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EpiQuik DNA Methyltransferase (DNMT) Activity/Inhibition Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. DNMT Activity / Inhibition Assay | Proteintech | æ¦æ±ä¸é¹°çç©ææ¯æéå ¬å¸ [ptgcn.com]
- 12. epigentek.com [epigentek.com]
- 13. Rationalization of Activity Cliffs of a Sulfonamide Inhibitor of DNA Methyltransferases with Induced-Fit Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative comparison of DNA methylation assays for biomarker development and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
solubility and stability of 5-Methylcytosine hydrochloride in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of 5-Methylcytosine (B146107) hydrochloride in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of 5-Methylcytosine hydrochloride in water?
A1: this compound has a reported solubility of 50 mg/mL in water.[1][2][3] It is also soluble in 0.5 M HCl and formic acid at the same concentration.[1]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: this compound is most stable in acidic conditions. At neutral to alkaline pH, it is susceptible to deamination, a chemical reaction that converts 5-methylcytosine to thymine. This degradation process is accelerated at higher temperatures.
Q3: What are the recommended storage conditions for this compound solutions?
A3: For short-term storage (up to 1 month), aqueous stock solutions can be stored at -20°C. For long-term storage (up to 6 months), it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles.[4] It is advisable to prepare fresh solutions for critical experiments.
Q4: Can I heat the solution to aid in dissolving this compound?
A4: Gentle warming can be used to aid dissolution. However, prolonged exposure to high temperatures, especially at neutral or alkaline pH, should be avoided to prevent degradation through deamination.
Troubleshooting Guides
Issue: Precipitation of this compound in Aqueous Buffer
Possible Causes & Solutions:
-
Concentration Exceeds Solubility: The concentration of this compound in your buffer may be too high.
-
Solution: Try preparing a more dilute solution. Refer to the solubility data in Table 1 for guidance.
-
-
Buffer pH: The pH of your buffer may be affecting the solubility.
-
Solution: this compound is generally more soluble in acidic conditions. Consider preparing your stock solution in a slightly acidic buffer or water and then adjusting the pH of the final working solution.
-
-
Low Temperature: Solubility can decrease at lower temperatures.
-
Solution: If you are working at a low temperature, try gently warming the solution to aid dissolution. Be mindful of the stability concerns at higher temperatures.
-
-
Improper Dissolution Technique: The compound may not be fully dissolved.
-
Solution: Ensure thorough mixing by vortexing or sonication. Allow sufficient time for the compound to dissolve completely.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | 50 mg/mL | [1][2][3] |
| 0.5 M HCl | 50 mg/mL | [1] |
| Formic Acid | 50 mg/mL | [1] |
| DMSO | Soluble | |
| Methanol | Slightly Soluble | |
| PBS (pH 7.4) | Estimated to be lower than in water; precise quantitative data not readily available. | |
| Tris-HCl (pH 8.0) | Estimated to be lower than in water; precise quantitative data not readily available. |
Table 2: Stability Profile of this compound in Aqueous Solution
| Condition | Stability | Degradation Pathway |
| Acidic pH (e.g., < 6) | Generally Stable | - |
| Neutral to Alkaline pH (e.g., ≥ 7) | Prone to degradation | Deamination (conversion to thymine) |
| High Temperature | Degradation is accelerated | Deamination |
| Room Temperature | Gradual degradation may occur over time, especially at neutral/alkaline pH. | Deamination |
| -20°C / -80°C | Relatively stable for short to long-term storage, respectively. | Minimal degradation |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution in Water
-
Weigh out 10 mg of this compound powder.
-
Add 1 mL of sterile, deionized water.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used if necessary.
-
Sterile filter the solution through a 0.22 µm filter.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for short-term use or -80°C for long-term storage.[4]
Protocol 2: Preparation of a Working Solution in a Biological Buffer (e.g., PBS)
-
Thaw a frozen aliquot of your 10 mg/mL this compound stock solution (prepared as in Protocol 1).
-
Calculate the volume of the stock solution needed to achieve your desired final concentration in the biological buffer.
-
Add the calculated volume of the stock solution to the appropriate volume of your biological buffer.
-
Mix thoroughly by gentle inversion or pipetting.
-
Use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
References
Technical Support Center: Distinguishing 5mC and 5hmC in DNA Methylation Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in distinguishing between 5-methylcytosine (B146107) (5mC) and 5-hydroxymethylcytosine (B124674) (5hmC) using bisulfite sequencing-based methods.
Frequently Asked Questions (FAQs)
Q1: Why can't standard bisulfite sequencing distinguish between 5mC and 5hmC?
Standard bisulfite sequencing relies on the chemical conversion of unmethylated cytosines to uracil, which is then read as thymine (B56734) during sequencing.[1][2][3] Both 5mC and 5hmC are resistant to this conversion and will be read as cytosine.[4][5][6] Consequently, conventional bisulfite sequencing provides a combined signal for both 5mC and 5hmC, making it impossible to differentiate between these two distinct epigenetic marks.[2][7]
Q2: What are the primary methods to distinguish between 5mC and 5hmC at single-base resolution?
The two main methods to resolve 5mC and 5hmC at single-base resolution are Oxidative Bisulfite Sequencing (oxBS-Seq) and TET-assisted Pyridine (B92270) Borane (B79455) Sequencing (TAPS).[7][8]
-
oxBS-Seq: This method introduces an oxidation step before bisulfite treatment, which selectively converts 5hmC to 5-formylcytosine (B1664653) (5fC).[1][9][10] 5fC is then susceptible to bisulfite conversion to uracil.[1] By comparing the results of oxBS-Seq (which detects only 5mC) with standard BS-Seq (which detects 5mC + 5hmC), the level of 5hmC can be inferred at each cytosine position.[9][11]
-
TAPS: This is a bisulfite-free method that uses a two-step enzymatic and chemical process.[12] First, Ten-eleven translocation (TET) enzymes oxidize both 5mC and 5hmC to 5-carboxylcytosine (5caC).[12] Subsequently, pyridine borane reduces 5caC to dihydrouracil (B119008) (DHU), which is read as thymine during sequencing.[12] Unmodified cytosines are not affected.[12]
Q3: What are the advantages and disadvantages of oxBS-Seq and TAPS?
| Feature | Oxidative Bisulfite Sequencing (oxBS-Seq) | TET-assisted Pyridine Borane Sequencing (TAPS) |
| Principle | Chemical oxidation of 5hmC followed by bisulfite conversion.[1][9] | Enzymatic oxidation of 5mC and 5hmC followed by chemical reduction.[12] |
| Advantages | - Provides a direct readout of 5mC.[11] - Does not require highly active TET enzymes, which can be costly.[1][10] | - Bisulfite-free, resulting in less DNA degradation and higher quality sequencing libraries.[7][13] - Higher mapping rates and more even genome coverage compared to bisulfite-based methods.[7] - Detects 5mC and 5hmC directly.[14] |
| Disadvantages | - Requires two parallel sequencing runs (BS-Seq and oxBS-Seq) and subtractive analysis, which can compound errors.[10] - Can lead to significant DNA loss due to harsh oxidation and bisulfite conditions.[1] - Higher sequencing depth is required.[10] | - Relies on the efficiency of the TET enzyme, which could introduce bias if not 100% efficient. |
Troubleshooting Guides
Standard Bisulfite Sequencing (BS-Seq)
Issue: Low DNA yield after bisulfite conversion.
-
Possible Cause: The harsh chemical treatment with sodium bisulfite is known to cause significant DNA degradation.[13]
-
Solution:
-
Start with a higher amount of input DNA if possible.
-
Use a commercial kit specifically designed for bisulfite conversion of low-input DNA.
-
Minimize freeze-thaw cycles of the DNA sample.
-
Consider alternative methods like enzymatic methyl-seq (EM-seq) which are less damaging to DNA.[2]
-
Issue: Incomplete conversion of unmethylated cytosines.
-
Possible Cause: Improper denaturation of DNA, incorrect bisulfite reagent concentration, or insufficient incubation time. Incomplete conversion can lead to false-positive methylation signals.
-
Solution:
-
Ensure complete denaturation of the DNA to a single-stranded form, as bisulfite only acts on single-stranded DNA.
-
Verify the concentration and freshness of the bisulfite solution.
-
Optimize the incubation time and temperature according to the manufacturer's protocol.
-
Use commercially available conversion kits that have been optimized for high conversion efficiency.
-
Oxidative Bisulfite Sequencing (oxBS-Seq)
Issue: Inefficient oxidation of 5hmC.
-
Possible Cause: The oxidant (e.g., potassium perruthenate, KRuO4) may be degraded or inhibited. The reaction conditions may not be optimal.
-
Solution:
-
Use fresh oxidant solution for each experiment.
-
Ensure that the DNA sample is free of contaminants that could interfere with the oxidation reaction.
-
Strictly follow the recommended reaction times and temperatures in the protocol.
-
Issue: High DNA degradation.
-
Possible Cause: Both the oxidation and the subsequent bisulfite treatment are harsh on DNA, leading to substantial sample loss.[1]
-
Solution:
-
Handle the DNA carefully throughout the protocol to minimize physical shearing.
-
Use purification methods that are optimized for the recovery of fragmented DNA.
-
If possible, start with a higher amount of input DNA to compensate for the loss.
-
Issue: Discrepancies between BS-Seq and oxBS-Seq results.
-
Possible Cause: Variability in sample handling and processing between the two parallel experiments. Errors in sequencing and data analysis can also be compounded during the subtraction step.[10]
-
Solution:
-
Process the BS-Seq and oxBS-Seq samples in parallel under identical conditions as much as possible.
-
Ensure high sequencing depth for both libraries to obtain accurate methylation levels.
-
Use appropriate bioinformatics tools specifically designed for analyzing oxBS-Seq data.
-
TET-assisted Pyridine Borane Sequencing (TAPS)
Issue: Low conversion efficiency of 5mC/5hmC to thymine.
-
Possible Cause: Inefficient TET enzyme activity or incomplete pyridine borane reduction.
-
Solution:
-
Use a highly active and purified TET enzyme.
-
Optimize the concentration of co-factors required for TET enzyme activity (e.g., Fe(II), α-ketoglutarate).
-
Ensure the pyridine borane solution is fresh and the reduction reaction is carried out under the recommended conditions.
-
Issue: High background signal (unmodified cytosines converted to thymine).
-
Possible Cause: Non-specific activity of the TET enzyme or the pyridine borane.
-
Solution:
-
Adhere strictly to the recommended reaction conditions to minimize off-target effects.
-
Use control DNA with known methylation status to assess the specificity of the conversion.
-
Experimental Protocols
Oxidative Bisulfite Sequencing (oxBS-Seq) Workflow
-
DNA Preparation: Start with high-quality genomic DNA.
-
Oxidation: Treat the DNA with an oxidizing agent (e.g., potassium perruthenate) to convert 5hmC to 5fC.
-
Purification: Purify the oxidized DNA to remove the oxidant and other reaction components.
-
Bisulfite Conversion: Perform standard bisulfite conversion on the purified oxidized DNA. This will convert unmethylated cytosines and 5fC to uracil.
-
Library Preparation: Prepare a sequencing library from the bisulfite-converted DNA.
-
Sequencing: Perform high-throughput sequencing.
-
Parallel BS-Seq: In parallel, perform standard bisulfite sequencing on an aliquot of the same starting genomic DNA.
-
Data Analysis: Align reads from both the oxBS-Seq and BS-Seq experiments to a reference genome. The methylation level at each cytosine is calculated for both datasets. The 5hmC level is then inferred by subtracting the 5mC level (from oxBS-Seq) from the total modified cytosine level (from BS-Seq).[11]
TET-assisted Pyridine Borane Sequencing (TAPS) Workflow
-
TET Oxidation: Incubate the genomic DNA with TET enzyme and necessary co-factors to oxidize both 5mC and 5hmC to 5caC.
-
Pyridine Borane Reduction: Treat the TET-oxidized DNA with pyridine borane to reduce 5caC to dihydrouracil (DHU).
-
Library Preparation and PCR: Prepare a sequencing library. During PCR amplification, DHU is read as thymine.
-
Sequencing: Perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome. Cytosines that are read as thymines in the TAPS data represent the original locations of 5mC and 5hmC.
Visualizations
Caption: Workflow of standard bisulfite sequencing.
Caption: Workflow of oxidative bisulfite sequencing.
Caption: Workflow of TET-assisted pyridine borane sequencing.
References
- 1. oxBS-Seq, An Epigenetic Sequencing Method for Distinguishing 5mC and 5mhC - CD Genomics [cd-genomics.com]
- 2. Comprehensive comparison of enzymatic and bisulfite DNA methylation analysis in clinically relevant samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. 5mC vs 5hmC Detection Methods: WGBS, EM-Seq, 5hmC-Seal - CD Genomics [cd-genomics.com]
- 5. mdpi.com [mdpi.com]
- 6. Using TAPS Support [support.illumina.com]
- 7. Bisulfite-free direct detection of 5-methylcytosine and 5-hydroxymethylcytosine at base resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA Methylation: What’s the Difference Between 5mC and 5hmC? - Genevia Technologies [geneviatechnologies.com]
- 9. Oxidative Bisulfite Sequencing: An Experimental and Computational Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epigenie.com [epigenie.com]
- 11. Oxidative bisulfite sequencing of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TET-assisted pyridine borane sequencing - Wikipedia [en.wikipedia.org]
- 13. neb.com [neb.com]
- 14. Subtraction-free and bisulfite-free specific sequencing of 5-methylcytosine and its oxidized derivatives at base resolution - PMC [pmc.ncbi.nlm.nih.gov]
optimizing storage conditions for 5-Methylcytosine hydrochloride to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions and handling of 5-Methylcytosine (B146107) hydrochloride to prevent degradation and ensure experimental success.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions regarding the stability and use of 5-Methylcytosine hydrochloride.
1. What are the optimal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.[1][2] Under these conditions, the compound is expected to be stable for up to 6 months. For shorter periods, storage at 10°C - 25°C in a dry, dark place is also acceptable.[3]
2. How should I prepare and store solutions of this compound?
It is highly recommended to prepare solutions fresh on the day of use.[1] If a stock solution is necessary, it should be prepared in a high-purity, anhydrous solvent such as sterile, nuclease-free water. The solubility in water is approximately 50 mg/mL.[4] For storage, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store these aliquots at -20°C for up to one month or at -80°C for up to six months. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[1]
3. I see precipitation in my stock solution after thawing. What should I do?
Precipitation upon thawing can occur, especially with concentrated stock solutions. First, ensure the vial has reached room temperature completely. Gentle warming and vortexing can help redissolve the precipitate. If the precipitate persists, it may indicate that the concentration is too high for the storage temperature or that some degradation has occurred. It is advisable to prepare a fresh stock solution at a slightly lower concentration.
4. My experimental results are inconsistent. Could this be due to degradation of this compound?
Inconsistent results are a common symptom of compound degradation. The primary degradation pathway for 5-Methylcytosine is deamination to thymine, which would alter its biological activity and quantification in methylation-sensitive assays.[5] Another potential degradation route is oxidation. To troubleshoot, it is recommended to perform a quality control check on your stock solution using a stability-indicating method like HPLC. Comparing a freshly prepared standard to your stock solution can reveal the presence of degradation products.
5. How can I minimize the risk of degradation during my experiments?
To minimize degradation during experiments, follow these best practices:
-
Always use freshly prepared solutions when possible.
-
If using a thawed stock solution, use it immediately and do not re-freeze the remaining solution.
-
Avoid prolonged exposure of solutions to light and elevated temperatures.
-
Use high-purity solvents and reagents to prevent contamination that could catalyze degradation.
-
Ensure that the pH of your experimental buffers is compatible with the stability of this compound. Stability is generally better in slightly acidic to neutral conditions.
Quantitative Data on Storage and Stability
The following tables summarize the recommended storage conditions and known degradation pathways for this compound.
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Additional Precautions |
| Solid | -20°C | ≤ 6 months | Tightly sealed container, protected from light and moisture. |
| 10°C to 25°C | Short-term | Dry and dark location.[3] | |
| Stock Solution | -20°C | ≤ 1 month | Aliquot to avoid freeze-thaw cycles.[1] |
| -80°C | ≤ 6 months | Aliquot to avoid freeze-thaw cycles. |
Table 2: Known Degradation Pathways and Products
| Degradation Pathway | Stress Condition(s) | Major Degradation Product(s) |
| Deamination | Heat, neutral to alkaline pH | Thymine[5] |
| Oxidation | Oxidizing agents, light | 5-Hydroxymethylcytosine (5hmC), 5-Formylcytosine (5fC), 5-Carboxylcytosine (5caC)[6] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active substance.[7]
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water
-
HPLC-grade methanol (B129727) or acetonitrile
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at room temperature for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Incubate the stock solution at 60°C for 48 hours.
-
Analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the stock solution to a light source in a photostability chamber (e.g., 1.2 million lux hours and 200 watt-hours/m²).
-
Analyze by HPLC.
-
-
Analysis: Analyze all samples by a suitable HPLC method, comparing them to a control sample of the stock solution stored at -20°C.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for an HPLC method to separate this compound from its primary degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., methanol or acetonitrile).
Example Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
30-35 min: 5% B
Flow Rate: 1.0 mL/min Detection Wavelength: 280 nm Injection Volume: 10 µL
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. DNA cytosine methylation and heat-induced deamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pH effect on the one-electron photooxidation of 5-methylcytosine with naphthoquinone sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 58366-64-6 [chemicalbook.com]
- 6. Quantitative determination of 5-methylcytosine in DNA by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Quantification of 5-Methylcytosine (5-mC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with traditional methods of 5-Methylcytosine (B146107) (5-mC) quantification.
General FAQs
Q1: What are the most common traditional methods for quantifying global 5-mC?
The most common traditional methods for quantifying global 5-mC levels include bisulfite sequencing, methylated DNA immunoprecipitation (MeDIP) followed by qPCR, and 5-mC ELISA. Each method has its own set of advantages and limitations in terms of accuracy, throughput, and cost. High-performance liquid chromatography-mass spectrometry (HPLC-MS) is considered the "gold standard" for its high accuracy and sensitivity, but it requires specialized equipment and expertise.[1][2][3]
Q2: How do I choose the right 5-mC quantification method for my experiment?
The choice of method depends on your specific research question, sample type, and available resources.
-
For genome-wide, single-base resolution: Whole-genome bisulfite sequencing (WGBS) is the gold standard, though it can be expensive and computationally intensive.[4] Reduced representation bisulfite sequencing (RRBS) is a cost-effective alternative that enriches for CpG-rich regions.
-
For targeted methylation analysis: Bisulfite pyrosequencing is suitable for analyzing shorter DNA regions.
-
For quantifying global 5-mC levels with high throughput: 5-mC ELISA kits offer a fast and cost-effective solution.[1][5]
-
For enriching methylated DNA fragments for downstream analysis: MeDIP followed by qPCR or sequencing is a powerful technique.[6][7]
Method Comparison
| Feature | Bisulfite Sequencing | MeDIP-qPCR | 5-mC ELISA | HPLC-MS |
| Principle | Chemical conversion of unmethylated cytosines to uracil.[1][6] | Immunoprecipitation of methylated DNA fragments using a 5-mC specific antibody.[6][7] | ELISA-based detection of 5-mC using a specific antibody.[1][5] | Chromatographic separation and mass spectrometric quantification of nucleosides.[1][3] |
| Resolution | Single-base.[4] | Region-specific (dependent on fragment size). | Global. | Global. |
| Input DNA | 5 ng - 2 µg.[8] | 100 ng - 1 µg.[9] | 5 ng - 200 ng.[10][11] | Requires larger amounts of DNA. |
| Advantages | High resolution, provides information on individual CpG sites.[12] | Enriches for methylated regions, can be combined with sequencing for genome-wide analysis. | High throughput, fast, and cost-effective.[1][10] | "Gold standard" for accuracy and sensitivity.[1][2] |
| Limitations | DNA degradation, potential for incomplete conversion, cannot distinguish 5-mC from 5-hmC.[8][12][13][14] | Antibody bias, resolution limited by fragment size. | Provides global methylation levels only, potential for antibody cross-reactivity. | Requires expensive equipment and specialized expertise, time-consuming.[1][15] |
| Detection Limit | Dependent on sequencing depth.[13] | Dependent on antibody affinity and qPCR sensitivity. | As low as 0.05% 5-mC.[10][11] | Highly sensitive, can detect fmol levels of modified nucleosides.[16] |
Bisulfite Sequencing: Troubleshooting Guide & FAQs
Bisulfite sequencing is a widely used method for DNA methylation analysis that relies on the chemical conversion of unmethylated cytosines to uracils, while methylated cytosines remain unchanged.[1][6]
Experimental Workflow
Troubleshooting
| Problem | Possible Cause | Recommendation |
| Low DNA recovery after conversion | DNA degradation during bisulfite treatment.[8] | Start with high-quality, intact DNA. Reduce incubation time or temperature.[8] RNA contamination may inflate initial DNA quantification.[17] |
| Incomplete conversion | Inefficient bisulfite reaction. | Ensure fresh bisulfite solution. Optimize reaction temperature and time.[8] |
| PCR amplification failure | DNA degradation. | Design primers for shorter amplicons (<300 bp).[18] |
| Primer design issues. | Design primers specific to the converted sequence. Avoid CpG sites within the primer sequence.[17][19] Use a hot-start polymerase.[18][19] | |
| PCR inhibitors. | Ensure thorough purification of converted DNA. | |
| Non-specific PCR products | Low annealing temperature. | Perform a temperature gradient PCR to find the optimal annealing temperature.[17] |
| Primer-dimer formation. | Check for primer-dimer formation using software and on a gel.[18] | |
| Sequencing data shows low complexity | Bisulfite treatment reduces sequence complexity. | This can lead to alignment difficulties, especially in repetitive regions.[12][13] |
| Inability to distinguish 5-mC and 5-hmC | Bisulfite treatment does not differentiate between 5-mC and 5-hydroxymethylcytosine (B124674) (5-hmC).[12][14] | Use oxidative bisulfite sequencing (oxBS-seq) to distinguish between 5-mC and 5-hmC.[12] |
FAQs
Q1: Why is my PCR amplification of bisulfite-converted DNA failing?
PCR failure with bisulfite-treated DNA is a common issue. The harsh chemical treatment can lead to significant DNA degradation.[8] It is recommended to design primers for smaller amplicons, typically under 300 bp.[18] Additionally, primer design is critical; primers should be specific to the bisulfite-converted DNA sequence. Using a hot-start polymerase can also improve results.[18][19]
Q2: How can I improve the efficiency of my bisulfite conversion?
To improve conversion efficiency, always use freshly prepared bisulfite solution.[8] The temperature and duration of the incubation are critical parameters that may need optimization for your specific DNA samples.[8] Inadequate temperature can slow the reaction, while excessive heat can lead to DNA degradation.[8]
Q3: What are the main limitations of bisulfite sequencing?
The primary limitations include DNA degradation during the harsh bisulfite treatment, which can be as high as 90%.[12] The conversion of unmethylated cytosines to thymines reduces sequence complexity, making alignment to a reference genome challenging, particularly in repetitive regions.[12][13] A significant limitation is that standard bisulfite sequencing cannot distinguish between 5-mC and 5-hmC.[12][14]
Methylated DNA Immunoprecipitation (MeDIP-qPCR): Troubleshooting Guide & FAQs
MeDIP is a technique that utilizes a specific antibody to enrich for methylated DNA fragments.[6][7] These enriched fragments can then be quantified using qPCR.
Experimental Workflow
Troubleshooting
| Problem | Possible Cause | Recommendation |
| Low DNA yield after IP | Inefficient immunoprecipitation. | Ensure the antibody is specific and of high quality. Optimize antibody concentration. |
| Insufficient starting material. | Use the recommended amount of starting DNA (typically 100 ng to 1 µg).[9] | |
| High background/non-specific binding | Inadequate washing. | Increase the number and stringency of wash steps.[20] |
| Non-specific antibody binding. | Include a mock IP (with a non-specific IgG) as a negative control.[20] Ensure proper blocking of beads. | |
| Equal enrichment in test and negative control (IgG) | Problem with the negative control antibody. | Try a different normal IgG.[20] |
| Insufficient washing. | Increase the number of wash steps, potentially including a high-salt wash.[20] | |
| Variability in qPCR results | Inconsistent DNA fragmentation. | Ensure consistent and optimal sonication or enzymatic digestion to achieve the desired fragment size. |
| qPCR inhibition. | Purify the eluted DNA to remove any potential inhibitors. | |
| Primer inefficiency. | Validate qPCR primers for efficiency and specificity. |
FAQs
Q1: My MeDIP experiment shows high background. How can I reduce it?
High background in MeDIP can be due to several factors. Insufficient washing is a common cause, so increasing the number and stringency of wash steps can help.[20] Using a high-quality, specific antibody and properly blocking the magnetic beads are also crucial. Always include a mock immunoprecipitation with a non-specific IgG antibody to assess the level of non-specific binding.[20]
Q2: How do I validate the enrichment of methylated DNA in my MeDIP experiment?
Validation is typically done by qPCR using primers for known hypermethylated and unmethylated genomic regions as positive and negative controls, respectively.[21] The enrichment is calculated relative to the input DNA. Be cautious when selecting negative controls, as some housekeeping genes like GAPDH can be partially methylated.[21]
Q3: What is the optimal DNA fragment size for MeDIP?
The optimal fragment size for MeDIP is typically between 200 and 1000 base pairs. An average fragment size of around 400 bp is often recommended for efficient immunoprecipitation.[9] Consistent fragmentation is key to obtaining reproducible results.
5-mC ELISA: Troubleshooting Guide & FAQs
5-mC ELISA is a high-throughput method for quantifying the global percentage of 5-mC in a DNA sample. It relies on a 5-mC specific antibody to detect and quantify methylated DNA.[1][5]
Experimental Workflow
Troubleshooting
| Problem | Possible Cause | Recommendation |
| No or low color development | Incorrect buffer usage. | Ensure the correct buffers were used for coating, blocking, and washing.[5] |
| Reagent storage or preparation issues. | Verify that the HRP developer and antibodies were stored and prepared correctly.[5][22] | |
| Insufficient DNA binding. | Ensure DNA is properly denatured (if required by the kit) and that the correct amount of DNA is used.[23] | |
| High background | Insufficient washing. | Ensure adequate washing between steps to remove unbound reagents.[22] |
| Cross-contamination between wells. | Be careful during pipetting to avoid splashing.[22] | |
| Non-specific antibody binding. | Ensure the blocking step is performed correctly.[22] | |
| Poor standard curve | Improper dilution of standards. | Carefully prepare the standard curve dilutions as per the kit protocol.[23] |
| Pipetting errors. | Use calibrated pipettes and fresh tips for each standard.[22] | |
| High variability between replicates | Inconsistent pipetting. | Ensure accurate and consistent pipetting for all reagents and samples.[22] |
| Uneven temperature during incubation. | Ensure the plate is incubated at a uniform temperature.[22] |
FAQs
Q1: How do I quantify the percentage of 5-mC from my ELISA data?
To quantify the percentage of 5-mC, you need to generate a standard curve using the provided DNA controls with known methylation percentages.[5][23] The absorbance of your unknown samples is then plotted against this standard curve to determine their 5-mC percentage.[5]
Q2: Why am I not seeing any color development in my 5-mC ELISA?
A lack of color development can be due to several reasons. Check that you have used the correct buffers for each step and that all reagents, especially the HRP developer and antibodies, have been stored and prepared according to the manufacturer's instructions.[5][22] Also, verify that your DNA samples have been properly prepared and coated onto the plate.
Q3: Can 5-mC ELISA kits be used for any species?
Many commercial 5-mC ELISA kits are designed to be compatible with DNA from a wide range of species, including vertebrates, plants, and microbes, as they detect the conserved 5-mC modification.[5][10] However, it is always best to confirm the species compatibility in the kit's manual.
Detailed Experimental Protocols
For detailed, step-by-step experimental protocols, please refer to the manufacturer's instructions for your specific kit or the supplementary materials of the cited research articles. Key steps and considerations include:
-
Bisulfite Conversion: The protocol typically involves denaturation of DNA, followed by incubation with sodium bisulfite at a specific temperature and for a defined duration. This is followed by desulfonation and purification of the converted DNA.[24]
-
MeDIP: This procedure involves DNA fragmentation, denaturation, immunoprecipitation with a 5-mC antibody, capture of the antibody-DNA complexes, washing to remove non-specific binding, and elution of the methylated DNA.[7][9]
-
5-mC ELISA: The general workflow includes coating the ELISA plate with denatured DNA, blocking, incubation with a primary anti-5-mC antibody, followed by a secondary HRP-conjugated antibody, and finally, color development with a substrate.[25][26]
References
- 1. Comparison of Methods for Quantification of Global DNA Methylation | EpigenTek [epigentek.com]
- 2. Comparison of Methods for Quantification of Global DNA Methylation in Human Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Principles and Workflow of Whole Genome Bisulfite Sequencing - CD Genomics [cd-genomics.com]
- 5. zymoresearch.com [zymoresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Methylation analysis by DNA immunoprecipitation (MeDIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benchtop Tips to Improve the Reliability and Consistency of Bisulfite Conversion Assays | EpigenTek [epigentek.com]
- 9. chayon.co.kr [chayon.co.kr]
- 10. 5‑mC DNA ELISA Kit for Global DNA Methylation Quantification | EpigenTek [epigentek.com]
- 11. 5-methylcytosine ELISA Kit for Global DNA Methylation Analysis (Colorimetric) [epigentek.com]
- 12. Bisulfite Sequencing (BS-Seq)/WGBS [emea.illumina.com]
- 13. grokipedia.com [grokipedia.com]
- 14. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. epigenie.com [epigenie.com]
- 18. researchgate.net [researchgate.net]
- 19. DNA Methylation Analysis Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. Validating MeDIP by qPCR - DNA Methylation and Epigenetics [protocol-online.org]
- 22. hycultbiotech.com [hycultbiotech.com]
- 23. files.zymoresearch.com [files.zymoresearch.com]
- 24. analytik-jena.co.jp [analytik-jena.co.jp]
- 25. bioscience.co.uk [bioscience.co.uk]
- 26. ELISA-Based Quantitation of Global 5hmC Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limitations of 5-Methylcytosine (5-mC) Antibodies in Immunoprecipitation
Welcome to the technical support center for researchers utilizing 5-Methylcytosine (B146107) (5-mC) antibodies for immunoprecipitation-based techniques such as Methylated DNA Immunoprecipitation (MeDIP). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and achieve reliable, high-quality results in your DNA methylation studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common limitations of 5-mC antibodies in immunoprecipitation?
The primary limitations of 5-mC antibodies in techniques like MeDIP-seq revolve around specificity, affinity, and inherent biases in the enrichment process.
-
Antibody Specificity and Cross-Reactivity: Not all antibodies are created equal. Some may exhibit cross-reactivity with other modified bases, most notably 5-hydroxymethylcytosine (B124674) (5-hmC), which is an oxidation product of 5-mC.[1] It is crucial to use a highly validated antibody with minimal cross-reactivity to ensure you are enriching specifically for 5-mC.
-
Affinity and CpG Density Bias: The efficiency of the immunoprecipitation is highly dependent on the density of methylated CpG sites within a given DNA fragment.[2][3] Regions with very high CpG density are preferentially enriched, while regions with low methylation density may be underrepresented or missed entirely.[4] This can introduce a significant bias in genome-wide analyses.
-
Resolution: The resolution of MeDIP-seq is limited by the size of the DNA fragments, typically ranging from 150 to 500 bp.[5][6] This is lower than the single-base resolution offered by methods like whole-genome bisulfite sequencing.
Q2: How does 5-hydroxymethylcytosine (5-hmC) interfere with 5-mC immunoprecipitation?
5-hmC is an important epigenetic mark, and its structural similarity to 5-mC can be a source of experimental noise. Some 5-mC antibodies may cross-react with 5-hmC, leading to inaccurate methylation profiles.[1] Conversely, specific antibodies for 5-hmC exist that show no cross-reactivity with 5-mC.[7] Therefore, it is critical to:
-
Select a 5-mC antibody that has been rigorously tested and shown to be specific for 5-mC.[1][8]
-
Consider performing parallel experiments with a 5-hmC specific antibody (hMeDIP-seq) if the presence of 5-hmC is expected to be significant in your samples, such as in neuronal tissues.[9][10]
Q3: What is the optimal DNA fragment size for a MeDIP experiment?
The optimal DNA fragment size is a balance between resolution and enrichment efficiency.
-
Shorter Fragments (100-300 bp): Provide higher resolution, allowing for more precise mapping of methylation peaks. However, very short fragments may contain fewer methylated cytosines, potentially leading to less efficient immunoprecipitation.[11]
-
Longer Fragments (300-800 bp): Are more likely to contain multiple methylated sites, leading to robust enrichment and higher yield.[12][13] However, this comes at the cost of lower resolution, as the precise location of the methylation within the fragment is obscured.
For MeDIP-seq, a fragment size range of 200-600 bp is generally recommended as a good compromise.[12][14][15][16] It is essential to optimize and consistently control the fragmentation process, typically sonication, for reproducible results.[17][18]
Q4: How can I validate the specificity and performance of my 5-mC antibody?
Before beginning a large-scale experiment, validating your antibody is a critical quality control step.
-
Dot Blot Assay: This is a simple and effective method to confirm antibody specificity.[19][20] You can spot DNA standards with known modifications (unmethylated, 5-mC, and 5-hmC) onto a membrane and probe it with your antibody to check for specific binding to 5-mC and lack of cross-reactivity with other forms.[21]
-
ELISA: An ELISA-based assay can also be used to quantify the antibody's binding affinity and specificity for 5-mC compared to other modified nucleotides.[8][10]
-
qPCR with Control Loci: Perform MeDIP on a small scale and use qPCR to assess enrichment at well-characterized hypermethylated and unmethylated genomic loci. A successful experiment will show a high fold enrichment of the methylated region over the unmethylated region.[17]
Q5: What are the primary alternatives to antibody-based 5-mC enrichment?
When antibody limitations are a concern, several alternative methods can be considered.
-
Methyl-CpG Binding Domain (MBD) Protein Enrichment (MBD-seq): This technique uses the MBD domain of proteins that naturally bind to methylated DNA to enrich for methylated fragments.[22] MBD-seq is often considered more sensitive and may provide better coverage than MeDIP-seq, although both are affinity-based and have resolution limited by fragment size.[22][23]
-
Bisulfite Sequencing (BS-seq): This is the gold standard for DNA methylation analysis, providing single-nucleotide resolution.[6][22] Treatment with sodium bisulfite converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. However, this method is typically more expensive and computationally intensive than enrichment-based approaches.[3][22]
-
Methylation-Sensitive Restriction Enzymes (MRE-seq): This method uses enzymes that cleave DNA at unmethylated CpG sites, allowing for the enrichment and sequencing of the remaining methylated DNA.[9] It is often used in combination with MeDIP-seq to improve coverage.[2][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Immunoprecipitated DNA | 1. Inefficient Antibody Binding: Insufficient antibody amount or poor antibody quality. | • Titrate the antibody to determine the optimal concentration for your input DNA amount.[17] • Ensure you are using a validated, high-affinity antibody for IP.[8] |
| 2. Suboptimal DNA Fragmentation: DNA fragments are too large or too small. | • Optimize your sonication or enzymatic digestion protocol to consistently achieve fragments in the 200-600 bp range.[12][13] Verify fragment size on an agarose (B213101) gel or Bioanalyzer.[24] | |
| 3. Low Input DNA Amount: Starting with too little genomic DNA. | • For standard MeDIP-seq, 100 ng to 1 µg of input DNA is often recommended.[17] While protocols for as low as 1-10 ng exist, they may require specialized library preparation and are prone to higher duplication rates.[16][25] | |
| 4. Inefficient Elution: Incomplete release of DNA from the antibody-bead complex. | • Ensure the elution buffer is at the correct pH and composition. Increase incubation time or temperature during elution if necessary. | |
| High Background Signal / Low Signal-to-Noise Ratio | 1. Non-Specific Antibody Binding: Antibody is binding to unmethylated DNA or other components. | • Increase the number and stringency of wash steps after immunoprecipitation.[26] • Include blocking agents (e.g., BSA, non-specific DNA) in your IP buffer. • Validate antibody specificity using a dot blot assay.[20][21] |
| 2. Insufficient Washing of Beads: Residual unbound DNA is carried over. | • Use appropriate wash buffers (e.g., low salt, high salt) and perform at least 3-4 washes, ensuring complete removal of the supernatant each time.[24] | |
| 3. Too Much Antibody: Excess antibody can increase non-specific binding to beads or tubes. | • Perform an antibody titration to find the lowest amount that still provides maximum specific enrichment. | |
| 4. Contaminants in Input DNA: Presence of RNA or proteins can interfere with the reaction. | • Treat genomic DNA with RNase A to remove RNA contamination.[18] • Perform a phenol-chloroform extraction to ensure high-purity DNA.[18][24] | |
| Inconsistent Results / Poor Replicate Correlation | 1. Variability in DNA Shearing: Inconsistent fragment sizes between samples. | • Standardize the sonication protocol precisely. Process all samples under identical conditions (volume, tube type, temperature).[18] |
| 2. Pipetting Errors: Inaccurate measurement of antibody, beads, or DNA. | • Prepare master mixes for buffers, antibody, and beads to minimize sample-to-sample variation. Use calibrated pipettes and proper technique. | |
| 3. Variable Input DNA Quality/Quantity: Differences in starting material. | • Accurately quantify the input DNA for each sample using a fluorometric method (e.g., Qubit). Ensure purity ratios (A260/280, A260/230) are optimal.[27] |
Quantitative Data Summary
Table 1: Comparison of Common DNA Methylation Analysis Methods
| Feature | MeDIP-seq | MBD-seq | Whole-Genome Bisulfite-seq (WGBS) |
| Principle | Immunoprecipitation with 5-mC antibody | Affinity enrichment with Methyl-Binding Domain protein | Bisulfite conversion of unmethylated 'C' to 'U' |
| Resolution | Low (~150-500 bp)[5][23] | Low (~150-300 bp)[22] | Single Nucleotide[6][22] |
| Bias | CpG density-dependent enrichment[2][4] | CpG density-dependent enrichment[22] | Potential for incomplete conversion; some sequence context bias |
| Input DNA | 50 ng - 1 µg[17][28] | Similar to MeDIP-seq | 100 ng - 1 µg (can be lower with specific kits) |
| Cost | Low to Moderate | Low to Moderate | High |
| Coverage | Enriched in CpG-dense regions | Enriched in CpG-dense regions | Genome-wide |
| 5-hmC Distinction | Antibody-dependent (potential cross-reactivity)[1] | Does not bind 5-hmC | Cannot distinguish 5-mC from 5-hmC |
Table 2: Key Experimental Parameters for MeDIP Protocol Optimization
| Parameter | Recommended Range | Key Consideration |
| Input gDNA | 50 ng - 5 µg[13][17][28] | Lower amounts (<50 ng) require specialized protocols and may increase PCR duplicates.[25] |
| DNA Fragment Size | 200 - 600 bp[12][14][15] | Balance between resolution (shorter) and enrichment efficiency (longer).[11] |
| Antibody Amount | 1 - 5 µg per IP | Must be titrated for each antibody lot and input DNA amount.[17][24] |
| Bead Type | Protein A/G Magnetic Beads | Magnetic beads allow for gentler and more efficient washing compared to agarose.[29] |
| Incubation Time | 4 hours to Overnight at 4°C | Overnight incubation is common to ensure maximal binding.[12][24] |
| Wash Steps | 3-4 washes with varying salt concentrations | Crucial for reducing non-specific background signal. |
Experimental Protocols
Protocol 1: Methylated DNA Immunoprecipitation (MeDIP)
This protocol is a generalized workflow. Amounts and incubation times should be optimized for your specific antibody and sample type.
-
Genomic DNA Extraction and Quality Control:
-
Isolate high-quality genomic DNA from your cells or tissue of interest.
-
Treat the DNA with RNase A to remove RNA contamination.[18]
-
Purify the DNA using phenol-chloroform extraction followed by ethanol (B145695) precipitation or a column-based kit.[24]
-
Assess DNA purity (A260/280 ratio of ~1.8) and concentration using a spectrophotometer and a fluorometer (e.g., Qubit).
-
-
DNA Fragmentation:
-
Dilute 1 µg of gDNA in TE buffer to a final volume of 100-200 µL in a sonication-appropriate tube.[18]
-
Sonicate the DNA to achieve a fragment size distribution of 200-600 bp.[12] This step requires optimization based on the specific sonicator used (e.g., Bioruptor, Covaris).[12][18]
-
Confirm the fragment size by running an aliquot on a 1.5% agarose gel or a Bioanalyzer.[24][25]
-
-
Immunoprecipitation:
-
Take the sheared DNA (e.g., 1 µg in 400 µL TE buffer) and denature it by heating at 95°C for 10 minutes, followed by immediate cooling on ice for 5 minutes.[12][24]
-
Add 100 µL of 5x IP Buffer (final concentration: 50 mM Na-Phosphate pH 7.0, 700 mM NaCl, 0.25% Triton X-100).[12]
-
Add the optimized amount of 5-mC antibody (e.g., 2-5 µg) and incubate overnight at 4°C on a rotator.[12][24]
-
While the IP is incubating, prepare Protein A/G magnetic beads by washing them three times in IP buffer.
-
Add the pre-washed magnetic beads to the DNA-antibody mixture and incubate for an additional 2-4 hours at 4°C on a rotator.[24]
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold 1x IP Buffer. For each wash, resuspend the beads, incubate for 5 minutes on the rotator, pellet with the magnet, and discard the supernatant.[24]
-
-
Elution and DNA Purification:
-
Resuspend the washed beads in 250 µL of Elution Buffer (e.g., 1% SDS, 100 mM NaHCO3).
-
Add Proteinase K (final concentration 0.2 mg/mL) and incubate at 65°C for 2-3 hours with shaking to reverse crosslinks and digest the antibody.
-
Pellet the beads with the magnet and transfer the supernatant containing the DNA to a new tube.
-
Purify the eluted DNA using phenol-chloroform extraction and ethanol precipitation or a DNA purification kit.[24]
-
Resuspend the final DNA pellet in nuclease-free water. This DNA is now ready for downstream analysis like qPCR or library preparation for sequencing.
-
Protocol 2: 5-mC Antibody Validation by Dot Blot
-
Prepare DNA Samples:
-
Prepare serial dilutions of positive control DNA (containing 5-mC), negative control DNA (unmethylated), and cross-reactivity control DNA (containing 5-hmC).[21] DNA amounts can range from 100 ng down to ~1 ng per spot.
-
Denature the DNA by adding NaOH to a final concentration of 0.1 M, heating at 99°C for 5 minutes, and then placing on ice.[21]
-
Neutralize the reaction by adding an equal volume of cold 2 M ammonium (B1175870) acetate.[20]
-
-
Spotting and Crosslinking:
-
Blocking and Antibody Incubation:
-
Block the membrane in 5% non-fat milk or a commercial blocking buffer in PBST (PBS + 0.1% Tween-20) for 1 hour at room temperature or overnight at 4°C.[21]
-
Incubate the membrane with your primary 5-mC antibody at its recommended dilution (e.g., 1:1000) in blocking buffer for 1 hour at room temperature.[21]
-
-
Washing and Secondary Antibody:
-
Wash the membrane three times with PBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-mouse HRP) diluted in blocking buffer for 1 hour at room temperature.[21]
-
Wash the membrane again three times with PBST for 10 minutes each.
-
-
Detection:
-
Apply an ECL (Enhanced Chemiluminescence) substrate to the membrane according to the manufacturer's instructions.[21]
-
Image the blot using a chemiluminescence detection system. A specific antibody will produce a strong signal for the 5-mC DNA spots with little to no signal for the unmethylated or 5-hmC spots.
-
Visualizations
Caption: Workflow for a Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq) experiment.
Caption: Decision tree for troubleshooting common MeDIP issues like low yield and high background.
Caption: Key factors that can introduce bias into the final MeDIP-seq enrichment results.
References
- 1. Examination of the specificity of DNA methylation profiling techniques towards 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Analysis and Integration of MeDIP-seq Methylome Data - Next Generation Sequencing - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Overview of Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq) - CD Genomics [cd-genomics.com]
- 5. researchgate.net [researchgate.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Comparative analysis of affinity-based 5-hydroxymethylation enrichment techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Methylcytosine (5-mC) (D3S2Z) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. d-nb.info [d-nb.info]
- 10. 5-Hydroxymethylcytosine (5-hmC) (HMC31) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. MeDIP Application Protocol | EpigenTek [epigentek.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 17. mdpi.com [mdpi.com]
- 18. chayon.co.kr [chayon.co.kr]
- 19. raybiotech.com [raybiotech.com]
- 20. researchgate.net [researchgate.net]
- 21. diagenode.com [diagenode.com]
- 22. Comparative analysis of MBD-seq and MeDIP-seq and estimation of gene expression changes in a rodent model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comparison of sequencing-based methods to profile DNA methylation and identification of monoallelic epigenetic modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. MeDIP Sequencing Protocol - CD Genomics [cd-genomics.com]
- 25. Genome-wide DNA methylation profiling with MeDIP-seq using archived dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 27. microsynth.com [microsynth.com]
- 28. researchgate.net [researchgate.net]
- 29. Immunoprecipitation (IP): The Complete Guide | Antibodies.com [antibodies.com]
Technical Support Center: Efficient Incorporation of 5-Methylcytosine into PCR Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to improve the efficiency of incorporating 5-Methylcytosine (B146107) (5-mC) into PCR products.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to incorporate 5-Methylcytosine (5-mC) into PCR products?
Incorporating 5-methyl-dCTP in place of dCTP can present challenges primarily due to the increased melting temperature (Tm) of the resulting DNA. The presence of 5-mC stabilizes the DNA duplex, which can lead to incomplete denaturation during the PCR cycling, resulting in poor amplification efficiency.[1][2] Some DNA polymerases may also exhibit lower efficiency when incorporating modified nucleotides compared to their natural counterparts.
Q2: Which type of DNA polymerase is best suited for PCR with 5-methyl-dCTP?
The choice of DNA polymerase is critical for successful PCR with 5-methyl-dCTP. While standard polymerases like Taq and Vent can be used, they may require significant optimization of the reaction conditions.[1][2] High-fidelity DNA polymerases with proofreading (3'→5' exonuclease) activity are often recommended to ensure accuracy, which is crucial for downstream applications like sequencing or cloning.[3] Studies have shown that polymerases such as KlenTaq and KOD DNA polymerase can efficiently extend from templates containing 5-mC.[4]
Q3: How does the incorporation of 5-mC affect the denaturation step in PCR?
The methyl group in 5-mC enhances the stability of the DNA duplex. This increased stability means that a higher temperature is required to fully separate the DNA strands during the denaturation step of PCR. Inefficient denaturation can lead to a significant reduction in PCR product yield.[1][2] Therefore, it is often necessary to increase the denaturation temperature, sometimes up to 100°C, to ensure complete separation of the DNA strands.[1][2]
Q4: What methods can be used to quantify the amount of 5-mC incorporated into PCR products?
Several methods are available for the quantitative analysis of 5-mC in DNA. One common approach is methylation-specific PCR (MSP), where primers are designed to distinguish between methylated and unmethylated DNA after bisulfite treatment. Real-time PCR-based methods, such as MethylQuant, offer a sensitive way to quantify methylation at specific cytosines.[5] Another technique, DME-qPCR, utilizes a 5-methylcytosine DNA glycosylase to generate single-strand breaks at 5-mC sites, with the level of methylation being inversely proportional to the amount of PCR product.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered when incorporating 5-mC into PCR products.
| Problem | Potential Cause | Recommended Solution |
| Low or No PCR Product | Incomplete Denaturation: The increased stability of 5-mC containing DNA prevents complete strand separation. | Increase the denaturation temperature in increments of 1-2°C, up to 100°C.[1][2] Consider using a PCR additive like DMSO (typically 3-5%) to aid in denaturation, but be aware that this may require lowering the annealing temperature.[8] |
| Suboptimal DNA Polymerase: The selected polymerase may have low efficiency for incorporating 5-methyl-dCTP. | Switch to a high-fidelity DNA polymerase known to work well with modified nucleotides, such as KOD DNA polymerase or Phusion DNA Polymerase.[4][9] | |
| Incorrect MgCl2 Concentration: Magnesium concentration is critical for polymerase activity and primer annealing. | Optimize the MgCl2 concentration. Start with a standard concentration (e.g., 1.5-2.0 mM) and perform a titration in 0.5 mM increments.[10][11] | |
| Suboptimal Annealing Temperature: Incorrect annealing temperature can lead to poor primer binding and reduced yield. | Perform a temperature gradient PCR to determine the optimal annealing temperature for your specific primers and template. A starting point is typically 5°C below the calculated Tm of the primers.[10][12] | |
| Non-Specific PCR Products (Smears or Multiple Bands) | Annealing Temperature Too Low: This can lead to primers binding to non-target sequences. | Increase the annealing temperature in 1-2°C increments.[13] |
| Excess Template or Primers: High concentrations can promote non-specific amplification. | Reduce the amount of template DNA and/or primer concentration in the reaction.[14] | |
| Primer-Dimers: Primers may be annealing to each other. | Review primer design to ensure minimal self-complementarity, especially at the 3' ends. Consider using a hot-start DNA polymerase to minimize primer-dimer formation during reaction setup.[15] | |
| Inconsistent Results | Pipetting Errors: Inaccurate pipetting of reagents can lead to variability between reactions. | Ensure pipettes are properly calibrated. Use master mixes to minimize pipetting variations. |
| dNTP Instability: Repeated freeze-thaw cycles can degrade dNTPs, including 5-methyl-dCTP. | Aliquot dNTPs into smaller volumes to avoid multiple freeze-thaw cycles. |
Quantitative Data on DNA Polymerase Efficiency
While extensive direct comparisons of all commercial DNA polymerases for 5-mC incorporation are limited, some studies provide insights into the performance of specific enzymes.
| DNA Polymerase | Key Findings | Reference |
| KlenTaq DNA Polymerase | Can efficiently extend primers from a 5-mC template.[4] | [4] |
| KOD DNA Polymerase (exo-) | Shows the ability to discriminate between mismatched C and 5-mC templates, with a notable extension rate for 5-mC.[4] A mutant version (KOD G498M) exhibits enhanced discrimination. | [4] |
| Taq DNA Polymerase | Can be used for PCR with 5-methyl-dCTP, but often requires optimization, such as increased denaturation temperatures, to achieve efficient amplification.[1][2] | [1][2] |
| Vent™ DNA Polymerase | Similar to Taq, it can be used but may require protocol adjustments for efficient amplification with 5-methyl-dCTP.[1][2] | [1][2] |
| Phusion® High-Fidelity DNA Polymerase | Recommended for templates with high GC content, which can be analogous to the increased stability of 5-mC containing DNA. Often used with DMSO as an additive.[8] | [8] |
Experimental Protocols & Workflows
Protocol 1: Optimization of Denaturation Temperature for 5-mC PCR
This protocol outlines a method to determine the optimal denaturation temperature for a PCR aiming to incorporate 5-methyl-dCTP.
Objective: To find the lowest denaturation temperature that yields the highest amount of specific PCR product.
Methodology:
-
Prepare a Master Mix: Prepare a PCR master mix containing all components except the template DNA. This should include your chosen DNA polymerase, buffer, primers, and a dNTP mix where dCTP is fully replaced by 5-methyl-dCTP.
-
Aliquot Master Mix: Aliquot the master mix into several PCR tubes.
-
Add Template: Add a consistent amount of template DNA to each tube.
-
Set Up Gradient PCR: Program a thermal cycler with a temperature gradient for the denaturation step. A typical gradient might range from 95°C to 100°C.
-
Initial Denaturation: 98°C for 2 minutes.
-
Cycling (30-35 cycles):
-
Denaturation: 95-100°C (gradient) for 30-60 seconds.
-
Annealing: Optimal annealing temperature for your primers for 30 seconds.
-
Extension: 72°C for a duration appropriate for your amplicon size (e.g., 1 minute per kb).
-
-
Final Extension: 72°C for 5-10 minutes.
-
-
Analyze Results: Run the PCR products on an agarose (B213101) gel to visualize the amplification efficiency at each denaturation temperature. The optimal temperature will be the one that produces a bright, specific band with minimal non-specific products.
Protocol 2: Titration of MgCl2 Concentration for 5-mC PCR
Objective: To determine the optimal MgCl2 concentration for your specific primer-template combination in a PCR with 5-methyl-dCTP.
Methodology:
-
Prepare a Magnesium-Free Master Mix: Prepare a PCR master mix containing all necessary components (polymerase, buffer without MgCl2, primers, dNTPs with 5-methyl-dCTP, and template DNA) except for MgCl2.
-
Set Up Reactions: Aliquot the master mix into a series of PCR tubes.
-
Add MgCl2: To each tube, add a different concentration of MgCl2. A typical range to test is 1.0 mM, 1.5 mM, 2.0 mM, 2.5 mM, and 3.0 mM.
-
Run PCR: Perform PCR using your optimized cycling conditions (including the optimized denaturation temperature from Protocol 1).
-
Analyze Results: Analyze the PCR products on an agarose gel. The optimal MgCl2 concentration is the one that gives the highest yield of the specific product with the least amount of non-specific amplification.
Logical Relationship Diagram
The following diagram illustrates the logical relationships between key factors influencing the efficiency of 5-mC incorporation in PCR.
References
- 1. PCR with 5-methyl-dCTP replacing dCTP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PCR with 5-methyl-dCTP replacing dCTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. Direct Sensing of 5-Methylcytosine by Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MethylQuant: A Real-Time PCR-Based Method to Quantify DNA Methylation at Single Specific Cytosines | Springer Nature Experiments [experiments.springernature.com]
- 6. Application of 5-Methylcytosine DNA Glycosylase to the Quantitative Analysis of DNA Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of 5-Methylcytosine DNA Glycosylase to the Quantitative Analysis of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neb.com [neb.com]
- 9. Modified DNA polymerases for PCR troubleshooting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neb.com [neb.com]
- 11. Optimizing the magnesium chloride concentration in a polymerase chain reaction / Sazaliza Mat Isa - UiTM Institutional Repository [ir.uitm.edu.my]
- 12. bio-rad.com [bio-rad.com]
- 13. Troubleshooting your PCR [takarabio.com]
- 14. PCR Troubleshooting [caister.com]
- 15. PCR Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Managing 5-Methylcytosine Deamination in Experimental Workflows
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the deamination of 5-methylcytosine (B146107) (5mC) to thymine (B56734) in various experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is 5-methylcytosine deamination, and why is it a concern in my experiments?
A: 5-methylcytosine (5mC) is a crucial epigenetic modification of DNA. However, it can undergo spontaneous deamination, a chemical reaction where the amino group on the cytosine ring is lost, converting 5mC into thymine (T). This creates a T:G mismatch in the DNA, which, if not repaired, can lead to a C-to-T transition mutation upon DNA replication. This is a significant concern in many experiments, particularly in sequencing-based analyses like bisulfite sequencing, as it can be misinterpreted as a true genetic variation rather than an artifact of DNA damage or experimental procedures. This can lead to inaccurate quantification of methylation levels and false-positive mutation calls.
Q2: What experimental conditions can increase the rate of 5mC deamination?
A: Several experimental conditions can accelerate the deamination of 5mC. High temperatures and alkaline (high pH) conditions are known to increase the rate of deamination. For instance, incubation at 95°C in a physiological buffer can significantly increase the deamination rate of 5mC compared to cytosine. The chemical treatment involved in bisulfite sequencing, which is inherently harsh, can also contribute to the deamination of 5mC, leading to an underestimation of methylation levels.
Q3: How can I distinguish between a true C-to-T mutation and a deamination artifact in my sequencing data?
A: Distinguishing between a genuine C-to-T mutation and a deamination artifact can be challenging. However, several strategies can be employed:
-
Enzymatic Repair: Pre-treating your DNA samples with enzymes that specifically recognize and remove the components of the deamination-induced mismatch can help. For instance, Uracil-DNA Glycosylase (UDG) can remove uracil (B121893) resulting from cytosine deamination, while Thymine-DNA Glycosylase (TDG) or Methyl-CpG-Binding Domain 4 (MBD4) can excise the thymine from a T:G mismatch.
-
Bioinformatic Analysis: Computational tools and filtering strategies can be applied to sequencing data to identify and remove potential artifacts. These methods often look for characteristic error profiles associated with deamination.
-
Control Samples: Including well-characterized control DNA with known methylation patterns in your experiment can help you assess the rate of deamination artifacts.
Q4: My bisulfite sequencing results show a high rate of C-to-T conversions at known methylated sites. What could be the cause?
A: A high rate of C-to-T conversions at sites known to be methylated can be indicative of inappropriate deamination of 5mC during the bisulfite treatment process. While bisulfite treatment is designed to convert unmethylated cytosines to uracil, harsh conditions can also lead to the deamination of 5mC to thymine. Another possibility is incomplete bisulfite conversion, where unmethylated cytosines are not converted to uracil and are subsequently read as cytosines, which could be misinterpreted as methylated cytosines. However, if you are observing C-to-T changes specifically at methylated CpGs, deamination of 5mC is a more likely culprit. To troubleshoot this, consider optimizing your bisulfite conversion protocol by adjusting incubation times and temperatures to be less harsh.
Troubleshooting Guides
Problem 1: High levels of C>T transitions in non-CpG contexts in bisulfite sequencing data.
-
Possible Cause: Incomplete bisulfite conversion of unmethylated cytosines. The sequencing analysis pipeline might be misinterpreting these unconverted cytosines.
-
Troubleshooting Steps:
-
Verify Conversion Efficiency: Use a control DNA with a known sequence and no methylation to assess the conversion rate. The conversion rate should ideally be above 99%.
-
Optimize Bisulfite Reaction: Ensure complete denaturation of the DNA before bisulfite treatment, as single-stranded DNA is required for efficient conversion. Review and optimize the incubation time, temperature, and concentration of the bisulfite reagent according to the manufacturer's protocol or established literature.
-
Primer Design: For targeted bisulfite sequencing, ensure that PCR primers are designed to amplify the bisulfite-converted sequence (where C's are treated as T's) to avoid amplification of unconverted DNA.
-
Problem 2: Inconsistent methylation levels for the same sample across different experiments.
-
Possible Cause: Variable rates of 5mC deamination due to inconsistencies in sample handling and experimental conditions.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all steps of the experimental workflow, from DNA extraction to sequencing, are highly standardized and consistently followed.
-
Minimize Heat and pH Extremes: Avoid exposing DNA samples to high temperatures or extreme pH for prolonged periods.
-
Enzymatic Pre-treatment: Consider incorporating an enzymatic repair step using TDG or MBD4 before library preparation to remove T:G mismatches caused by deamination.
-
Quantitative Data Summary
The rate of 5-methylcytosine deamination is influenced by various factors. The following tables summarize key quantitative data from published studies.
Table 1: Spontaneous Hydrolytic Deamination Rates of Cytosine and 5-Methylcytosine in Double-Stranded DNA at 37°C.
| Base | Rate Constant (s⁻¹) | Reference |
| Cytosine | 2.6 x 10⁻¹³ | |
| 5-Methylcytosine | 5.8 x 10⁻¹³ |
Table 2: Relative Deamination Rates of 5-Methylcytosine under Different Conditions.
| Condition | Relative Deamination Rate of 5mC vs. Cytosine | Reference |
| Incubation at 95°C in physiological buffer | ~3 times higher | |
| Incubation at 60°C in 1 M NaOH | ~1.5 times higher | |
| Heat-induced deamination in single-stranded DNA at 37°C, pH 7.4 | ~4.5 times higher (calculated from rates) |
Experimental Protocols
Protocol 1: Uracil-DNA Glycosylase (UDG) Treatment of NGS Libraries to Mitigate Cytosine Deamination Artifacts
This protocol is designed to remove uracil residues from DNA, which can arise from the deamination of cytosine, a common artifact in ancient DNA and FFPE samples.
Materials:
-
DNA library (pre-ligation or post-ligation, depending on the workflow)
-
Uracil-DNA Glycosylase (UDG)
-
UDG reaction buffer
-
Nuclease-free water
-
Thermocycler
Procedure:
-
Reaction Setup: In a sterile PCR tube, prepare the following reaction mixture on ice:
-
DNA library: X µL (e.g., 1-50 ng)
-
10X UDG Reaction Buffer: 2 µL
-
UDG (e.g., 1 unit/µL): 1 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Incubation: Gently mix the reaction and incubate at 37°C for 30 minutes in a thermocycler.
-
Enzyme Inactivation: Inactivate the UDG enzyme by heating the reaction at 95°C for 10 minutes.
-
Downstream Processing: The UDG-treated DNA library is now ready for the next step in your NGS library preparation workflow (e.g., adapter ligation, PCR amplification).
Protocol 2: Enzymatic Repair of T:G Mismatches using Thymine-DNA Glycosylase (TDG)
This protocol describes the use of TDG to remove thymine from T:G mismatches that result from the deamination of 5-methylcytosine.
Materials:
-
DNA sample (e.g., genomic DNA, fragmented DNA)
-
Recombinant human Thymine-DNA Glycosylase (TDG)
-
TDG reaction buffer
-
Nuclease-free water
-
Thermocycler
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, prepare the following reaction mixture on ice:
-
DNA sample: X µL (e.g., 100-500 ng)
-
10X TDG Reaction Buffer: 5 µL
-
Recombinant hTDG (e.g., 0.5 µg): Y µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
Incubation: Mix the components gently and incubate the reaction at 37°C for 60 minutes.
-
Enzyme Inactivation: Stop the reaction by heating at 65°C for 20 minutes.
-
DNA Purification: Purify the DNA using a standard DNA purification kit (e.g., column-based or magnetic beads) to remove the enzyme and buffer components. The repaired DNA is now ready for downstream applications.
Visualizations
Caption: The process of 5-methylcytosine deamination to a C-to-T mutation.
Caption: A generalized experimental workflow for bisulfite sequencing, including an optional enzymatic repair step.
Caption: The Base Excision Repair (BER) pathway for correcting T:G mismatches arising from 5mC deamination.
Technical Support Center: Accurate 5-Methylcytosine (5-mC) Quantification by LC-MS/MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the precise quantification of 5-Methylcytosine (B146107) (5-mC).
Experimental Protocol: Global 5-Methylcytosine Quantification
This protocol outlines a robust method for the global quantification of 5-mC in genomic DNA using LC-MS/MS.
1. DNA Extraction and Purification:
-
Extract genomic DNA from cells or tissues using a commercial kit or standard phenol-chloroform extraction protocol.
-
Ensure high purity of the DNA. The A260/A280 ratio should be ~1.8 and the A260/A230 ratio should be between 2.0 and 2.2.
-
Quantify the extracted DNA using a spectrophotometer or a fluorometric method.
2. Enzymatic Hydrolysis of Genomic DNA:
-
To 1 µg of DNA, add a DNA degradation enzyme mix (e.g., DNA Degradase Plus) and buffer to a final volume of 50 µL.[1]
-
Incubate the mixture at 37°C for a minimum of 2 hours to ensure complete digestion of the DNA into individual nucleosides.
-
After incubation, centrifuge the sample at high speed (e.g., >10,000 x g) for 5 minutes to pellet any undigested material or protein.
-
Carefully transfer the supernatant containing the nucleosides to a new tube for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a C18 reversed-phase column for the separation of nucleosides.[1][2]
-
The mobile phase typically consists of two solvents:
-
A gradient elution is often used to achieve optimal separation of 2'-deoxycytidine (B1670253) (dC), 5-methyl-2'-deoxycytidine (B118692) (5-mdC), and other nucleosides.[2]
-
-
Mass Spectrometry Detection:
-
Employ a tandem mass spectrometer (e.g., a triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode.[2][3]
-
Use positive electrospray ionization (ESI) as the ion source.
-
Monitor the specific precursor-to-product ion transitions for each nucleoside of interest. For example:
-
5-mdC: m/z 242.1 → 126.1
-
dC: m/z 228.1 → 112.1
-
2'-dG (as a control): m/z 268.1 → 152.1[1]
-
-
4. Data Analysis and Quantification:
-
Generate a calibration curve using standards of known concentrations of 5-mdC and dC.[1][3]
-
Plot the peak area ratio of 5-mdC to the total cytosine pool (5-mdC + dC) against the known concentrations.[3]
-
Determine the percentage of 5-mC in the experimental samples by interpolating their peak area ratios from the calibration curve.[3] The formula for calculating the percentage of 5-mC is:
-
% 5-mC = [5-mdC / (5-mdC + dC)] x 100
-
Troubleshooting Guide
Q1: What causes poor peak shapes (e.g., broadening, splitting, or tailing) in my chromatogram?
A1: Poor peak shape can be attributed to several factors:
-
Column Overload: Injecting too much sample can lead to peak broadening. Try diluting your sample.
-
Column Contamination: Buildup of contaminants on the column can distort peak shapes.[4] Flush the column or, if necessary, replace it.
-
Improper Mobile Phase: Ensure the pH of your mobile phase is appropriate for the analytes and that it is properly degassed.
-
Instrument Issues: A dirty ion source or problems with the injector can also cause poor peak shapes.[4] Regular maintenance is crucial.
Q2: My retention times are shifting between runs. What should I do?
A2: Retention time shifts can compromise the reliability of your data.[4] Consider the following:
-
System Equilibration: Ensure the LC system is fully equilibrated with the mobile phase before starting your analytical run.
-
Mobile Phase Composition: Inconsistent preparation of the mobile phase can lead to shifts. Prepare fresh mobile phase daily and use a precise method for mixing.
-
Column Temperature: Fluctuations in the column temperature can affect retention times. Use a column oven to maintain a stable temperature.
-
Pump Performance: Check for pressure fluctuations, which might indicate issues with the pump, such as air bubbles or leaks.[4]
Q3: I am experiencing low signal intensity and high background noise. How can I improve my results?
A3: To improve signal-to-noise ratio:
-
Optimize MS Parameters: Fine-tune parameters such as ion source temperature, gas flows, and collision energy to maximize the signal for your specific analytes.
-
Sample Clean-up: The presence of salts or other contaminants from the DNA extraction process can suppress ionization. Consider an additional sample clean-up step.
-
Use High-Purity Solvents: Ensure you are using LC-MS grade solvents to minimize background noise.[4]
-
Chemical Derivatization: For extremely low-abundance modifications, chemical derivatization can significantly increase detection sensitivities.[2]
Q4: My quantification results are inconsistent across replicates. What could be the cause?
A4: Inconsistent results often stem from variability in sample preparation or injection.
-
Incomplete DNA Digestion: Ensure your enzymatic hydrolysis goes to completion. You can test this by running a small portion of the digested DNA on an agarose (B213101) gel to check for any remaining high molecular weight DNA.
-
Injection Volume Precision: Verify the autosampler is functioning correctly and injecting a consistent volume for each run.
-
Internal Standards: The use of stable isotope-labeled internal standards can help correct for variations in sample preparation and instrument response.
Frequently Asked Questions (FAQs)
Q1: Why is LC-MS/MS considered a "gold standard" for quantifying 5-mC?
A1: LC-MS/MS is highly regarded due to its accuracy, sensitivity, and specificity.[5] It directly measures the nucleosides, avoiding potential biases associated with antibody-based methods or the inability of bisulfite sequencing to distinguish between 5-mC and its oxidized derivatives like 5-hydroxymethylcytosine (B124674) (5-hmC).
Q2: How much genomic DNA is typically required for an accurate measurement?
A2: Modern LC-MS/MS methods are highly sensitive. As little as 50 ng of digested genomic DNA can be sufficient to measure modifications that are present at a 0.1% level.[3]
Q3: Can I measure 5-mC and its oxidized forms (5-hmC, 5-fC, 5-caC) in the same run?
A3: Yes, LC-MS/MS methods have been developed for the simultaneous quantification of 5-mC and its oxidized derivatives.[6][7] This requires optimizing the chromatographic separation to resolve all compounds and setting up the mass spectrometer to monitor the specific MRM transitions for each modified nucleoside.
Q4: What is the purpose of using formic or acetic acid in the mobile phase?
A4: A weak acid like formic or acetic acid is added to the mobile phase to improve the ionization efficiency of the nucleosides in the positive ESI source. This leads to better signal intensity and more sensitive detection.
Q5: How can I avoid salt precipitation when changing solvents?
A5: When switching between solvents with different compositions, especially when salts are involved, salt precipitation can occur and damage the system. To prevent this, flush the entire LC system with at least five volumes of high-purity water before introducing the new mobile phase.[4]
Quantitative Data Summary
The tables below provide a summary of typical quantitative data encountered in 5-mC analysis.
Table 1: Limits of Detection (LODs) for Cytosine Modifications
| Nucleoside Derivative | Limit of Detection (fmol) | Reference |
| 5-mdC | 0.10 | [2] |
| 5-hmdC | 0.06 | [2] |
| 5-fodC | 0.11 | [2] |
| 5-cadC | 0.23 | [2] |
These values were achieved using a chemical derivatization method to enhance sensitivity.[2]
Table 2: Global DNA Modification Levels in Healthy vs. Cancerous Tissue
| Modification | Tissue Type | Mean Percentage (%) | Reference |
| 5-mC | Healthy Control (Blood) | 1.025 | [8] |
| 5-hmC | Healthy Control (Blood) | 0.023 | [8] |
| 5-caC | Healthy Control (Blood) | 0.001 | [8] |
| 5-hmC | Malignant Lung Cancer (Blood) | 0.013 | [8] |
Note the significant decrease in global 5-hmC levels in the blood of lung cancer patients compared to healthy controls.[8]
References
- 1. Quantification of Global DNA Methylation Status by LC-MS/MS [visikol.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zefsci.com [zefsci.com]
- 5. Liquid Chromatography–Mass Spectrometry Analysis of Cytosine Modifications | Springer Nature Experiments [experiments.springernature.com]
- 6. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Positive/negative ion-switching-based LC–MS/MS method for quantification of cytosine derivatives produced by the TET-family 5-methylcytosine dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of 5-methylcytosine, 5-hydroxymethylcytosine and 5-carboxylcytosine from the blood of cancer patients by an Enzyme-based Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
avoiding cross-reactivity in immunoassays for 5-Methylcytosine
Welcome to the technical support center for 5-Methylcytosine (B146107) (5-mC) immunoassays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and answer frequently asked questions related to achieving high specificity and avoiding cross-reactivity in their experiments.
Troubleshooting Guide
This guide addresses specific problems that can arise during 5-mC immunoassays, leading to inaccurate results.
High Background or Non-Specific Signal
Question: I am observing high background noise in my ELISA/Dot Blot/Immunostaining. What are the possible causes and how can I reduce it?
Answer: High background can obscure specific signals and lead to false positives. The primary causes include insufficient blocking, improper antibody concentrations, and inadequate washing.
Troubleshooting Steps:
-
Optimize Blocking Conditions:
-
Blocking Agent: If you are using milk, consider switching to Bovine Serum Albumin (BSA) or a commercially available blocking buffer, as milk can sometimes interfere with antibody binding.[1]
-
Incubation Time and Temperature: Increase the blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C).[1][2] Ensure the blocking buffer completely covers the membrane or well surface.[3]
-
-
Titrate Antibodies:
-
Primary Antibody Concentration: An overly high concentration of the primary antibody is a common cause of non-specific binding.[4][5] Perform a dilution series to determine the optimal concentration that provides the best signal-to-noise ratio.
-
Secondary Antibody: Ensure the secondary antibody is specific to the primary antibody's host species and isotype. Cross-adsorbed secondary antibodies are recommended to minimize cross-reactivity with other species' immunoglobulins.
-
-
Improve Washing Steps:
-
Washing Buffer: Use a buffer containing a detergent like Tween-20 (e.g., TBS-T or PBS-T) to help remove non-specifically bound antibodies.
-
Washing Frequency and Duration: Increase the number and duration of wash steps. For example, perform 3-4 washes of 5-10 minutes each with vigorous agitation.[1][2][3]
-
-
Check for Contamination:
-
Ensure all buffers and reagents are fresh and free from contamination.[6]
-
Weak or No Signal
Question: My assay is yielding a very weak signal or no signal at all, even for my positive controls. What should I check?
Answer: A lack of signal can be due to several factors, from improper sample preparation to inactive reagents.
Troubleshooting Steps:
-
Verify DNA Denaturation:
-
Anti-5-mC antibodies require single-stranded DNA for optimal binding.[7][8][9] Ensure your DNA denaturation step is complete. Common methods include heat (e.g., 95-98°C for 5-10 minutes) followed by rapid cooling on ice, or chemical denaturation with NaOH or HCl.[2][10][11] For immunostaining, HCl treatment is a crucial step.[12][13]
-
-
Check Antibody Activity:
-
Storage: Confirm that the primary and secondary antibodies have been stored correctly (typically at 4°C for short-term and -20°C for long-term). Avoid repeated freeze-thaw cycles.[7][8]
-
Expiration: Ensure the antibodies and other critical reagents, like the enzyme conjugate and substrate, have not expired.[6]
-
-
Confirm Sample Quality and Quantity:
-
Review the Protocol:
-
Double-check all incubation times and temperatures. Ensure that no steps were accidentally skipped.
-
Suspected Cross-Reactivity with 5-hmC
Question: I am concerned that my anti-5-mC antibody is cross-reacting with 5-hydroxymethylcytosine (B124674) (5-hmC). How can I test for and minimize this?
Answer: Cross-reactivity with 5-hmC is a valid concern due to its structural similarity to 5-mC.[14] The degree of cross-reactivity can vary significantly between different antibody clones.
Troubleshooting Steps:
-
Antibody Selection:
-
Choose a well-characterized monoclonal antibody that has been validated for high specificity against 5-mC and minimal cross-reactivity with 5-hmC.[12][15][16][17] Check the manufacturer's datasheet for specificity data. Some studies have shown that certain anti-5-mC antibodies have high selective affinity for 5-mC and do not detect 5-hmC.[16][17]
-
-
Use Proper Controls:
-
Include appropriate controls in your assay. This should include fully unmethylated DNA, fully methylated DNA (5-mC), and DNA containing only 5-hmC. These controls will allow you to assess the specificity of your antibody under your experimental conditions.
-
-
Assay Validation:
Frequently Asked Questions (FAQs)
Q1: Which anti-5-mC antibody clone is the most reliable?
A1: The mouse monoclonal antibody clone 33D3 is one of the most widely published and validated antibodies for 5-mC detection.[12][18][19][20] However, it is always crucial to check the validation data for the specific application you are using and to perform your own validation with appropriate controls.
Q2: Why is DNA denaturation necessary for 5-mC immunoassays?
A2: The methyl group on the cytosine base is located in the major groove of the DNA double helix. In double-stranded DNA, this epitope can be sterically hindered, preventing efficient antibody binding. Denaturing the DNA into single strands exposes the 5-methylcytosine, making it accessible to the antibody.[9]
Q3: Can I use the same anti-5-mC antibody for ELISA, Dot Blot, and Immunofluorescence?
A3: Not necessarily. While some antibodies are validated for multiple applications, the optimal antibody and its ideal concentration can differ between techniques.[18][21] Always refer to the manufacturer's datasheet for validated applications and recommended dilutions. An antibody that works well for a dot blot may not perform optimally in immunofluorescence due to differences in sample fixation and processing.
Q4: How can I quantify the percentage of 5-mC in my sample using an ELISA kit?
A4: To accurately quantify the percentage of 5-mC, you must generate a standard curve using controls with known percentages of methylation.[7][8] Typically, a kit will provide a fully methylated positive control and an unmethylated negative control. By mixing these in different ratios (e.g., 0%, 5%, 10%, 25%, 50%, 100% methylation), you can create a standard curve. The absorbance of your unknown samples can then be plotted against this curve to determine their 5-mC percentage.[7][8]
Q5: What are the critical differences in sample preparation for a 5-mC Dot Blot versus an ELISA?
A5: For both assays, purified and denatured DNA is required. For a Dot Blot , the denatured DNA is spotted directly onto a membrane (e.g., nitrocellulose or nylon) and immobilized, often by UV cross-linking or baking.[2][10] For an ELISA , the denatured DNA is typically coated onto a high-binding 96-well plate by incubating it in a specific coating buffer, often overnight at 4°C or for a shorter period at 37°C.[7][8]
Quantitative Data Summary
The specificity of anti-5-mC antibodies is critical for accurate results. While comprehensive, directly comparable quantitative data across all commercially available antibodies is limited, validation experiments from manufacturers and in scientific literature provide a basis for selection.
| Antibody Clone | Host | Cross-Reactivity with 5-hmC | Applications Validated |
| 33D3 | Mouse | Low to negligible cross-reactivity reported.[12] | MeDIP, IF, Dot Blot, ELISA, IHC.[12][18][19][20] |
| D3S2Z | Rabbit | High specificity for 5-mC reported.[15] | ELISA, Dot Blot, MeDIP, IF.[15] |
| A1 | Mouse | Stated to discriminate between 5-mC and cytosine. | MeDIP, IF, Dot Blot.[22] |
Note: Specificity can be lot-dependent. It is always recommended to validate each new antibody and lot in your specific application with appropriate controls.
Experimental Protocols
Protocol 1: 5-mC Dot Blot Assay
This protocol provides a method for the qualitative or semi-quantitative detection of 5-mC in DNA samples.
-
DNA Sample Preparation and Denaturation:
-
Purify genomic DNA from your samples. Ensure high purity (A260/280 ratio of ~1.8).
-
For each sample, dilute 1 µg of DNA in 0.1 M NaOH to a final volume of 100 µL.
-
Denature the DNA by incubating at 95-98°C for 10 minutes.[10]
-
Immediately transfer the tubes to an ice bath for 5 minutes to prevent re-annealing.
-
Neutralize the samples by adding an equal volume of cold 2 M ammonium (B1175870) acetate.
-
-
Membrane Spotting:
-
Carefully spot 2-5 µL of each denatured DNA sample onto a positively charged nylon or nitrocellulose membrane.
-
Also spot a dilution series of positive (methylated) and negative (unmethylated) DNA controls.
-
Allow the spots to air dry completely.
-
Immobilize the DNA by UV cross-linking or baking at 80°C for 30 minutes.[10]
-
-
Blocking and Antibody Incubation:
-
Block the membrane in 5% non-fat milk or 3% BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.[1][10]
-
Wash the membrane three times for 5 minutes each with TBS-T.[10]
-
Incubate the membrane with the primary anti-5-mC antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[10] The optimal dilution should be determined empirically.
-
-
Secondary Antibody and Detection:
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[2][10]
-
Wash the membrane four times for 10 minutes each with TBS-T.
-
Apply an ECL (Enhanced Chemiluminescence) substrate according to the manufacturer's instructions and visualize the signal using a chemiluminescence imaging system.[2]
-
Protocol 2: 5-mC DNA ELISA
This protocol allows for the quantitative measurement of global 5-mC levels.
-
DNA Coating and Denaturation:
-
Prepare DNA samples and standards (10-200 ng per well) in a coating buffer.[7][8]
-
Denature the DNA by heating at 98°C for 5 minutes, followed by immediate transfer to ice for 10 minutes.[8]
-
Add 100 µL of the denatured DNA to each well of a high-binding 96-well plate.
-
Incubate at 37°C for 1 hour or overnight at 4°C to allow the DNA to bind to the plate.[7]
-
-
Blocking:
-
Antibody Incubation:
-
Detection and Measurement:
-
Discard the secondary antibody solution and wash the wells five times with wash buffer.[23]
-
Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate to each well and incubate in the dark at room temperature for 10-30 minutes.[23]
-
Stop the reaction by adding 100 µL of stop solution (e.g., 2 N H₂SO₄).[23]
-
Read the absorbance at 450 nm using a microplate reader.[7][23]
-
Calculate the percentage of 5-mC in your samples by comparing their absorbance values to the standard curve.
-
Visualizations
Caption: Workflow for a 5-Methylcytosine (5-mC) ELISA experiment.
Caption: Logic diagram for troubleshooting common 5-mC immunoassay issues.
References
- 1. blog.benchsci.com [blog.benchsci.com]
- 2. diagenode.com [diagenode.com]
- 3. licorbio.com [licorbio.com]
- 4. aplm [aplm.kglmeridian.com]
- 5. Diagnostic Immunohistochemistry: What Can Go Wrong and How to Prevent It - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. files.zymoresearch.com [files.zymoresearch.com]
- 8. bioscience.co.uk [bioscience.co.uk]
- 9. Anti-5-methylcytosine (m5C/5mC) Antibody [engibody.com]
- 10. A 5-mC Dot Blot Assay Quantifying the DNA Methylation Level of Chondrocyte Dedifferentiation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 5-Methylcytosine (5-mC) (D3S2Z) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Examination of the specificity of DNA methylation profiling techniques towards 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Anti-5-methylcytosine (5-mC) antibody [33D3] (ab10805) | Abcam [abcam.com]
- 19. novusbio.com [novusbio.com]
- 20. biocompare.com [biocompare.com]
- 21. Anti-5-Methylcytosine Antibodies | Invitrogen [thermofisher.com]
- 22. anti-5-Methylcytosine Antibody [ABIN6971343] - Human, MeDIP, IF, DB [antibodies-online.com]
- 23. raybiotech.com [raybiotech.com]
Validation & Comparative
The Sixth Base: Unraveling the Functional Distinctions Between 5-Methylcytosine and 5-Hydroxymethylcytosine
A comprehensive guide for researchers and drug development professionals on the nuanced roles of two key epigenetic modifications.
In the intricate landscape of epigenetics, 5-methylcytosine (B146107) (5mC) has long been recognized as a critical regulator of gene expression, playing a pivotal role in development and disease. However, the discovery of 5-hydroxymethylcytosine (B124674) (5hmC), a direct oxidation product of 5mC, has added a new layer of complexity and intrigue to our understanding of DNA methylation dynamics. Once considered a mere intermediate in the demethylation pathway, 5hmC is now established as a stable epigenetic mark with distinct functional roles. This guide provides a detailed comparison of 5mC and 5hmC, summarizing key functional differences, providing experimental methodologies for their detection, and visualizing the underlying biological pathways.
Core Functional Differences: A Tale of Two Modifications
While structurally similar, 5mC and 5hmC exert markedly different effects on the genome, primarily in the context of gene regulation and cellular identity. 5mC, often referred to as the "fifth base" of DNA, is predominantly associated with transcriptional repression, particularly when located in promoter regions.[1][2] In contrast, 5hmC, the "sixth base," is generally linked to active gene expression.[3][4] This distinction arises from the different sets of proteins that recognize and bind to each modification, as well as their roles in the dynamic process of DNA demethylation.
The establishment and removal of these marks are tightly regulated by specific enzyme families. DNA methyltransferases (DNMTs) are responsible for adding the methyl group to cytosine, creating 5mC.[5][6] Conversely, the Ten-Eleven Translocation (TET) family of dioxygenases catalyzes the oxidation of 5mC to 5hmC, initiating the process of active DNA demethylation.[7][8][9] TET enzymes can further oxidize 5hmC to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC), which are then excised by the base excision repair (BER) machinery and replaced with an unmodified cytosine.[3][10]
Quantitative Comparison of 5mC and 5hmC
The relative abundance and genomic distribution of 5mC and 5hmC vary significantly across different tissues and developmental stages, reflecting their distinct biological functions. The following tables summarize key quantitative differences based on experimental data.
| Feature | 5-Methylcytosine (5mC) | 5-Hydroxymethylcytosine (5hmC) | References |
| Primary Function | Gene silencing, genomic imprinting, X-chromosome inactivation | Generally associated with active gene expression, DNA demethylation intermediate | [1][2][11],[3][4] |
| Enzymatic Regulation | Written by DNA methyltransferases (DNMTs) | Generated from 5mC by Ten-Eleven Translocation (TET) enzymes | [5][6],[7][8][9] |
| Genomic Location | Enriched in heterochromatin, promoters of inactive genes, and repetitive elements | Enriched in euchromatin, gene bodies of active genes, and enhancers | [12],[5][9][13][14][15] |
| Interaction with Proteins | Binds methyl-CpG binding domain (MBD) proteins, leading to transcriptional repression | Generally not recognized by MBD proteins, can recruit other specific binding proteins | [16] |
| Role in Cancer | Hypermethylation of tumor suppressor genes is common | Global loss of 5hmC is a hallmark of many cancers | [14][17][18][19][20] |
Table 1: General Functional Comparison of 5mC and 5hmC. This table provides a high-level overview of the key distinctions between the two epigenetic marks.
| Tissue | Relative Abundance of 5mC (% of total cytosines) | Relative Abundance of 5hmC (% of total cytosines) | References |
| Brain | ~4% | ~0.67% | [19][21] |
| Liver | ~4% | ~0.46% | [21] |
| Colon | ~4% | ~0.45% | [21] |
| Kidney | ~4% | ~0.38% | [21] |
| Lung | ~4% | ~0.14% | [21] |
| Heart | ~4% | ~0.05% | [21] |
| Breast | ~4% | ~0.05% | [21] |
| Placenta | ~4% | ~0.06% | [21] |
Table 2: Relative Abundance of 5mC and 5hmC in Various Human Tissues. This table highlights the significant variation in 5hmC levels across different tissues, with the brain showing the highest enrichment. 5mC levels are generally more stable across tissues. Data is compiled from multiple sources and represents approximate values.
Signaling and Experimental Workflows
To understand the functional interplay between 5mC and 5hmC, it is crucial to visualize the pathways that govern their dynamics and the experimental methods used to distinguish them.
Caption: The DNA methylation and active demethylation pathway.
The ability to distinguish between 5mC and 5hmC at single-base resolution is fundamental to deciphering their specific roles. Several key experimental techniques have been developed for this purpose.
Caption: Workflow for distinguishing 5mC and 5hmC.
Detailed Experimental Protocols
Accurate and reproducible data are paramount in epigenetic research. Below are detailed methodologies for the key experiments used to differentiate 5mC and 5hmC.
Whole-Genome Bisulfite Sequencing (WGBS)
WGBS is the gold standard for genome-wide methylation analysis but does not distinguish between 5mC and 5hmC.[22][11][23][24][25]
Protocol:
-
DNA Fragmentation: Genomic DNA (1-5 µg) is fragmented to a desired size range (e.g., 200-500 bp) using sonication (e.g., Covaris).[23]
-
End Repair and A-tailing: Fragmented DNA is end-repaired to create blunt ends, and a single adenine (B156593) (A) is added to the 3' ends.
-
Adapter Ligation: Methylated sequencing adapters are ligated to the A-tailed DNA fragments. The use of methylated adapters is crucial to prevent their conversion during bisulfite treatment.[23]
-
Bisulfite Conversion: The adapter-ligated DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil (B121893) (U), while 5mC and 5hmC remain as cytosine.
-
PCR Amplification: The bisulfite-converted DNA is amplified by PCR using primers that anneal to the adapter sequences. This step enriches for library fragments and incorporates the necessary sequences for sequencing.
-
Sequencing: The final library is sequenced on a next-generation sequencing platform.
-
Data Analysis: Sequencing reads are aligned to a reference genome, and the methylation status of each cytosine is determined by comparing the sequenced base to the reference.
Oxidative Bisulfite Sequencing (oxBS-Seq)
oxBS-Seq is a modification of WGBS that allows for the specific detection of 5mC by chemically oxidizing 5hmC prior to bisulfite treatment.[24][26][27][28][29][30] By comparing the results of oxBS-Seq with a parallel WGBS experiment, the levels of 5hmC can be inferred.
Protocol:
-
DNA Fragmentation, End Repair, A-tailing, and Adapter Ligation: These steps are performed as described for WGBS.
-
Oxidation: The adapter-ligated DNA is treated with an oxidizing agent, typically potassium perruthenate (KRuO₄), which specifically converts 5hmC to 5-formylcytosine (5fC).[26][27] 5mC remains unmodified.
-
Bisulfite Conversion: The oxidized DNA is then subjected to sodium bisulfite treatment. During this step, unmethylated cytosines and 5fC are converted to uracil, while 5mC remains as cytosine.[19][30]
-
PCR Amplification, Sequencing, and Data Analysis: These steps are performed as described for WGBS. The resulting data provides a direct measurement of 5mC levels. The level of 5hmC at a given site is calculated by subtracting the 5mC level (from oxBS-Seq) from the total modified cytosine level (from WGBS).[30]
TET-Assisted Bisulfite Sequencing (TAB-Seq)
TAB-Seq provides a direct, positive readout of 5hmC at single-base resolution.[7][16][31][32][33]
Protocol:
-
DNA Fragmentation, End Repair, A-tailing, and Adapter Ligation: These steps are performed as described for WGBS.
-
Glucosylation of 5hmC: The DNA is treated with β-glucosyltransferase (β-GT), which transfers a glucose moiety to the hydroxyl group of 5hmC, forming 5-glucosyl-hydroxymethylcytosine (5ghmC). This modification protects 5hmC from subsequent oxidation.[16]
-
TET Enzyme Oxidation of 5mC: The DNA is then treated with a TET enzyme (e.g., recombinant mouse Tet1), which oxidizes 5mC to 5-carboxylcytosine (5caC). The protected 5ghmC is not affected by this oxidation.[16]
-
Bisulfite Conversion: The treated DNA is subjected to sodium bisulfite treatment. During this step, unmethylated cytosines and 5caC are converted to uracil, while the protected 5ghmC remains as cytosine.[16]
-
PCR Amplification, Sequencing, and Data Analysis: These steps are performed as described for WGBS. In the final sequencing data, cytosines that were originally 5hmC will be read as cytosine, while unmethylated cytosines and 5mC will be read as thymine.
Conclusion
The distinction between 5-methylcytosine and 5-hydroxymethylcytosine is not merely academic; it represents a fundamental aspect of epigenetic regulation with profound implications for cellular function, development, and disease. While 5mC is a well-established mark of gene silencing, 5hmC emerges as a dynamic player associated with active transcription and a key intermediate in the pathway of DNA demethylation. The continued application of advanced sequencing methodologies will undoubtedly further illuminate the distinct and synergistic roles of these two crucial epigenetic modifications, paving the way for novel diagnostic and therapeutic strategies in a wide range of human diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. biomodal.com [biomodal.com]
- 4. researchgate.net [researchgate.net]
- 5. Correlated 5-Hydroxymethylcytosine (5hmC) and Gene Expression Profiles Underpin Gene and Organ-Specific Epigenetic Regulation in Adult Mouse Brain and Liver | PLOS One [journals.plos.org]
- 6. forum.graphviz.org [forum.graphviz.org]
- 7. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epigenetics of autoimmune disorders - Wikipedia [en.wikipedia.org]
- 9. New guidelines for DNA methylome studies regarding 5-hydroxymethylcytosine for understanding transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Whole-Genome Bisulfite Sequencing (WGBS) Protocol - CD Genomics [cd-genomics.com]
- 12. Association of 5-hydroxymethylation and 5-methylation of DNA cytosine with tissue-specific gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genome-wide Regulation of 5hmC, 5mC and Gene Expression by Tet1 Hydroxylase in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | New Insights into 5hmC DNA Modification: Generation, Distribution and Function [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Tet-assisted bisulfite sequencing of 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of 5-methylcytosine, 5-hydroxymethylcytosine and 5-carboxylcytosine from the blood of cancer patients by an Enzyme-based Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. raw.githubusercontent.com [raw.githubusercontent.com]
- 19. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DOT Language | Graphviz [graphviz.org]
- 21. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. support.illumina.com [support.illumina.com]
- 23. lfz100.ust.hk [lfz100.ust.hk]
- 24. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. What are the basic steps of whole genome bisulfite sequencing (WGBS)? | AAT Bioquest [aatbio.com]
- 26. Oxidative Bisulfite Sequencing: An Experimental and Computational Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. oxBS-Seq, An Epigenetic Sequencing Method for Distinguishing 5mC and 5mhC - CD Genomics [cd-genomics.com]
- 29. api-prod.shop.tecan.com [api-prod.shop.tecan.com]
- 30. Oxidative bisulfite sequencing of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Tet-Assisted Bisulfite Sequencing (TAB-seq). | Semantic Scholar [semanticscholar.org]
- 32. epigenie.com [epigenie.com]
- 33. Tet-Assisted Bisulfite Sequencing Service, DNA Hydroxymethylation Analysis - CD BioSciences [epigenhub.com]
A Researcher's Guide to Distinguishing 5-Methylcytosine and 5-Hydroxymethylcytosine in Sequencing Data
An objective comparison of current methodologies for the differential analysis of two critical epigenetic marks.
In the landscape of epigenetic research, the precise detection and quantification of DNA modifications are paramount to understanding their roles in gene regulation, development, and disease. While 5-methylcytosine (B146107) (5mC) has long been studied as a primary epigenetic mark, the discovery of 5-hydroxymethylcytosine (B124674) (5hmC) has added a new layer of complexity. Standard bisulfite sequencing, the historical gold standard for DNA methylation analysis, is unable to distinguish between these two functionally distinct modifications.[1][2] This guide provides a comprehensive comparison of the leading methodologies designed to differentiate 5mC and 5hmC in sequencing data, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate technique for their experimental goals.
At a Glance: Comparison of Key Sequencing Methodologies
The choice of method for distinguishing 5mC and 5hmC depends on a variety of factors, including the required resolution, the amount of starting material, and the specific biological question being addressed. Below is a summary of the key performance characteristics of the most widely used techniques.
| Method | Principle | Resolution | DNA Input | Advantages | Disadvantages |
| oxBS-Seq | Chemical oxidation of 5hmC followed by bisulfite conversion. 5hmC is read as T, 5mC as C. | Single-base | 100 ng - 1 µg | Provides a direct readout of 5mC. | Requires two parallel experiments (BS-Seq and oxBS-Seq) and subtraction analysis, which can compound errors. Harsh bisulfite treatment leads to significant DNA degradation (up to 99.5%).[3][4] |
| TAB-Seq | Enzymatic protection of 5hmC and TET-mediated oxidation of 5mC to 5caC, followed by bisulfite conversion. 5hmC is read as C, 5mC as T. | Single-base | 100 ng - 1 µg | Directly measures 5hmC, avoiding subtraction-based inference. | Relies on the efficiency of the TET enzyme, which can be incomplete and costly.[5][6] Also involves DNA-damaging bisulfite treatment. |
| TAPS/TAPSβ | TET-mediated oxidation of 5mC and 5hmC to 5caC, followed by chemical reduction to DHU. DHU is read as T. TAPSβ protects 5hmC. | Single-base | 10 ng - 100 ng | Bisulfite-free method that avoids harsh chemical treatment, resulting in less DNA degradation and higher quality sequencing libraries.[7][8] | TAPS itself does not distinguish 5mC and 5hmC; requires a parallel TAPSβ experiment for differential analysis. |
| 5hmC-Seal | Chemical labeling of 5hmC with a biotin (B1667282) tag for affinity enrichment and sequencing. | ~100-200 bp (enrichment-based) | As low as 5 ng | Highly sensitive and specific for 5hmC-containing regions. Good for low-input samples.[9][10] | Does not provide single-base resolution. Provides information on regional enrichment rather than precise base-level modifications. |
Delving Deeper: Methodologies and Experimental Insights
A thorough understanding of the underlying principles and experimental workflows is crucial for selecting and implementing the right technique.
The Challenge: Identical Reads in Standard Bisulfite Sequencing
Conventional bisulfite sequencing involves treating DNA with sodium bisulfite, which deaminates unmethylated cytosine (C) to uracil (B121893) (U), while 5mC and 5hmC remain unchanged. During subsequent PCR amplification, uracil is read as thymine (B56734) (T). Consequently, both 5mC and 5hmC are read as cytosine, making them indistinguishable.[1][2]
Caption: Standard bisulfite sequencing workflow.
Oxidative Bisulfite Sequencing (oxBS-Seq)
OxBS-Seq was one of the first methods developed to overcome the limitations of standard bisulfite sequencing.[11][12] It introduces a chemical oxidation step prior to bisulfite treatment. This oxidation step, typically using potassium perruthenate (KRuO₄), converts 5hmC to 5-formylcytosine (B1664653) (5fC).[13] Unlike 5hmC, 5fC is susceptible to deamination by bisulfite, resulting in its conversion to uracil. Therefore, in an oxBS-Seq experiment, both unmodified cytosine and 5hmC are read as thymine, while only 5mC is read as cytosine. By comparing the results of a standard BS-Seq experiment (which measures 5mC + 5hmC) with an oxBS-Seq experiment (which measures only 5mC) on the same sample, the levels of 5hmC can be inferred at single-base resolution.[11][14]
Caption: Oxidative Bisulfite Sequencing (oxBS-Seq) workflow.
TET-Assisted Bisulfite Sequencing (TAB-Seq)
TAB-Seq offers a method for the direct detection of 5hmC.[5][15] This technique employs an enzymatic approach. First, the 5hmC residues in the DNA are protected by glycosylation using a β-glucosyltransferase (βGT). Following this protection step, the Ten-Eleven Translocation (TET) enzyme is used to oxidize 5mC to 5-carboxylcytosine (5caC). Subsequent bisulfite treatment converts unmodified cytosine and 5caC to uracil, while the protected glycosylated 5hmC remains as cytosine. This allows for the direct identification of 5hmC sites at single-base resolution.[2][15]
Caption: TET-Assisted Bisulfite Sequencing (TAB-Seq) workflow.
TET-Assisted Pyridine (B92270) Borane Sequencing (TAPS)
TAPS is a more recent, bisulfite-free method that circumvents the harsh chemical treatment that causes DNA degradation.[7][8] In TAPS, the TET enzyme is used to oxidize both 5mC and 5hmC to 5caC. Subsequently, a chemical reducing agent, pyridine borane, converts 5caC to dihydrouracil (B119008) (DHU), which is then read as thymine during PCR. Unmodified cytosine is not affected by this process. To specifically identify 5mC, a variation called TAPSβ is used. In TAPSβ, 5hmC is first protected by glycosylation, preventing its oxidation by the TET enzyme. Therefore, in a TAPSβ experiment, only 5mC is converted to thymine. By comparing the results of TAPS (detecting 5mC + 5hmC) and TAPSβ (detecting only 5mC), both modifications can be distinguished at single-base resolution.[16]
Caption: TET-Assisted Pyridine Borane Sequencing (TAPS) workflow.
Affinity-Based Enrichment: 5hmC-Seal
Affinity-based methods, such as 5hmC-Seal, offer a sensitive approach for enriching DNA fragments containing 5hmC.[9][10] This method involves the selective chemical labeling of 5hmC with a biotin tag. The biotinylated DNA fragments can then be captured using streptavidin-coated beads. The enriched DNA is subsequently sequenced, providing a genome-wide profile of 5hmC-rich regions. While this method is highly sensitive and suitable for low-input DNA, it does not provide single-base resolution.[9][10]
References
- 1. Tet-Assisted Bisulfite Sequencing (TAB-seq) | Springer Nature Experiments [experiments.springernature.com]
- 2. Tet-Assisted Bisulfite Sequencing (TAB-seq). | Semantic Scholar [semanticscholar.org]
- 3. oxBS-Seq, An Epigenetic Sequencing Method for Distinguishing 5mC and 5mhC - CD Genomics [cd-genomics.com]
- 4. Single base resolution analysis of 5-methylcytosine and 5-hydroxymethylcytosine by RRBS and TAB-RRBS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epigenie.com [epigenie.com]
- 6. epigenie.com [epigenie.com]
- 7. 5mC and 5hmC methylation sequencing: the power of 6-base sequencing in a multiomic era - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Highly Sensitive and Robust Method for Genome-wide 5hmC Profiling of Rare Cell Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5hmC Selective Chemical Labelling Sequencing (5hmC–Seal Seq) Service - CD Genomics [cd-genomics.com]
- 11. Oxidative bisulfite sequencing of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxidative bisulfite sequencing of 5-methylcytosine and 5-hydroxymethylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxidative Bisulfite Sequencing: An Experimental and Computational Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective Chemical Labeling and Sequencing of 5-Hydroxymethylcytosine in DNA at Single-Base Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Subtraction-free and bisulfite-free specific sequencing of 5-methylcytosine and its oxidized derivatives at base resolution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Methylcytosine and 5-Hydroxymethylcytosine Abundance in Human Tissues
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 5-Methylcytosine (5mC) and 5-Hydroxymethylcytosine (B124674) (5hmC) Levels Across Various Human Tissues, Supported by Experimental Data and Detailed Methodologies.
This guide provides a comprehensive overview of the relative abundance of two key epigenetic modifications, 5-Methylcytosine (5mC) and its oxidized derivative, 5-Hydroxymethylcytosine (5hmC), in a range of human tissues. Understanding the tissue-specific distribution of these marks is crucial for research into development, disease pathogenesis, and the design of novel therapeutic strategies.
Executive Summary
5-Methylcytosine (5mC) is a well-established epigenetic mark primarily associated with gene silencing. Its oxidized form, 5-hydroxymethylcytosine (5hmC), is now recognized not only as an intermediate in DNA demethylation but also as a stable epigenetic mark with its own distinct regulatory functions, often linked to active gene expression. Global levels of 5mC are relatively stable across different somatic tissues. In stark contrast, the abundance of 5hmC is highly variable, with the brain exhibiting significantly higher levels compared to other organs. This differential distribution points to specialized roles for 5hmC in tissues with high transcriptional activity and complex gene regulation, such as the central nervous system.
Data Presentation: Quantitative Comparison of 5mC and 5hmC
The following table summarizes the global levels of 5mC and 5hmC in various human tissues as a percentage of total cytosines. The data is compiled from studies utilizing highly sensitive techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and immunoassays.
| Tissue | % 5mC of Total Cytosines | % 5hmC of Total Cytosines | Reference |
| Brain (Cerebral Cortex) | ~0.9% - 1.0% | ~0.67% | [1] |
| Liver | ~1.5% | ~0.46% | [1] |
| Kidney | Not Reported | ~0.38% | [1] |
| Colon | ~1.5% | ~0.45% | [1] |
| Rectum | Not Reported | ~0.57% | [1] |
| Lung | ~0.6% | ~0.14% - 0.18% | [1] |
| Heart | Not Reported | ~0.05% | [1] |
| Breast | Not Reported | ~0.05% | [1] |
| Placenta | ~0.6% | ~0.06% | [1] |
| Fetal Liver | 4.2% | < 0.125% | |
| Adult Liver | 5.3% | 0.62% |
Note: The presented values are approximations compiled from different studies and may vary depending on the specific quantification method, the region of the tissue analyzed, and individual donor characteristics.
Experimental Protocols
Accurate quantification of 5mC and 5hmC is fundamental to understanding their biological roles. Below are detailed methodologies for two widely used techniques.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the accurate and sensitive quantification of global 5mC and 5hmC levels due to its high specificity and ability to detect low-abundance modifications.[2][3]
a) DNA Extraction and Hydrolysis:
-
Genomic DNA is extracted from tissues using standard protocols (e.g., phenol-chloroform extraction or commercial kits).
-
The purified DNA is quantified, and its purity is assessed (A260/A280 ratio).
-
A known amount of genomic DNA (typically 50-100 ng) is enzymatically hydrolyzed to individual nucleosides.[4] This is often achieved using a cocktail of enzymes such as DNA degradase plus, which contains DNase I, snake venom phosphodiesterase, and alkaline phosphatase.[2][4]
-
To ensure accurate quantification, stable isotope-labeled internal standards for 5mC and 5hmC are added to the DNA sample before hydrolysis.
b) Chromatographic Separation:
-
The hydrolyzed nucleosides are separated using high-performance liquid chromatography (HPLC).
-
A C18 reverse-phase column is commonly used for separation.[4]
-
The mobile phase typically consists of a gradient of two solvents, such as water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile (B52724) or methanol.
c) Mass Spectrometry Detection and Quantification:
-
The separated nucleosides are introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[2]
-
Specific precursor-to-product ion transitions for deoxycytidine (dC), 5-methyldeoxycytidine (5mdC), and 5-hydroxymethyldeoxycytidine (5hmdC), as well as their corresponding internal standards, are monitored.
-
The abundance of each nucleoside is determined by integrating the area under the peak in the chromatogram.
-
The percentage of 5mC and 5hmC is calculated as the ratio of the peak area of 5mdC or 5hmdC to the total peak area of all cytosine species (dC + 5mdC + 5hmdC), corrected using the internal standards.
Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA-based methods offer a high-throughput and cost-effective alternative for quantifying global 5mC and 5hmC levels, relying on the high specificity of antibodies against these modifications.[5][6][7]
a) DNA Coating:
-
Genomic DNA samples are denatured to single strands by heating.[7]
-
A specific amount of denatured DNA (e.g., 100 ng) is added to each well of a microplate that has been pre-treated to have a high affinity for DNA.[8]
-
The plate is incubated to allow the DNA to bind to the well surface.
b) Immunodetection:
-
After washing to remove unbound DNA, a primary antibody specific for either 5mC or 5hmC is added to the wells.
-
The plate is incubated to allow the antibody to bind to its target modification on the immobilized DNA.
-
Unbound primary antibody is washed away.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) and directed against the primary antibody is added.
-
The plate is incubated, and excess secondary antibody is washed off.
c) Signal Development and Quantification:
-
A colorimetric substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.[6]
-
The reaction is stopped after a specific time, and the absorbance in each well is measured using a microplate reader.
-
A standard curve is generated using control DNA with known percentages of 5mC or 5hmC.
-
The percentage of 5mC or 5hmC in the experimental samples is determined by interpolating their absorbance values on the standard curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway for the generation of 5hmC from 5mC and a general workflow for its quantification.
Caption: Enzymatic conversion of 5-Methylcytosine to its oxidized derivatives by TET enzymes.
Caption: General experimental workflow for quantifying 5mC and 5hmC in tissues.
References
- 1. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantification of Global DNA Methylation Status by LC-MS/MS [visikol.com]
- 5. ELISA-Based Quantitation of Global 5hmC Levels | Springer Nature Experiments [experiments.springernature.com]
- 6. youtube.com [youtube.com]
- 7. bioscience.co.uk [bioscience.co.uk]
- 8. MethylFlash Global DNA Hydroxymethylation (5-hmC) ELISA Easy Kit (Colorimetric) | EpigenTek [epigentek.com]
A Researcher's Guide to Validating 5-Methylcytosine (5mC) Antibody Specificity
For researchers in epigenetics and drug development, the accurate detection of 5-methylcytosine (B146107) (5mC) is paramount. The specificity of the primary antibody used in immunoassays is a critical determinant of data quality and reliability. This guide provides a comparative overview of commonly used methods to validate 5mC antibody specificity, supported by experimental protocols and data.
Key Validation Methods for 5mC Antibody Specificity
The specificity of a 5mC antibody is its ability to bind exclusively to 5mC without cross-reacting with other DNA modifications, most notably cytosine (C) and 5-hydroxymethylcytosine (B124674) (5hmC). Several experimental techniques are employed to verify this specificity.
Dot Blot Analysis: This is a straightforward and widely used method to assess antibody specificity. It involves spotting known amounts of DNA containing different modifications (unmethylated, 5mC, 5hmC, etc.) onto a membrane and then probing with the 5mC antibody. A specific antibody should only generate a signal from the 5mC-containing spot.
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA offers a more quantitative assessment of antibody specificity. Wells of a microplate are coated with DNA containing specific modifications. The antibody is then added, and its binding is detected using a secondary antibody conjugated to an enzyme that produces a measurable colorimetric or fluorescent signal. This allows for the quantification of the antibody's affinity for 5mC versus other modifications.
Methylated DNA Immunoprecipitation followed by Sequencing (MeDIP-seq): This powerful genome-wide technique not only assesses antibody specificity but also its performance in a more biologically relevant context. DNA is fragmented and then immunoprecipitated using the 5mC antibody. The enriched DNA is then sequenced. A highly specific antibody will enrich for DNA regions known to be methylated, and the sequencing data can be analyzed to confirm the enrichment of 5mC-containing sequences.[1][2][3][4] The resolution of MeDIP-seq is typically around 150 base pairs.[3]
Immunofluorescence (IF): This cell-based imaging technique can provide qualitative validation of a 5mC antibody. Cells are fixed, permeabilized, and then stained with the antibody. A specific antibody will produce a nuclear staining pattern consistent with the known distribution of 5mC in the genome.
Performance Comparison of Select 5-Methylcytosine Antibodies
The following table summarizes publicly available information and experimental data on the specificity of several commercially available 5-methylcytosine antibodies. It is important to note that direct head-to-head comparative studies are limited, and performance can vary based on experimental conditions.
| Antibody (Clone) | Supplier | Host | Validated Applications | Specificity Data Summary |
| 33D3 | Abcam (ab10805) | Mouse | DB, ELISA, IF, IHC, IP, MeDIP | High affinity for 5mC with minimal cross-reactivity to cytosine and 5hmC observed in immunoprecipitation assays.[5][6] |
| RM231 | RevMAb | Rabbit | ELISA, FCM, ICC, IHC, DB, MeDIP | Product information indicates high specificity for 5mC. |
| D3S2Z | Cell Signaling Technology (#28692) | Rabbit | DB, IF | Validated by ELISA, dot blot, and MeDIP to be highly specific for 5-methylcytosine.[7] |
| 7D21 | Zymo Research (A3001) | Mouse | DB, MeDIP | A user review with dot blot data showed high specificity for 5mC with no cross-reactivity to 5hmC, 5fC, 5caC, or 6mA.[8] |
Experimental Workflows and Protocols
To ensure robust and reproducible validation of 5mC antibody specificity, it is crucial to follow standardized protocols. Below are detailed methodologies for key experiments.
Dot Blot Assay for 5mC Antibody Specificity
This protocol is adapted from various sources to provide a general workflow for assessing antibody specificity against different DNA modifications.
Protocol Details:
-
DNA Preparation: Prepare solutions of control DNA containing only cytosine (C), 5-methylcytosine (5mC), or 5-hydroxymethylcytosine (5hmC).
-
Denaturation: Denature the DNA samples by heating at 95-100°C for 10 minutes, followed by immediate cooling on ice.
-
Spotting: Spot 1-2 µL of each denatured DNA sample onto a positively charged nylon or nitrocellulose membrane. Allow the spots to air dry.
-
Cross-linking: UV cross-link the DNA to the membrane according to the manufacturer's instructions for the cross-linker.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Primary Antibody Incubation: Incubate the membrane with the 5mC primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using a chemiluminescence imaging system.
Methylated DNA Immunoprecipitation (MeDIP) Workflow
This protocol outlines the key steps for performing MeDIP to enrich for methylated DNA fragments.
Protocol Details:
-
Genomic DNA Extraction and Fragmentation: Isolate high-quality genomic DNA and fragment it to a desired size range (typically 200-800 bp) using sonication or enzymatic digestion.
-
Denaturation: Denature the fragmented DNA by heating at 95°C for 10 minutes and then rapidly cooling on ice.
-
Immunoprecipitation: Incubate the denatured DNA with the 5mC antibody overnight at 4°C on a rotator.
-
Immune Complex Capture: Add Protein A/G magnetic beads to the DNA-antibody mixture and incubate for at least 2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the magnetic beads using a magnetic stand and wash them multiple times with wash buffers of increasing stringency to remove non-specifically bound DNA.
-
Elution: Elute the enriched DNA from the beads using an elution buffer.
-
Protein Digestion and DNA Purification: Treat the eluted DNA with Proteinase K to degrade the antibody and then purify the DNA using a standard DNA purification kit or phenol-chloroform extraction.
-
Downstream Analysis: The enriched DNA can be analyzed by qPCR using primers for known methylated and unmethylated regions to validate enrichment, or it can be used to prepare a library for next-generation sequencing (MeDIP-seq).
Logical Framework for Antibody Validation
The validation of a 5mC antibody should follow a logical progression from basic specificity checks to more complex functional assessments.
This structured approach ensures that an antibody is thoroughly vetted for specificity and performance before being used in extensive and costly downstream experiments. By employing these validation strategies, researchers can have greater confidence in the accuracy and reliability of their DNA methylation data.
References
- 1. Genome-Wide Mapping of DNA Methylation 5mC by Methylated DNA Immunoprecipitation (MeDIP)-Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq) - CD Genomics [cd-genomics.com]
- 3. MeDIP-Seq/DIP-Seq [illumina.com]
- 4. MeDIP‑Seq / hMeDIP‑Seq - CD Genomics [cd-genomics.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Examination of the specificity of DNA methylation profiling techniques towards 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Methylcytosine (5-mC) (D3S2Z) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. biocompare.com [biocompare.com]
Navigating the Post-Bisulfite Era: A Guide to Advanced 5-Methylcytosine Analysis
For decades, bisulfite sequencing has been the cornerstone of DNA methylation analysis, providing invaluable insights into the epigenetic regulation of genes. However, the harsh chemical treatment inherent in this method, which leads to DNA degradation and biased results, has prompted the development of gentler and more accurate alternatives. This guide provides a comprehensive comparison of the leading alternatives to bisulfite sequencing for the analysis of 5-methylcytosine (B146107) (5mC), offering researchers, scientists, and drug development professionals a clear overview of the current landscape.
The Limitations of a Gold Standard: Why Move Beyond Bisulfite?
While groundbreaking, bisulfite sequencing is not without its drawbacks. The sodium bisulfite treatment is harsh on DNA, causing significant fragmentation and degradation.[1][2] This is particularly problematic for samples with low DNA input, such as circulating cell-free DNA (cfDNA) and formalin-fixed paraffin-embedded (FFPE) tissues.[3] The treatment can also lead to biased data due to incomplete conversion of unmethylated cytosines and the over-representation of GC-rich regions.[3] Furthermore, standard bisulfite sequencing cannot distinguish between 5-methylcytosine (5mC) and its oxidized derivative, 5-hydroxymethylcytosine (B124674) (5hmC), which have distinct biological roles.[4][5]
The Rise of Enzymatic and Chemical Alternatives
In recent years, several innovative methods have emerged to address the shortcomings of bisulfite sequencing. These approaches, primarily enzymatic or involving milder chemical reactions, offer improved data quality, higher sensitivity, and the ability to analyze a wider range of sample types. The most prominent alternatives include Enzymatic Methyl-seq (EM-seq), TET-assisted pyridine (B92270) borane (B79455) sequencing (TAPS), and APOBEC-coupled epigenetic sequencing (ACE-seq). Additionally, long-read sequencing technologies are showing promise for the direct detection of DNA modifications.
Head-to-Head Comparison: Performance Metrics
The choice of a 5mC analysis method depends on various factors, including the research question, sample type, and available resources. The following table summarizes key performance metrics for the leading alternatives, providing a quantitative basis for comparison.
| Performance Metric | Bisulfite Sequencing (BS-seq) | Enzymatic Methyl-seq (EM-seq) | TET-assisted Pyridine Borane Sequencing (TAPS) | APOBEC-coupled Epigenetic Sequencing (ACE-seq) | Long-Read Sequencing (PacBio/Nanopore) |
| DNA Input | High (µg range)[6] | Low (as little as 10 ng)[7] | Low (effective at very low concentrations)[8] | Very Low (at least 1000-fold less than conventional methods)[9][10] | Variable, can be low |
| DNA Damage | High, significant fragmentation[1][2] | Minimal, preserves DNA integrity[1][11] | Minimal, mild reaction[8][12] | Non-destructive[9] | None (direct detection) |
| Library Yield | Lower, especially with low-input DNA | Significantly higher[13] | High | High | Not applicable (no library conversion) |
| Library Complexity | Lower, higher duplicate rates | Higher, fewer duplicate reads | High | High | High |
| GC Bias | Prone to bias | More uniform GC coverage[7] | Reduced bias | Reduced bias | Low bias |
| Distinguishes 5mC/5hmC | No (detects both as 'methylated')[4][5] | No (in standard protocol)[11] | Yes (with TAPSβ variant)[14][15] | Yes (specifically detects 5hmC)[9][16] | Yes (in development)[17] |
| Readout | C to T conversion of unmethylated C | C to T conversion of unmethylated C[11] | C to T conversion of methylated C[14][18] | C to T conversion of C and 5mC[9] | Direct detection of modified bases |
Visualizing the Workflows
To better understand the principles behind these methods, the following diagrams illustrate their experimental workflows.
Detailed Methodologies: A Look Under the Hood
For researchers looking to adopt these advanced techniques, understanding the experimental protocols is crucial. Here, we provide a detailed overview of the key steps for each method.
Enzymatic Methyl-seq (EM-seq) Protocol
EM-seq offers a gentle, enzymatic alternative to bisulfite conversion for the detection of 5mC and 5hmC.[7][19] The workflow involves two main enzymatic steps:
-
Protection of 5mC and 5hmC: The enzyme TET2 (Tet Methylcytosine Dioxygenase 2), in the presence of an oxidation enhancer, converts 5mC to 5-carboxylcytosine (5caC) and 5hmC to 5-glucosyl-hydroxymethylcytosine (5ghmC).[20] These modified bases are protected from subsequent deamination.
-
Deamination of Unmodified Cytosines: The enzyme APOBEC3A (Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-like 3A) is then used to deaminate the unprotected cytosine residues, converting them to uracil (B121893).[2][11]
-
PCR Amplification and Sequencing: During PCR, the uracil bases are read as thymine (B56734), while the protected 5mC and 5hmC are read as cytosine. The resulting library is then sequenced.
TET-assisted Pyridine Borane Sequencing (TAPS) Protocol
TAPS is a bisulfite-free method that directly converts methylated cytosines to a base that is read as thymine during sequencing.[12][14] The key steps are:
-
TET Oxidation: The TET enzyme oxidizes both 5mC and 5hmC to 5-carboxylcytosine (5caC).[14] Unmodified cytosines are not affected.
-
Pyridine Borane Reduction: The 5caC is then reduced to dihydrouracil (B119008) (DHU) using pyridine borane.[15]
-
PCR Amplification and Sequencing: In the subsequent PCR amplification, DHU is read as thymine.[8] By comparing the sequenced data to the reference genome, the original methylated positions can be identified.
-
TAPSβ for 5hmC Detection: A variation called TAPSβ allows for the specific detection of 5hmC.[14] In this protocol, 5hmC is first protected by glucosylation using β-glucosyltransferase (β-GT). This prevents the TET enzyme from oxidizing 5hmC, while 5mC is still converted to 5caC and subsequently to DHU.
APOBEC-coupled Epigenetic Sequencing (ACE-seq) Protocol
ACE-seq is a highly sensitive method designed for the specific, single-base resolution detection of 5hmC.[9][10][16] The protocol involves:
-
Glucosylation of 5hmC: The enzyme T4 β-glucosyltransferase (T4-BGT) attaches a glucose moiety to 5hmC, protecting it from deamination.[20]
-
APOBEC3A Deamination: The APOBEC3A enzyme is used to deaminate both cytosine and 5mC to uracil.[9] The protected 5hmC remains unchanged.
-
PCR Amplification and Sequencing: During PCR, uracil is read as thymine, while the protected 5hmC is read as cytosine, allowing for the specific identification of 5hmC sites.
The Future is Direct: Long-Read Sequencing
Long-read sequencing technologies, such as those from Pacific Biosciences (PacBio) and Oxford Nanopore Technologies (ONT), offer a paradigm shift in methylation analysis.[17][21] These methods can directly detect modified bases as the DNA passes through a nanopore or during the sequencing-by-synthesis process, eliminating the need for chemical or enzymatic conversion.[22] While still an evolving field, direct detection holds the promise of providing a more complete and unbiased view of the epigenome, including the simultaneous detection of multiple types of modifications.[17]
Conclusion: Choosing the Right Tool for the Job
The field of DNA methylation analysis is rapidly advancing beyond the limitations of bisulfite sequencing. Enzymatic and milder chemical methods like EM-seq and TAPS offer significant improvements in data quality and are compatible with a wider range of sample types, making them powerful tools for both basic research and clinical applications. For researchers specifically interested in 5hmC, ACE-seq provides a highly sensitive and specific solution. Looking ahead, the direct detection capabilities of long-read sequencing are poised to revolutionize our understanding of the epigenome. By carefully considering the experimental goals, sample constraints, and desired resolution, researchers can now choose from a sophisticated toolkit of methods to unravel the complexities of DNA methylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Treat Your Sample Gently - Enzymatic Methyl-Sequencing vs. Bisulfite Methyl-Sequencing [cegat.com]
- 3. biorxiv.org [biorxiv.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Choosing the Appropriate DNA Methylation Sequencing Technology - CD Genomics [cd-genomics.com]
- 7. neb.com [neb.com]
- 8. Epigenetic sequencing using TAPS — OxCODE [oxcode.ox.ac.uk]
- 9. Nondestructive, base-resolution sequencing of 5-hydroxymethylcytosine using a DNA deaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enzymatic methyl-seq - Wikipedia [en.wikipedia.org]
- 12. communities.springernature.com [communities.springernature.com]
- 13. Comprehensive comparison of enzymatic and bisulfite DNA methylation analysis in clinically relevant samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TET-assisted pyridine borane sequencing - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Bisulfite-Free Sequencing of 5-Hydroxymethylcytosine with APOBEC-Coupled Epigenetic Sequencing (ACE-Seq) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Latest techniques to study DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Using TAPS Support [support.illumina.com]
- 19. neb.com [neb.com]
- 20. neb.com [neb.com]
- 21. Comparison of the Nanopore and PacBio sequencing technologies for DNA 5-methylcytosine detection | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 22. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Validating 5-Methylcytosine Data from Diverse Detection Methods
For researchers, scientists, and drug development professionals navigating the complex landscape of DNA methylation analysis, selecting and validating the right 5-methylcytosine (B146107) (5mC) detection method is a critical step. This guide provides an objective comparison of the leading 5mC detection technologies, supported by experimental data and detailed protocols to facilitate informed decision-making and robust experimental design.
The study of 5mC, a key epigenetic modification, is fundamental to understanding gene regulation, cellular differentiation, and the pathogenesis of numerous diseases. A variety of techniques are available to map the locations of 5mC across the genome, each with inherent strengths and weaknesses. Cross-validation of data obtained from different methods is often necessary to ensure the accuracy and reliability of findings. This guide explores the principles, performance metrics, and protocols of the most widely used 5mC detection methods.
Overview of 5-Methylcytosine Detection Methods
The primary methods for genome-wide 5mC analysis can be broadly categorized into three groups: bisulfite conversion-based methods, affinity enrichment-based methods, and enzymatic digestion-based methods. More recently, third-generation sequencing technologies have emerged that allow for the direct detection of base modifications.
-
Whole-Genome Bisulfite Sequencing (WGBS): Considered the "gold standard," WGBS provides single-base resolution of 5mC across the entire genome.[1][2] The process involves treating genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[3][4] Subsequent sequencing reveals the methylation status of virtually every cytosine.
-
Reduced Representation Bisulfite Sequencing (RRBS): This is a cost-effective alternative to WGBS that enriches for CpG-rich regions, such as promoters and CpG islands, by using a methylation-insensitive restriction enzyme (e.g., MspI) to digest the genome before bisulfite treatment.[5][6][7] While it reduces sequencing costs, it provides information for only a fraction of the genome.[2]
-
Methylated DNA Immunoprecipitation Sequencing (MeDIP-Seq): This technique utilizes an antibody that specifically binds to 5mC to immunoprecipitate and enrich for methylated DNA fragments.[8][9][10] These enriched fragments are then sequenced. MeDIP-seq is a cost-effective method for assessing genome-wide methylation patterns but offers lower resolution (typically 150-200 bp) and can be influenced by CpG density.[2][5]
-
Methylation-Sensitive Restriction Enzyme Sequencing (MRE-Seq): This method employs methylation-sensitive restriction enzymes that cleave unmethylated CpG sites, leaving methylated regions intact.[11][12] The resulting fragments, representing unmethylated portions of the genome, are then sequenced.[13] MRE-seq is often used in conjunction with MeDIP-seq to provide a more complete picture of the methylome.[12]
-
Third-Generation Sequencing (e.g., Nanopore, PacBio): These technologies offer direct detection of DNA modifications, including 5mC, without the need for bisulfite conversion or amplification.[14][15] As a single DNA molecule passes through a nanopore, altered electrical signals can indicate the presence of a methylated base.[16] While promising, the analytical pipelines for these technologies are still evolving.[14]
Quantitative Performance Comparison
To facilitate a direct comparison, the following table summarizes the key quantitative performance metrics for each major 5mC detection method.
| Feature | Whole-Genome Bisulfite Sequencing (WGBS) | Reduced Representation Bisulfite Sequencing (RRBS) | Methylated DNA Immunoprecipitation Seq (MeDIP-Seq) | Methylation-Sensitive Restriction Enzyme Seq (MRE-Seq) | Third-Generation Sequencing (e.g., Nanopore) |
| Resolution | Single-base[1][2] | Single-base[5][7] | Low (150-200 bp)[2][5] | Single CpG site at restriction sites[12] | Single-base[14] |
| Genome Coverage | Whole-genome (~95% of CpGs)[17] | CpG-rich regions (~5-10% of CpGs)[2][17] | Genome-wide, biased to methylated regions[2][17] | Genome-wide, biased to unmethylated restriction sites[13] | Whole-genome[15] |
| Input DNA | 100 ng - 5 µg[18] | 10 - 300 ng[6] | ≥ 2 µg (standard), as low as 25 ng (multiplexed)[19][20] | Variable, depends on protocol | 1-5 µg (standard) |
| Cost | High | Low to Medium | Low | Low | Medium to High |
| Bias | Minimal, but DNA degradation from bisulfite[2] | Enrichment for CpG-rich regions[2] | CpG density, antibody specificity[2][8] | Limited to enzyme recognition sites[13] | Base-calling and modification-calling algorithms are still under development[14] |
| 5mC vs. 5hmC | Cannot distinguish without modification (e.g., oxBS-Seq)[21][22] | Cannot distinguish[4] | Specific antibodies can distinguish[19] | Does not distinguish | Can distinguish based on signal differences[16] |
Experimental Protocols
Detailed and validated protocols are essential for generating high-quality, reproducible data. Below are summarized workflows for the key 5mC detection methods.
Whole-Genome Bisulfite Sequencing (WGBS) Protocol
-
DNA Preparation: Start with high-quality genomic DNA (1-5 µg). Spike in unmethylated lambda DNA as a conversion control.[18]
-
Fragmentation: Shear the DNA to a desired size (e.g., 250 bp) using sonication (e.g., Covaris).[18]
-
End Repair and A-tailing: Convert DNA overhangs into blunt ends and add a single 'A' nucleotide to the 3' ends.[23]
-
Adapter Ligation: Ligate methylated sequencing adapters to the DNA fragments. These adapters are methylated to protect them from bisulfite conversion.[1]
-
Size Selection: Purify the ligation products and select a specific size range using agarose (B213101) gel electrophoresis or magnetic beads.[18]
-
Bisulfite Conversion: Treat the DNA with sodium bisulfite to convert unmethylated cytosines to uracils. This step can cause DNA degradation.[3][18]
-
PCR Amplification: Amplify the bisulfite-converted library using PCR to enrich for fragments with adapters on both ends.[18]
-
Library Quantification and Sequencing: Quantify the final library and perform high-throughput sequencing.[23]
Reduced Representation Bisulfite Sequencing (RRBS) Protocol
-
Enzyme Digestion: Digest genomic DNA (100 ng) with a methylation-insensitive restriction enzyme, typically MspI, which cuts at CCGG sites.[5][24]
-
End Repair and A-tailing: Fill in the 3' sticky ends and add a single 'A' nucleotide.[5]
-
Adapter Ligation: Ligate methylated sequencing adapters.[5]
-
Size Selection: Select fragments of a specific size range (e.g., 40-220 bp) to enrich for CpG-rich fragments.[25]
-
Bisulfite Conversion: Perform bisulfite conversion on the size-selected fragments.[24]
-
PCR Amplification: Amplify the library.[5]
-
Library Purification and Sequencing: Purify the PCR product and proceed with sequencing.[5]
Methylated DNA Immunoprecipitation Sequencing (MeDIP-Seq) Protocol
-
DNA Fragmentation: Shear genomic DNA (≥ 2 µg) into random fragments (200-800 bp) by sonication.[19]
-
Denaturation: Denature the fragmented DNA to create single-stranded DNA.[19]
-
Immunoprecipitation: Incubate the single-stranded DNA with a specific monoclonal antibody against 5-methylcytosine.[9][20]
-
Enrichment: Capture the antibody-DNA complexes using magnetic beads.
-
DNA Purification: Wash the beads to remove non-specifically bound DNA and then elute the enriched methylated DNA.[9]
-
Library Preparation: Prepare a sequencing library from the enriched DNA, including end repair, A-tailing, adapter ligation, and PCR amplification.[19]
-
Sequencing: Perform high-throughput sequencing.
Methylation-Sensitive Restriction Enzyme Sequencing (MRE-Seq) Protocol
-
Enzyme Digestion: Digest genomic DNA with one or more methylation-sensitive restriction enzymes (e.g., HpaII, Hin6I) that cut only unmethylated CpG sites.[11][12]
-
Fragment Collection: The resulting fragments represent the unmethylated regions of the genome.
-
Library Preparation: Construct a sequencing library from the digested fragments. This involves size selection, end repair, A-tailing, adapter ligation, and PCR amplification.[13]
-
Sequencing: Sequence the prepared library. The resulting reads will map to the unmethylated regions of the genome.[12]
Visualizing Cross-Validation and Methodological Relationships
To effectively cross-validate data from these different platforms, a well-defined experimental workflow is crucial. The following diagrams illustrate a typical cross-validation workflow and the logical relationships between the detection methods.
References
- 1. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution | Springer Nature Experiments [experiments.springernature.com]
- 2. epicypher.com [epicypher.com]
- 3. Principles and Workflow of Whole Genome Bisulfite Sequencing - CD Genomics [cd-genomics.com]
- 4. DNA methylation data by sequencing: experimental approaches and recommendations for tools and pipelines for data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduced representation bisulfite sequencing - Wikipedia [en.wikipedia.org]
- 6. Advances in measuring DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of DNA Methylation Sequencing Methods - CD Genomics [cd-genomics.com]
- 8. Methylated DNA immunoprecipitation - Wikipedia [en.wikipedia.org]
- 9. Overview of Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq) - CD Genomics [cd-genomics.com]
- 10. MeDIP-Seq/DIP-Seq [emea.illumina.com]
- 11. MRE-Seq Service, DNA Methylation Analysis Service - CD BioSciences [epigenhub.com]
- 12. MRE-Seq Service - CD Genomics [cd-genomics.com]
- 13. MRE-Seq and Methyl-Seq - Enseqlopedia [enseqlopedia.com]
- 14. Systematic benchmarking of tools for CpG methylation detection from nanopore sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. pnas.org [pnas.org]
- 17. Comparison of sequencing-based methods to profile DNA methylation and identification of monoallelic epigenetic modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. support.illumina.com [support.illumina.com]
- 19. MeDIP‑Seq / hMeDIP‑Seq - CD Genomics [cd-genomics.com]
- 20. mdpi.com [mdpi.com]
- 21. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 22. babraham.ac.uk [babraham.ac.uk]
- 23. Library Preparation for Genome-Wide DNA Methylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Reduced Representation Bisulfite Sequencing (RRBS) Protocol - CD Genomics [cd-genomics.com]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to the Epigenetic Regulatory Functions of 5-Methylcytosine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the epigenetic regulatory functions of 5-methylcytosine (B146107) (5mC) and its oxidative derivatives: 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC). We will delve into their distinct roles in gene regulation, their relative abundance and distribution across the genome, and the experimental methods used to detect and quantify them.
Introduction to Cytosine Modifications
For decades, 5-methylcytosine was considered the primary epigenetic modification of DNA in vertebrates, predominantly associated with gene silencing.[1] However, the discovery of its oxidized derivatives has unveiled a more dynamic and nuanced picture of epigenetic regulation. These modifications are not merely intermediates in a demethylation pathway but are now recognized as distinct epigenetic marks with their own regulatory functions.[1] This guide will explore the unique characteristics and functions of each of these cytosine variants.
The 5-Methylcytosine Family: A Comparative Overview
The journey from the stable, repressive mark of 5mC to the transient, activating signals of its derivatives is orchestrated by the Ten-eleven translocation (TET) family of dioxygenases.[2] These enzymes iteratively oxidize 5mC, leading to the formation of 5hmC, 5fC, and finally 5caC, which can then be excised by Thymine-DNA Glycosylase (TDG) as part of the base excision repair (BER) pathway, ultimately restoring an unmodified cytosine.[2]
dot
Quantitative Comparison of Cytosine Modifications
The abundance of 5mC and its derivatives varies significantly across different cell types and genomic contexts. 5mC is the most abundant modified cytosine, while its oxidized forms are present in much lower quantities.[3]
| Modification | Abundance in Mouse Embryonic Stem Cells (% of total cytosines) | General Genomic Location | Key Regulatory Role |
| 5-Methylcytosine (5mC) | ~4-8% | Intergenic regions, transposons, gene bodies, promoters | Transcriptional repression, genomic stability |
| 5-Hydroxymethylcytosine (5hmC) | ~0.02-0.7% | Gene bodies of active genes, enhancers, promoters | Transcriptional activation, pluripotency |
| 5-Formylcytosine (5fC) | ~20-fold less than 5hmC | Poised enhancers, promoters | Intermediate in active demethylation, potential role in transcription factor binding |
| 5-Carboxylcytosine (5caC) | ~100-fold less than 5hmC | Promoters, enhancers | Intermediate in active demethylation, substrate for TDG |
Functional Distinctions and Regulatory Roles
While all four modifications play a role in epigenetic regulation, their specific functions and impacts on gene expression are distinct.
| Feature | 5-Methylcytosine (5mC) | 5-Hydroxymethylcytosine (5hmC) | 5-Formylcytosine (5fC) | 5-Carboxylcytosine (5caC) |
| Primary Function | Stable transcriptional repression | Stable mark associated with active transcription; intermediate in demethylation | Transient intermediate in active demethylation | Transient intermediate in active demethylation |
| Effect on Transcription | Generally repressive, blocks transcription factor binding | Generally associated with active gene expression | Can recruit specific binding proteins and may prime genes for activation | Can recruit specific binding proteins and is a strong substrate for TDG-mediated repair |
| Recognition by Proteins | "Readers" like MeCP2 and other MBD proteins | Specific "reader" proteins; DNMT1 has reduced affinity | Recognized by specific transcription factors and repair proteins | Strong substrate for Thymine-DNA Glycosylase (TDG) |
| Stability | Highly stable | Relatively stable | Transient | Highly transient |
Experimental Protocols for Distinguishing Cytosine Modifications
Several techniques have been developed to identify and quantify 5mC and its derivatives at single-base resolution. Whole-Genome Bisulfite Sequencing (WGBS) is the gold standard for 5mC detection, but it cannot distinguish between 5mC and 5hmC. To overcome this, methods like Oxidative Bisulfite Sequencing (oxBS-seq) and TET-assisted Bisulfite Sequencing (TAB-seq) have been developed.
dot
Detailed Methodology: Oxidative Bisulfite Sequencing (oxBS-seq)
This protocol outlines the key steps for performing oxBS-seq to differentiate between 5mC and 5hmC.
-
DNA Extraction and Fragmentation:
-
Isolate high-quality genomic DNA from the sample of interest.
-
Fragment the DNA to the desired size range (e.g., 200-500 bp) using sonication or enzymatic methods.
-
-
Oxidation of 5hmC:
-
To one aliquot of fragmented DNA, add potassium perruthenate (KRuO₄) to specifically oxidize 5hmC to 5fC. 5mC remains unaffected.
-
Incubate the reaction under optimized conditions to ensure complete oxidation.
-
A parallel control aliquot of DNA should be processed without the oxidation step.
-
-
Bisulfite Conversion:
-
Treat both the oxidized and non-oxidized DNA samples with sodium bisulfite. This converts unmethylated cytosine and 5fC to uracil, while 5mC remains unchanged.
-
Purify the bisulfite-converted DNA.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from both the oxidized and non-oxidized bisulfite-converted DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
In the non-oxidized sample, cytosines that are not converted to thymine (B56734) represent both 5mC and 5hmC.
-
In the oxidized sample, cytosines that are not converted to thymine represent only 5mC.
-
The level of 5hmC at any given cytosine position can be inferred by subtracting the methylation level in the oxidized sample from the methylation level in the non-oxidized sample.
-
Logical Relationships in Epigenetic Regulation
The interplay between 5mC and its derivatives creates a complex regulatory network that influences gene expression. The presence of 5mC is generally a repressive signal, while the progressive oxidation to 5hmC, 5fC, and 5caC can lead to the removal of this repressive mark and the activation of gene expression.
dot
Conclusion
The discovery of 5mC derivatives has profoundly expanded our understanding of epigenetic regulation. Moving beyond a simple binary model of methylated versus unmethylated, we now appreciate a spectrum of cytosine modifications, each with distinct functional roles. 5hmC has emerged as a stable epigenetic mark in its own right, associated with active gene expression, while 5fC and 5caC are more transient intermediates in the dynamic process of DNA demethylation. The continued development of sensitive and specific detection methods will be crucial for further elucidating the intricate roles of these modifications in development, disease, and the potential for therapeutic intervention.
References
Safety Operating Guide
Proper Disposal Procedures for 5-Methylcytosine Hydrochloride
The following guide provides essential safety and logistical information for the proper disposal of 5-Methylcytosine hydrochloride, ensuring the safety of laboratory personnel and compliance with standard regulations. While the Safety Data Sheet (SDS) for this compound states that it is not considered hazardous by the 2012 OSHA Hazard Communication Standard, it is imperative to follow institutional and regulatory guidelines for chemical waste disposal to minimize environmental release and ensure a safe working environment.[1][2]
Immediate Safety Precautions
Before handling this compound, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
-
Hand Protection: Wear appropriate chemical-resistant gloves.[3][5]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is needed.[1] However, if there is a risk of generating dust, use a particle filter respirator and handle the material in a fume hood.[1][6]
Step-by-Step Disposal Protocol
Disposal of chemical waste is regulated and must be handled through your institution's Environmental Health and Safety (EHS) program or equivalent authority.[7] Never dispose of chemicals in the regular trash or down the sink unless explicitly permitted by EHS.[7][8]
1. Solid this compound Waste:
-
Collection: Carefully sweep up or transfer the solid chemical into a designated and compatible hazardous waste container.[1] Avoid creating dust.[1]
-
Container: The container must be in good condition, leak-proof, and have a secure, screw-on cap.[9][10]
-
Labeling: Immediately label the container with a "Hazardous Waste" tag provided by your institution.[7][11] The label must include:
2. Contaminated Labware and Debris:
-
Items: This category includes gloves, weigh boats, absorbent paper, and other disposable items contaminated with this compound.
-
Collection: Place these materials into a clear plastic bag. It is often required to double-bag this type of waste.[9]
-
Labeling: Seal the bag and attach a hazardous waste tag with a complete list of the chemical constituents.[9]
-
Disposal: Place the sealed and labeled bag into the designated solid hazardous waste container for your laboratory.
3. Aqueous Solutions of this compound:
-
Do Not Drain Dispose: Do not pour solutions down the sink.[8] Disposal via the sanitary sewer is only permissible with prior written approval from EHS, which is granted on a case-by-case basis.[7]
-
Collection: Pour the solution into a compatible, leak-proof container designated for hazardous liquid waste.
-
Segregation: Do not mix incompatible waste streams. Store this waste in secondary containment to prevent spills.[9][11]
-
Labeling: Label the liquid waste container with a hazardous waste tag, listing "this compound" and its concentration in the solvent (e.g., water).
4. Empty this compound Containers:
-
Decontamination: To be disposed of as regular trash, an empty container that held a hazardous chemical must be triple-rinsed.[10][11]
-
Rinsate Collection: The solvent used for rinsing (e.g., water) must be collected and disposed of as hazardous liquid waste.[10][11]
-
Final Disposal: After triple-rinsing and air drying, deface or remove the original product label.[11] The container may then be disposed of in the regular trash.[11]
5. Arranging for Waste Pickup:
-
Store all hazardous waste in a designated, secure area of the laboratory.
-
Request a hazardous waste collection from your institution's EHS department before accumulation time or quantity limits are exceeded (e.g., typically within 90 days).[9]
Data Presentation: Disposal Summary
| Waste Type | Container | Disposal Procedure | Key Requirements |
| Solid Chemical | Labeled, sealed, compatible container | Collect as solid hazardous chemical waste. | Avoid dust formation; Label with full chemical name.[1][7] |
| Contaminated Debris | Double-bagged, clear plastic bags | Collect in designated solid hazardous waste stream. | Seal bags individually; Label with contents.[9] |
| Aqueous Solutions | Labeled, sealed, compatible liquid container | Collect as liquid hazardous chemical waste. | Do not dispose down the drain; Use secondary containment.[7][9] |
| Empty Product Bottle | Original Bottle | Triple-rinse, collect rinsate as hazardous waste, deface label, then dispose of bottle in regular trash. | Rinsate is hazardous; Original label must be defaced.[10][11] |
Experimental Protocols
This document focuses on disposal procedures. For experimental protocols involving this compound, such as its use in DNA methylation studies, refer to specific peer-reviewed publications or established molecular biology manuals. Always conduct a thorough literature search and risk assessment before beginning any new experimental protocol.
Mandatory Visualization
The following diagram outlines the decision-making workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
- 3. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 4. A Guide to Basic Chemistry Lab Safety: 12 Important Guidelines [scisure.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. ethz.ch [ethz.ch]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. acs.org [acs.org]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. vumc.org [vumc.org]
Comprehensive Safety and Handling Guide for 5-Methylcytosine Hydrochloride
This guide provides essential safety and logistical information for the handling and disposal of 5-Methylcytosine hydrochloride, tailored for researchers, scientists, and drug development professionals. Following these procedures will help ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, adherence to standard laboratory safety protocols is crucial.[1] The recommended personal protective equipment is detailed below.
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards. A face-shield may be required in situations with a risk of splashing.[2][3][4][5] |
| Hand Protection | Protective gloves | Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and removed using proper technique to avoid skin contact.[2][3][4][5][6][7] |
| Body Protection | Laboratory coat | A standard lab coat is sufficient for most procedures. For tasks with a higher risk of contamination, impervious clothing may be necessary.[2][3][4][5] |
| Respiratory Protection | Dust respirator | A dust mask (e.g., N95 type) is recommended when handling the powder form to avoid inhalation.[2][6][7] |
Safety and Handling Operational Plan
1. Engineering Controls:
-
Work in a well-ventilated area.[4]
-
Use a local exhaust system if dust or aerosols are likely to be generated.[2]
-
Ensure a safety shower and eye wash station are readily accessible.[2][3][5]
2. Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not ingest or inhale the substance.[1]
-
Wash hands thoroughly after handling.[2]
3. Storage:
-
Store away from incompatible materials such as oxidizing agents.[2]
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][2][3][4][5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation or other symptoms develop.[1][2][3][4][5] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[1][2][3][4][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek medical attention if the person feels unwell.[1][2][3][4][5] |
Disposal Plan
1. Waste Classification:
-
It is the responsibility of the waste generator to properly classify the waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]
2. Disposal Method:
-
For small spills, sweep up the solid material, taking care not to create dust, and place it in a suitable, labeled container for disposal.[1][2]
-
Dispose of the waste at an approved waste disposal plant.[3]
-
One possible method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Observe all federal, state, and local environmental regulations.[2]
Workflow for Handling and Disposal
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 5-Methylcytosine|MSDS [dcchemicals.com]
- 4. targetmol.com [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. ≥99%, synthetic (organic), crystalline powder | Sigma-Aldrich [sigmaaldrich.com]
- 7. 5-Methylcytosine = 99 58366-64-6 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
